molecular formula C12H8ClNS B116481 4-Chlorophenothiazine CAS No. 7369-69-9

4-Chlorophenothiazine

Cat. No.: B116481
CAS No.: 7369-69-9
M. Wt: 233.72 g/mol
InChI Key: NZOYBWLCZWTECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenothiazine is a versatile chemical scaffold of high significance in medicinal chemistry and drug discovery. It serves as a fundamental synthetic intermediate for the development of phenothiazine-based pharmaceuticals, including the antipsychotic drug prochlorperazine . The phenothiazine core is a privileged structure for designing multi-target ligands, and its derivatives are investigated for a broad spectrum of biological activities. Research highlights its application in developing potential anticancer agents; phenothiazine hybrids have demonstrated mechanisms involving tubulin binding, apoptosis induction, and cytotoxicity against various human cancer cell lines, such as gastric and breast cancers . In neuroscience research, compounds derived from this scaffold, like chlorpromazine, are known to exert antipsychotic effects primarily through antagonizing dopaminergic D2 receptors . Furthermore, the chlorophenothiazine structure is a subject of metabolic studies, where its oxidation to sulfoxide metabolites can be explored using electrochemical methods to mimic Phase I metabolism, providing insights into its metabolic fate and potential bioactive or toxicological profiles . This makes this compound a critical building block for synthesizing novel chemical entities and a valuable tool for pharmacological and mechanistic studies.

Properties

IUPAC Name

4-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYBWLCZWTECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403905
Record name 4-Chlorophenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7369-69-9
Record name 4-Chloro-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7369-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Chlorophenothiazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core basic properties, structure, and experimental protocols related to 4-Chlorophenothiazine. The information is curated for professionals in research, science, and drug development, offering a centralized resource for this significant chemical entity.

Core Properties and Structure

This compound, a derivative of phenothiazine (B1677639), is a heterocyclic compound with the chemical formula C₁₂H₈ClNS.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably prochlorperazine.[3]

Basic Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₈ClNS[1][2]
Molecular Weight 233.72 g/mol [1][2]
CAS Number 7369-69-9[2]
Appearance White to Light Grey Solid[3]
Melting Point 116-117 °CChemicalBook
Boiling Point 382.6 °C at 760 mmHgChemicalBook Safety Data Sheet
pKa (predicted) -2.39 ± 0.20[3]
Solubility Slightly soluble in Acetone, DMSO, and Ethanol.[3]
Chemical Structure

The structure of this compound consists of a tricyclic phenothiazine core with a chlorine atom substituted at the 4-position of one of the benzene (B151609) rings. The IUPAC name for this compound is 4-Chloro-10H-phenothiazine.[4]

Structural Identifiers:

  • SMILES: c1ccc2c(c1)Nc3cccc(c3S2)Cl[1]

  • InChI: InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H[1]

G Chemical Structure of this compound cluster_molecule N1 N C5 C N1->C5 H1 H N1->H1 S1 S C10 C S1->C10 C11 C S1->C11 Cl1 Cl C1 C C1->Cl1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 C6->C11 C8 C C7->C8 C8->C9 C9->N1 C10->C1 C10->C5 C12 C

Caption: 2D structure of this compound.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analytical characterization of this compound, providing a framework for its preparation and quality control.

Synthesis

The synthesis of this compound can be achieved through several established methods for forming the phenothiazine ring system, including the Ullmann condensation and the Smiles rearrangement. A general workflow for a plausible synthesis is outlined below.

G General Synthesis Workflow for this compound Reactants Starting Materials: 2-Amino-5-chlorobenzenethiol and 1-bromo-2-nitrobenzene Reaction Ullmann Condensation or Smiles Rearrangement Reactants->Reaction Intermediate Formation of 2-((2-nitrophenyl)amino)-5-chlorobenzenethiol Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Purification Purification by Recrystallization Cyclization->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

A representative synthetic protocol based on the synthesis of a related isomer is as follows:

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • 1-Bromo-2-nitrobenzene

  • Potassium carbonate

  • Copper powder or a copper salt (catalyst for Ullmann condensation)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chlorobenzenethiol, 1-bromo-2-nitrobenzene, potassium carbonate, and a catalytic amount of copper powder in DMF.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude intermediate, 2-((2-nitrophenyl)amino)-5-chlorobenzenethiol, is then subjected to a reductive cyclization step. This can be achieved using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation to reduce the nitro group, followed by acid-catalyzed cyclization to form the phenothiazine ring.

Purification

The primary method for the purification of crude this compound is recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing phenothiazine derivatives include ethanol, acetone, and mixtures of hexane (B92381) and ethyl acetate.[5]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Typical Parameters: A 400 or 500 MHz spectrometer is typically used. The spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required compared to ¹H NMR.

    • Typical Parameters: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the compound. A reversed-phase method is commonly employed for phenothiazine derivatives.

  • Column: A C18 stationary phase is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is common.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Ionization Method: Electron Ionization (EI) is a common technique for relatively small and stable molecules like this compound.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions.

Signaling Pathways and Biological Activity

Phenothiazines, as a class of compounds, are well-known for their diverse biological activities, primarily attributed to their interaction with various neurotransmitter receptors. This compound, as a key intermediate and a phenothiazine derivative itself, is expected to share some of these properties.

Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for many phenothiazine-based drugs is the antagonism of dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling is responsible for their antipsychotic effects.

G Dopamine D2 Receptor Signaling Pathway Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Chlorophenothiazine This compound Chlorophenothiazine->D2R Blocks

Caption: Inhibition of the Dopamine D2 receptor pathway.

Serotonin (B10506) Receptor Interaction

Phenothiazines also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. Antagonism at these receptors can contribute to the overall pharmacological profile, potentially mitigating some of the side effects associated with pure dopamine receptor blockade and contributing to efficacy against negative symptoms in psychosis. The 5-HT₂A receptor is a Gq/11-coupled receptor that activates the phospholipase C (PLC) signaling cascade.

G Serotonin 5-HT2A Receptor Signaling Pathway Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Chlorophenothiazine This compound Chlorophenothiazine->HT2A Antagonizes

Caption: Modulation of the Serotonin 5-HT2A receptor pathway.

NMDA Receptor Modulation

Some studies have suggested that phenothiazines can also interact with N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neuronal communication. The modulation of NMDA receptors could contribute to the complex pharmacological effects of these compounds.

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical and pharmaceutical research and development. The provided protocols and data serve as a starting point for further investigation and application of this versatile molecule.

References

An In-depth Technical Guide to 4-Chlorophenothiazine (CAS: 7369-69-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chlorophenothiazine, a heterocyclic compound belonging to the phenothiazine (B1677639) class. This document details its physicochemical characteristics, spectral data, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. Experimental methodologies are provided to facilitate further research and development.

Core Properties and Data

This compound is a chlorinated derivative of phenothiazine, a tricyclic aromatic compound containing a thiazine (B8601807) ring. The presence of the chlorine atom at the 4-position of the phenothiazine ring system is expected to influence its electronic properties and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 7369-69-9[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
Molecular Formula C₁₂H₈ClNS[1][5][10][11]
Molecular Weight 233.72 g/mol [1][5][10][11]
Appearance Off-white to light grey solid[1][11]
Melting Point 116-117 °C[13]
Boiling Point 382.6 ± 31.0 °C (Predicted)[13]
Density 1.346 ± 0.06 g/cm³ (Predicted)[13]
Solubility Soluble in acetone, DMSO (slightly), and ethanol (B145695) (slightly).[13] More soluble in organic solvents than in water.[1][1][13]
InChI InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H[1][4][7]
SMILES C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)Cl[5]
Spectral Data

While specific spectra are often proprietary, the following table summarizes the types of spectral data typically available for this compound from commercial suppliers, which are crucial for structure confirmation and purity assessment.[6][11][42]

Spectral Data TypeExpected Information
¹H NMR Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and amine protons' positions and splitting patterns.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns useful for structural elucidation. The presence of chlorine would result in a characteristic M+2 isotopic peak.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for functional groups, such as N-H stretching of the secondary amine and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound.

Synthesis

The synthesis of phenothiazines can be achieved through several methods, with the Smiles rearrangement and Ullmann condensation being prominent strategies.

Experimental Protocol: Synthesis via Smiles Rearrangement (Representative)

Objective: To synthesize this compound from appropriate starting materials. A plausible route involves the reaction of a suitably substituted aminothiophenol with a substituted halobenzene.

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • 1-Bromo-2-nitrobenzene (B46134)

  • Formic acid (90%)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol and 1-bromo-2-nitrobenzene in DMF. Add a suitable base, such as potassium carbonate, to facilitate the condensation reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2'-nitrodiphenylsulfide intermediate.

  • Formylation: To the crude intermediate, add 90% formic acid and heat the mixture. This step is to form the formamido derivative.[36]

  • Smiles Rearrangement and Cyclization: The formamido intermediate will undergo the Smiles rearrangement upon further heating to yield the phenothiazine ring system.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Biological Activity and Signaling Pathways

Phenothiazine derivatives are well-known for their diverse pharmacological activities, primarily as antipsychotic and antiemetic agents.[1] Their mechanism of action often involves the antagonism of dopamine (B1211576) D2 receptors and the modulation of various intracellular signaling pathways.[3][4][8][10][15][17][22]

Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4][10]

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[3][17][22]

Objective: To quantify the binding affinity of this compound to dopamine D2 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone)

  • This compound (test compound)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Antagonism by this compound.
PI3K/Akt/mTOR Pathway Modulation

Recent studies have indicated that phenothiazine derivatives can exert anti-cancer effects by modulating critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[18][23][43][24]

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway using Western blotting.[6][15][43][24]

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest (e.g., a line with a known active PI3K/Akt/mTOR pathway)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture the cells and treat them with various concentrations of this compound for a specified time. Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chlorophenothiazine This compound Chlorophenothiazine->PI3K Inhibits? Chlorophenothiazine->Akt Inhibits?

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of phenothiazine derivatives.

Experimental Protocol: HPLC Method for this compound (Representative)

This protocol is a general guideline for developing an HPLC method for the analysis of this compound, based on methods for similar compounds.[5][14][16][20][34][39]

Objective: To develop and validate an HPLC method for the quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted)

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Method Development:

    • Mobile Phase Selection: Start with a mobile phase composition such as a 50:50 (v/v) mixture of acetonitrile and phosphate buffer. Adjust the ratio to achieve optimal separation and peak shape.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Method Validation (according to ICH guidelines):

    • Specificity: Ensure that there is no interference from excipients or degradation products at the retention time of this compound.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

General Workflow for HPLC Analysis.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to support further investigation into the properties and potential applications of this compound.

References

4-Chlorophenothiazine: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine is a heterocyclic organic compound belonging to the phenothiazine (B1677639) class. While primarily recognized as a key intermediate in the synthesis of prominent antipsychotic drugs such as prochlorperazine (B1679090) and chlorpromazine, the inherent biological activities of the phenothiazine core structure suggest a potential pharmacological profile for this compound itself.[][2] This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing from the extensive research on its derivatives and the broader phenothiazine class. The information presented herein is intended to support further research and drug development efforts centered on this chemical scaffold.

Core Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for phenothiazine derivatives is the antagonism of dopamine receptors, particularly the D2 subtype, in the central nervous system.[3][4][5] This action is central to their antipsychotic effects. Although direct studies on this compound are limited, its structural similarity to well-characterized phenothiazines strongly suggests a similar mode of action.

Phenothiazines, in their protonated form, are believed to interact with the D2 receptor. The tricyclic ring system and the side chain are crucial for this interaction. The chlorine substituent on the phenothiazine ring, as seen in this compound, influences the potency and selectivity of the compound.[6]

Signaling Pathway of Dopamine D2 Receptor Antagonism

The binding of a dopamine agonist to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound would prevent this inhibition, thereby maintaining or increasing cAMP levels. This modulation of the dopamine signaling pathway is believed to be a key contributor to the therapeutic effects of phenothiazine-based drugs.

radioligand_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Membranes->Incubation Radioligand Radioligand ([³H]-spiperone) Radioligand->Incubation TestCompound This compound (Varying Conc.) TestCompound->Incubation Filtration Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki prochlorperazine_synthesis 2CP 2-Chloro-10H-phenothiazine Prochlorperazine Prochlorperazine 2CP->Prochlorperazine Reacts with Reagent 1-(3-chloropropyl)-4-methylpiperazine + Base Reagent->Prochlorperazine

References

4-Chlorophenothiazine: A Comprehensive Technical Guide for Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-chlorophenothiazine, a critical chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, synthesis methodologies, key reactions, and its role in the development of therapeutic agents, particularly those targeting the central nervous system.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a tricyclic structure with a chlorine substituent. It serves as a foundational building block in the synthesis of a range of phenothiazine (B1677639) derivatives.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 7369-69-9[2][3][4]
Molecular Formula C₁₂H₈ClNS[2][4]
Molecular Weight 233.72 g/mol [2][4]
Appearance Pale Yellow to Off-White Solid[2][3]
Melting Point 116-117 °C
Boiling Point 382.6 °C at 760 mmHg
Density 1.346 g/cm³
Solubility Soluble in organic solvents like methanol.[5]
Storage Store at room temperature or under refrigeration (2-8°C).[4][5]

Synthesis of this compound

The synthesis of the this compound core can be achieved through several established synthetic routes in organic chemistry. The primary methods involve intramolecular cyclization reactions, such as the Smiles rearrangement and the Ullmann condensation.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A plausible route to this compound via this method would involve the cyclization of a suitably substituted aminothiophenol derivative.

Conceptual Workflow for Smiles Rearrangement:

Smiles_Rearrangement A 2-Amino-5-chlorothiophenol C 2-Amino-2'-nitro-5-chlorodiphenylsulfide A->C Condensation B Substituted o-halonitrobenzene B->C D 2-Formamido-2'-nitro-5-chlorodiphenylsulfide C->D Formylation (90% Formic Acid) E This compound D->E Smiles Rearrangement (Alcoholic KOH)

Conceptual workflow for the synthesis of this compound via Smiles Rearrangement.

Experimental Protocol (Generalised):

  • Condensation: React 2-amino-5-chlorobenzenethiol with an o-halonitrobenzene in an ethanolic acetate (B1210297) solution to form the corresponding 2-amino-2'-nitrodiphenylsulfide.

  • Formylation: Treat the resulting diphenylsulfide with 90% formic acid to yield the 2-formamido-2'-nitrodiphenylsulfide.

  • Smiles Rearrangement: Subject the formylated intermediate to Smiles rearrangement using an alcoholic solution of potassium hydroxide (B78521) to yield the target this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the diaryl sulfide (B99878) linkage necessary for the phenothiazine ring system.[9][10][11][12][13][14]

Conceptual Workflow for Ullmann Condensation:

Ullmann_Condensation A 1-Bromo-4-chlorobenzene C 2-((4-Chlorophenyl)thio)aniline A->C Ullmann Condensation (Cu Catalyst, Base) B 2-Aminothiophenol B->C D This compound C->D Intramolecular Cyclization (e.g., with Sulfur and Iodine) N_Alkylation A This compound C 10-[3-(4-Methylpiperazin-1-yl)propyl]-4-chlorophenothiazine A->C N-Alkylation (Base, Solvent) B 1-(3-Chloropropyl)-4-methylpiperazine B->C N_Acylation A This compound C 10-Acetyl-4-chlorophenothiazine A->C N-Acylation (Lewis Acid Catalyst) B Acetyl Chloride B->C D2_Receptor_Pathway cluster_membrane Cell Membrane D2R Dopamine (B1211576) D2 Receptor Gi Gi protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine (e.g., this compound derivative) Phenothiazine->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets Apoptosis_Pathway Phenothiazine Phenothiazine Derivative PI3K_Akt PI3K/Akt/mTOR Pathway Phenothiazine->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Phenothiazine->MAPK_ERK Modulates Mitochondria Mitochondrial Dysfunction Phenothiazine->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppresses (Inhibition is lifted) MAPK_ERK->Apoptosis Contributes to Caspases Caspase Activation Mitochondria->Caspases Activates Caspases->Apoptosis Executes

References

The Pivotal Role of 2-Chlorophenothiazine in the Synthesis of Prochlorperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Prochlorperazine, a prominent antipsychotic and antiemetic drug. The core focus of this document is to elucidate the critical role of the precursor, 2-chlorophenothiazine (B30676), and to detail the primary synthetic pathways leading to the final active pharmaceutical ingredient. This guide offers a comprehensive overview of the chemical reactions, experimental methodologies, and quantitative data pertinent to the synthesis of Prochlorperazine, tailored for professionals in the fields of pharmaceutical research and development.

Introduction: The Significance of 2-Chlorophenothiazine

Prochlorperazine, chemically known as 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a derivative of phenothiazine (B1677639).[1][2] The structural backbone of this drug is the phenothiazine ring system, and the substituent at the 2-position of this ring significantly influences its pharmacological activity. The synthesis of Prochlorperazine commences with 2-chlorophenothiazine, a key intermediate that dictates the final molecular architecture and, consequently, the therapeutic properties of the drug. It is crucial to distinguish 2-chlorophenothiazine from its isomer, 4-chlorophenothiazine, as the former is the correct starting material for Prochlorperazine synthesis.[3][4]

Synthetic Pathways of Prochlorperazine

There are two primary synthetic routes for the production of Prochlorperazine, both originating from 2-chlorophenothiazine. These pathways primarily differ in the sequence of introducing the piperazine (B1678402) side chain.

Route A: Single-Step Alkylation of 2-Chlorophenothiazine

This is the more direct and commonly employed method for Prochlorperazine synthesis. It involves the direct alkylation of the nitrogen atom at position 10 of the 2-chlorophenothiazine ring with 1-(3-chloropropyl)-4-methylpiperazine (B54460).[5][6] This reaction is typically carried out in the presence of a strong base to deprotonate the secondary amine of the phenothiazine, thereby facilitating the nucleophilic substitution.

Route B: Two-Step Synthesis via a Chloropropyl Intermediate

An alternative pathway involves a two-step process. First, 2-chlorophenothiazine is alkylated with a suitable three-carbon chain containing a leaving group on both ends, such as 1-bromo-3-chloropropane (B140262). This reaction yields the intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine.[7] In the second step, this intermediate is reacted with 1-methylpiperazine (B117243) to introduce the piperazine moiety, yielding Prochlorperazine.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic routes, highlighting both the traditional and improved procedures.

Protocol for Route A: Single-Step Alkylation

Method 1: Using Sodamide (Traditional Method)

This method utilizes the highly reactive but hazardous base, sodamide.

  • Reaction: 2-chlorophenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide.[2]

  • Procedure:

    • A solution of 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine in an inert solvent like toluene (B28343) is prepared.

    • Sodamide is added to the mixture.

    • The reaction mixture is refluxed for several hours.

    • After completion of the reaction, the mixture is filtered to remove inorganic salts.

    • The solvent is removed by distillation, and the crude Prochlorperazine is purified by high-vacuum distillation.[2]

Method 2: Using Sodium Tertiary Butoxide (Improved, Industrially Viable Method)

This improved method avoids the use of hazardous sodamide and offers high yield and purity.[5]

  • Reaction: 2-chlorophenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium tertiary butoxide in an organic solvent.[5]

  • Procedure:

    • To a mixture of 2-chlorophenothiazine and sodium tertiary butoxide in dimethyl sulfoxide (B87167) (DMSO), 1-(3-chloropropyl)-4-methylpiperazine is gradually added while stirring at 10-20°C.

    • The reaction mixture is then heated to 30-50°C and stirred until the reaction is complete, as monitored by HPLC.

    • The reaction is quenched by the addition of water and extracted with toluene.

    • The organic layer is washed with dilute hydrochloric acid.

    • The resulting aqueous layer is washed with toluene and dichloromethane, then basified with aqueous sodium hydroxide.

    • The product is extracted with toluene, and the organic layer is concentrated to yield Prochlorperazine.[5]

Protocol for Route B: Two-Step Synthesis

Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine

  • Reaction: 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of sodium hydride.[7]

  • Procedure:

    • To a suspension of sodium hydride in N,N-dimethylformamide (DMF), 2-chlorophenothiazine and 1-bromo-3-chloropropane are added at 0°C.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched with brine and extracted with diethyl ether.

    • The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.

    • The residue is purified by column chromatography to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil.[7]

Step 2: Synthesis of Prochlorperazine

  • Reaction: 2-chloro-10-(3-chloropropyl)phenothiazine is reacted with 1-methylpiperazine.

  • Procedure:

    • A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and an excess of 1-methylpiperazine is heated.

    • After the reaction is complete, the excess 1-methylpiperazine is removed under reduced pressure.

    • The residue is dissolved in an appropriate solvent and washed with water to remove any salts.

    • The organic layer is dried and the solvent is evaporated to give Prochlorperazine.

Quantitative Data

The following tables summarize the quantitative data for the improved synthesis of Prochlorperazine (Route A, Method 2).

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
2-Chlorophenothiazine233.72100.20.4291
1-(3-Chloropropyl)-4-methylpiperazine176.6956.70.3210.75
Sodium Tertiary Butoxide96.1050.40.5241.22

Table 2: Reaction Conditions and Yield

ParameterValue
SolventDimethyl Sulfoxide (DMSO)
Initial Temperature10-20°C
Reaction Temperature30-50°C
Reaction TimeMonitored by HPLC
Yield61.9% - 62.1%[5]
Purity (as edisylate salt)99.88% (by HPLC)[5]

Mandatory Visualizations

Chemical Synthesis Pathways

Prochlorperazine_Synthesis cluster_A Route A: Single-Step Alkylation cluster_B Route B: Two-Step Synthesis CPT_A 2-Chlorophenothiazine Pro_A Prochlorperazine CPT_A->Pro_A Base (e.g., NaOtBu) DMSO, 30-50°C CPMP 1-(3-Chloropropyl)-4- methylpiperazine CPMP->Pro_A CPT_B 2-Chlorophenothiazine Intermediate 2-Chloro-10-(3-chloropropyl)- phenothiazine CPT_B->Intermediate NaH, DMF, 0°C to RT BCP 1-Bromo-3-chloropropane BCP->Intermediate Pro_B Prochlorperazine Intermediate->Pro_B Heat MP 1-Methylpiperazine MP->Pro_B

Caption: Synthetic pathways to Prochlorperazine from 2-Chlorophenothiazine.

Experimental Workflow for Improved Synthesis (Route A, Method 2)

Experimental_Workflow start Start: Mix 2-Chlorophenothiazine and Sodium Tertiary Butoxide in DMSO add_reagent Add 1-(3-Chloropropyl)-4-methylpiperazine at 10-20°C start->add_reagent heat Heat to 30-50°C and stir (Monitor by HPLC) add_reagent->heat quench Quench with Water heat->quench extract1 Extract with Toluene quench->extract1 wash1 Wash organic layer with dil. HCl extract1->wash1 wash2 Wash aqueous layer with Toluene and Dichloromethane wash1->wash2 basify Basify aqueous layer with NaOH wash2->basify extract2 Extract with Toluene basify->extract2 concentrate Concentrate organic layer extract2->concentrate end End: Prochlorperazine concentrate->end

Caption: Workflow for the improved synthesis of Prochlorperazine.

Conclusion

The synthesis of Prochlorperazine is a well-established process in pharmaceutical manufacturing, with 2-chlorophenothiazine serving as the indispensable starting material. While traditional synthetic methods employing hazardous reagents like sodamide are effective, modern, industrially scalable processes utilizing milder bases such as sodium tertiary butoxide offer significant advantages in terms of safety, yield, and purity. A thorough understanding of these synthetic routes, reaction conditions, and purification protocols is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

4-Chlorophenothiazine as an Impurity in Chlorpromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorophenothiazine as a potential impurity in the active pharmaceutical ingredient (API) chlorpromazine (B137089). Chlorpromazine, a widely used antipsychotic medication, is synthesized through a multi-step process where the formation of impurities is a critical concern for drug quality, safety, and efficacy. This document details the chemical properties of this compound, its origins during the synthesis of chlorpromazine, and the analytical methodologies for its detection and quantification. Furthermore, this guide outlines the pharmacopoeial specifications for related substances in chlorpromazine and presents an in-silico toxicological assessment of this compound to evaluate its potential risks. Detailed experimental protocols and visual workflows are provided to support researchers and drug development professionals in controlling this impurity.

Introduction to Chlorpromazine and its Impurities

Chlorpromazine is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class.[1] It is primarily used in the treatment of psychotic disorders such as schizophrenia.[1] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.

This compound is a known potential impurity in chlorpromazine, identified as "Chlorpromazine Impurity K" in the European Pharmacopoeia (EP).[2][3] Its presence in the final drug substance must be carefully controlled within acceptable limits.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and control strategies.

PropertyValueReference
Chemical Name 4-Chloro-10H-phenothiazine[4]
Synonyms This compound, Chlorpromazine Impurity K[2][3]
CAS Number 7369-69-9[4]
Molecular Formula C₁₂H₈ClNS[4]
Molecular Weight 233.72 g/mol [4]
Appearance Pale Yellow Solid[4]
Melting Point 195-200 °C[5]

Origin and Formation of this compound in Chlorpromazine Synthesis

The primary route for the synthesis of chlorpromazine involves the alkylation of 2-chlorophenothiazine (B30676) with 3-(dimethylamino)propyl chloride.[6][7][8] The starting material, 2-chlorophenothiazine, is itself synthesized in a multi-step process.[6] The formation of this compound as an impurity can occur as a result of isomeric impurities in the starting materials or due to side reactions during the synthesis of the phenothiazine ring.

Below is a logical diagram illustrating the general synthesis pathway of chlorpromazine and the potential point of entry for the this compound impurity.

G cluster_synthesis Chlorpromazine Synthesis cluster_impurity Impurity Formation A Starting Materials (e.g., m-chlorophenylamine, o-chlorobenzoic acid) B Synthesis of 2-Chlorodiphenylamine-2'-carboxylic acid A->B C Cyclization to form 2-Chlorophenothiazine B->C D Alkylation with 3-(dimethylamino)propyl chloride C->D E Chlorpromazine D->E Impurity_Source Isomeric Impurities in Starting Materials (e.g., p-chlorophenylamine) Impurity_Formation Formation of This compound Impurity_Source->Impurity_Formation Impurity_Formation->C Co-crystallizes or carried over G cluster_workflow Analytical Method Workflow Prep Sample and Standard Preparation HPLC HPLC Analysis (C18 column, UV detection) Prep->HPLC Data Data Acquisition and Processing HPLC->Data Calc Calculation of Impurity Percentage Data->Calc Report Reporting and Compliance Check Calc->Report G cluster_toxicology In-Silico Toxicology Prediction Structure This compound Structure Derek Derek Nexus (Expert Rule-Based) Structure->Derek Sarah Sarah Nexus (Statistical-Based) Structure->Sarah Prediction Toxicity Endpoint Predictions (Mutagenicity, Genotoxicity, etc.) Derek->Prediction Sarah->Prediction Assessment Risk Assessment (ICH M7 Classification) Prediction->Assessment

References

4-Chlorophenothiazine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenothiazine, a key intermediate in the synthesis of phenothiazine-based pharmaceuticals. While its direct biological activities are not extensively documented, its significance lies in its role as a foundational building block for more complex therapeutic agents. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its historical context within the broader development of phenothiazine (B1677639) chemistry. Due to a lack of specific historical and experimental data for the 4-chloro isomer in readily available literature, this guide also draws parallels with the more extensively studied 2-Chlorophenothiazine and the general class of phenothiazines to provide a comprehensive understanding.

Introduction

Phenothiazines are a class of heterocyclic compounds that have had a profound impact on medicine, particularly in the field of neuropsychopharmacology. The discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The core phenothiazine structure, a tricyclic system with nitrogen and sulfur heteroatoms, has been a versatile scaffold for the development of a wide range of drugs with diverse pharmacological activities, including antihistaminic, antiemetic, and antipsychotic effects.

This compound (4-CPT) is a chlorinated derivative of phenothiazine. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Prochlorperazine, a potent antiemetic and antipsychotic drug. The position of the chlorine atom on the phenothiazine ring system significantly influences the properties and reactivity of the molecule, making the synthesis of specific isomers like 4-CPT a critical step in the production of targeted therapeutics.

This guide aims to provide an in-depth technical resource on this compound, covering its discovery, history, physicochemical properties, and synthesis.

Discovery and History

The specific discovery of this compound is not well-documented in historical scientific literature. Its emergence is intrinsically linked to the extensive research and development of phenothiazine derivatives that followed the groundbreaking discovery of chlorpromazine's therapeutic potential. The synthesis of various halogenated phenothiazines was a logical step in the structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of this new class of drugs.

It is highly probable that this compound was first synthesized in the mid-20th century, during the intensive period of phenothiazine drug development, as a precursor for creating novel therapeutic candidates. Its primary historical and ongoing significance is as a key raw material in the industrial synthesis of Prochlorperazine. The development of efficient synthetic routes to specific chlorophenothiazine isomers was a critical enabling step for the large-scale production of these important medicines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₂H₈ClNS[1][2][3]
Molecular Weight 233.72 g/mol [1][2][3]
CAS Number 7369-69-9[1][2][3]
Melting Point 116-117 °C[1]
Boiling Point 382.6 °C at 760 mmHg[1]
Appearance White to light grey solid[4]
Solubility Slightly soluble in Acetone, DMSO, and Ethanol[4]
LogP 4.68620[1]

Experimental Protocols: Synthesis of this compound

A general conceptual workflow for this synthesis is provided below.

Reaction: Ullmann Condensation

Reactants:

  • 2-bromo-5-chlorobenzenamine (or a similarly activated halogenated benzene (B151609) derivative)

  • 2-aminothiophenol

  • Copper catalyst (e.g., copper powder, CuI)

  • Base (e.g., K₂CO₃)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

General Procedure:

  • A mixture of the aryl halide, 2-aminothiophenol, copper catalyst, and base is prepared in a high-boiling point solvent.

  • The reaction mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated through a series of work-up steps, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with water and brine.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

DOT Script for the Synthesis Workflow of this compound

G Conceptual Workflow for this compound Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification A 2-bromo-5-chlorobenzenamine F Mix Reactants & Reagents A->F B 2-aminothiophenol B->F C Copper Catalyst (e.g., CuI) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMF) E->F G Heat under Inert Atmosphere F->G H Reaction Monitoring (TLC/HPLC) G->H I Cooling H->I J Work-up (Filtration, Extraction, Washing) I->J K Crude this compound J->K L Recrystallization / Column Chromatography K->L M Pure this compound L->M G General Mechanism of Action for Therapeutic Phenothiazines cluster_receptors Receptor Blockade cluster_effects Pharmacological Effects A Phenothiazine Derivative B Dopamine Receptors (D2) A->B Primary Target C Serotonin Receptors A->C D Adrenergic Receptors A->D E Cholinergic Receptors A->E F Histamine Receptors A->F G Antipsychotic Effect B->G H Antiemetic Effect B->H J Other CNS Effects C->J D->J E->J I Sedative Effect F->I

References

4-Chlorophenothiazine: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenothiazine is a halogenated derivative of the phenothiazine (B1677639) tricycle, a scaffold of significant interest in medicinal chemistry. While not as extensively studied as its 2-chloro isomer, chlorpromazine (B137089), this compound serves as a crucial chemical intermediate and a subject of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and reported biological activities of this compound and its derivatives. The document includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Phenothiazines are a class of heterocyclic compounds that have played a pivotal role in the history of pharmacotherapy, particularly in the field of neuropsychiatry. The introduction of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and spurred extensive research into the structure-activity relationships of this chemical class. The position of the chloro substituent on the phenothiazine ring has been shown to significantly influence the pharmacological profile of these compounds. This compound, with its chlorine atom at the 4-position of the phenothiazine nucleus, represents a less explored but potentially valuable scaffold for the design of new bioactive molecules. This guide aims to consolidate the existing knowledge on this compound and to provide a technical resource for researchers in medicinal chemistry.

Synthesis of this compound

The synthesis of the this compound core can be achieved through several synthetic routes, primarily involving the cyclization of a suitably substituted diphenylamine (B1679370) or diphenyl sulfide. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Synthesis of 2-(2-Nitrophenylthio)-4-chloroaniline: To a solution of 2-amino-4-chlorothiophenol (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 1-bromo-2-nitrobenzene (1 equivalent). The reaction is then heated to 80 °C and stirred for 12 hours. After completion, the reaction mixture is poured into ice-cold water and the precipitated product is filtered, washed with water, and dried.

  • Reductive Cyclization: The synthesized 2-(2-nitrophenylthio)-4-chloroaniline (1 equivalent) is dissolved in a mixture of toluene and acetic acid. Iron powder (3 equivalents) and a catalytic amount of concentrated HCl are added. The mixture is heated to reflux for 6 hours.

  • Work-up and Purification: The reaction mixture is cooled, filtered through celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization: The structure of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3][4][5][6]

Mechanism of Action

Dopamine (B1211576) D2 Receptor Signaling Pathway

dot

Dopamine D2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neuronal firing) PKA->Cellular_Response Phosphorylates targets leading to 4_Chlorophenothiazine This compound 4_Chlorophenothiazine->D2R Antagonizes (Blocks Dopamine Binding) MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of This compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

4-Chlorophenothiazine: A Core Moiety for Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine, a heterocyclic compound featuring a phenothiazine (B1677639) core with a chlorine substituent, is emerging as a versatile building block in the field of materials science. While traditionally recognized as an intermediate in the synthesis of pharmaceuticals, its unique electronic and photophysical properties are now being harnessed to develop a new generation of functional materials. This technical guide provides a comprehensive overview of the use of this compound and its derivatives in materials science research, with a focus on their synthesis, properties, and applications in organic electronics and sensing.

Synthesis of this compound and its Derivatives

The synthesis of the phenothiazine core and its chlorinated analogues can be achieved through several established routes. A common method involves the reaction of a substituted diphenylamine (B1679370) with sulfur.

Experimental Protocol: Synthesis of 2-Chlorophenothiazine (B30676)

A prevalent method for synthesizing a related isomer, 2-chlorophenothiazine, provides a foundational understanding of the synthetic approach.

Materials:

Procedure:

  • In a suitable reaction vessel (e.g., a 100L cyclization still), charge m-chloro diphenylamine, sulfur, and a catalytic amount of iodine.[1]

  • Slowly heat the mixture to approximately 120-150°C.[1] The reaction will progressively emit hydrogen sulfide (B99878), which should be safely absorbed in a sodium hydroxide (B78521) solution.

  • Maintain the reaction at this temperature for approximately 5 hours, or until the evolution of hydrogen sulfide ceases.[1]

  • After the reaction is complete, cool the mixture and add chlorobenzene to dissolve the product.[1]

  • Decolorize the solution by adding a small amount of activated carbon and heating.

  • Filter the hot solution and allow it to cool to induce crystallization of the 2-chlorophenothiazine product.[1]

  • Collect the crystals by filtration and dry them to obtain the final product.[1]

This general procedure can be adapted for the synthesis of other chlorinated phenothiazine isomers by selecting the appropriately substituted starting materials.

cluster_synthesis Synthesis of Chlorophenothiazine Start Start Reactants m-Chloro Diphenylamine + Sulfur + Iodine (catalyst) Start->Reactants Reaction Heat to 120-150°C for 5 hours (Hydrogen Sulfide evolution) Reactants->Reaction Workup Cool, dissolve in Chlorobenzene, decolorize with activated carbon Reaction->Workup Crystallization Filter and cool to crystallize Workup->Crystallization Product Chlorophenothiazine Crystallization->Product

A simplified workflow for the synthesis of chlorophenothiazine.

Charge-Transfer Complexes in Organic Semiconductors

Phenothiazines are excellent electron donors and can form charge-transfer (CT) complexes with electron acceptors. These complexes exhibit semiconducting properties, making them of interest for applications in organic electronics.

Properties of a 2-Chlorophenothiazine Charge-Transfer Complex

Studies on the charge-transfer complex of the related 2-chlorophenothiazine with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have provided insights into the properties of these materials.

PropertyValueReference
Donor2-ChlorophenothiazineLookChem
Acceptor2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)LookChem
Stoichiometry1:1LookChem
Characterization MethodX-ray powder diffractionLookChem

Note: Specific quantitative data for this compound was not available. Data for the closely related 2-chlorophenothiazine is presented.

The formation of these charge-transfer complexes can be explained by the interaction between the highest occupied molecular orbital (HOMO) of the donor (chlorophenothiazine) and the lowest unoccupied molecular orbital (LUMO) of the acceptor.

cluster_ct Charge-Transfer Complex Formation Donor Chlorophenothiazine (Donor) Mixing Mixing in Solution Donor->Mixing Acceptor Electron Acceptor (e.g., DDQ) Acceptor->Mixing CT_Complex Charge-Transfer Complex (Semiconducting Material) Mixing->CT_Complex

Formation of a charge-transfer complex from a donor and an acceptor molecule.

Electropolymerized Phenothiazine Films for Sensing Applications

Phenothiazine and its derivatives can be electropolymerized to form thin, conductive polymer films on electrode surfaces. These films have shown promise in the development of electrochemical and photoelectrochemical sensors.

Experimental Protocol: Electropolymerization of a Phenothiazine Derivative

The following is a general procedure for the electropolymerization of a phenothiazine derivative on an indium tin oxide (ITO) electrode for sensor applications.

Materials:

  • Phenothiazine monomer

  • Indium tin oxide (ITO) coated glass substrate (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrolyte solution (e.g., acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate)

Procedure:

  • Set up a standard three-electrode electrochemical cell with the ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Prepare a solution of the phenothiazine monomer in the electrolyte solution.

  • Immerse the electrodes in the monomer solution.

  • Perform cyclic voltammetry by scanning the potential between the appropriate vertices (e.g., 0 V and 1.2 V vs. Ag/AgCl) for a set number of cycles. The polymer film will deposit on the ITO electrode surface.

  • After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer.

cluster_electropolymerization Electropolymerization Workflow Start Start Cell_Setup Three-Electrode Cell Assembly (ITO, Pt, Ag/AgCl) Start->Cell_Setup Solution_Prep Prepare Phenothiazine Monomer in Electrolyte Cell_Setup->Solution_Prep Polymerization Cyclic Voltammetry (Potential Sweeping) Solution_Prep->Polymerization Film_Formation Polymer Film Deposits on ITO Electrode Polymerization->Film_Formation Rinsing Rinse with Solvent Film_Formation->Rinsing Final_Electrode Poly(phenothiazine)-coated Electrode Rinsing->Final_Electrode

Workflow for the fabrication of a poly(phenothiazine) electrode via electropolymerization.
Application in Photoelectrochemical Sensing

Electropolymerized phenothiazine films can be used to construct photoelectrochemical (PEC) sensors. In one such application, a phenothiazine-based polymer film on an ITO electrode was functionalized with cadmium sulfide quantum dots (CdS QDs). This system was used for the detection of the organophosphorus pesticide, chlorpyrifos (B1668852).[2][3]

The detection mechanism relies on the inhibition of the enzyme acetylcholinesterase (AChE) by chlorpyrifos. In the absence of the inhibitor, AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863). The negatively charged thiocholine electrostatically repels the negatively charged CdS QDs from the electrode surface, leading to a decrease in the photocurrent. When chlorpyrifos is present, it inhibits AChE, preventing the formation of thiocholine and resulting in a smaller decrease in the photocurrent.

cluster_pec_sensor PEC Sensor Mechanism for Chlorpyrifos Detection cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor (Chlorpyrifos) Present AChE AChE Thiocholine Thiocholine (Negative Charge) AChE->Thiocholine hydrolyzes ATCh ATCh ATCh->AChE Repulsion Electrostatic Repulsion Thiocholine->Repulsion CdS_QDs CdS QDs (Negative Charge) CdS_QDs->Repulsion Photocurrent_Decrease Decreased Photocurrent Repulsion->Photocurrent_Decrease Chlorpyrifos Chlorpyrifos AChE_Inhibited Inhibited AChE Chlorpyrifos->AChE_Inhibited inhibits No_Thiocholine No Thiocholine Production AChE_Inhibited->No_Thiocholine No_Repulsion No Repulsion No_Thiocholine->No_Repulsion Photocurrent_Stable Stable Photocurrent No_Repulsion->Photocurrent_Stable

Signaling pathway for a phenothiazine-based PEC sensor.

Phenothiazine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The electron-donating nature of the phenothiazine core makes its derivatives suitable for use as hole-transporting materials (HTMs) and emitters in OLEDs. The incorporation of phenothiazine moieties can lead to materials with high hole mobility and desirable photoluminescence properties.

Performance of Phenothiazine-Based OLEDs
Device ComponentMaterialExternal Quantum Efficiency (EQE)Hole Mobility (μh)Reference
Fluorescent EmitterPhenothiazine-based derivativeUp to 4.33%> 1 x 10⁻⁴ cm² V⁻¹ s⁻¹[4]
Hole-Transporting LayerPhenothiazine-based derivativeUp to 22% (in blue TADF OLED)-[4]

These results highlight the potential of phenothiazine-based materials to contribute to the development of efficient OLED devices. The performance can be tuned by modifying the molecular structure, for example, by introducing different substituents on the phenothiazine core.

Conclusion

This compound and its derivatives represent a promising class of materials for various applications in materials science. Their rich redox chemistry and favorable photophysical properties make them suitable for use in organic semiconductors, sensors, and light-emitting diodes. Further research into the synthesis and characterization of materials specifically derived from this compound is warranted to fully explore their potential and to tailor their properties for specific technological applications. This guide provides a foundational understanding for researchers and professionals looking to innovate in this exciting area of materials science.

References

An In-depth Technical Guide to the Phenothiazine Core: Structure and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenothiazine (B1677639) core structure, its inherent chemical reactivity, and the implications for drug design and development. By understanding the fundamental properties of this privileged scaffold, researchers can better design novel therapeutics with optimized efficacy and safety profiles.

The Phenothiazine Core Structure: A Unique Tricyclic System

The phenothiazine core is a nitrogen- and sulfur-containing heterocyclic compound with a distinctive tricyclic structure. This scaffold is not planar but adopts a folded or "butterfly" conformation along the nitrogen-sulfur axis.[1] The numbering of the phenothiazine ring system is crucial for discussing its chemical reactivity and structure-activity relationships. The sulfur atom is assigned position 5, and the nitrogen atom is at position 10.[2][3]

The two benzene (B151609) rings are susceptible to electrophilic substitution, and the nitrogen atom's lone pair of electrons contributes to the system's overall electron-donating properties. The specific conformation and electronic distribution of the phenothiazine core are fundamental to its biological activity, particularly its interaction with dopamine (B1211576) receptors.[4]

Physicochemical Properties of Phenothiazine and its Derivatives

The physicochemical properties of phenothiazine derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as pKa, logP, and solubility are frequently modulated through chemical modification to enhance drug-like properties.

CompoundpKa (at 25 °C)Intrinsic Solubility (S₀) at 25°C (µg/mL)logP
Phenothiazine2.52 (Uncertain)0.127 mg/L3.78
Promazine hydrochloride9.37--
Chlorpromazine hydrochloride9.150.5-
Triflupromazine hydrochloride9.031.1-
Fluphenazine dihydrochloride10.01--

Note: Data compiled from various sources.[5][6][7] The solubility and pKa values can be influenced by the specific salt form and experimental conditions.

Chemical Reactivity of the Phenothiazine Core

The chemical reactivity of the phenothiazine nucleus is characterized by several key transformations that are central to both its synthesis and metabolism.

Oxidation Reactions

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This oxidation is a significant metabolic pathway for many phenothiazine-based drugs and can modulate their biological activity and clearance.[8][9] The phenothiazine nucleus can also undergo a one-electron oxidation to form a stable cation radical.[10][11] The redox properties of phenothiazines are an active area of research, with studies exploring their electrochemical behavior.[11][12]

Substitution Reactions

Electrophilic Aromatic Substitution: The benzene rings of the phenothiazine core are activated towards electrophilic substitution. The primary positions for substitution are C3 and C7. The introduction of electron-withdrawing groups, typically at the C2 position, is a crucial modification in the development of potent antipsychotic drugs.[2][12]

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution reactions on phenothiazine derivatives have been reported, particularly with highly activated aromatic systems like polyfluoroarenes.[13]

N-Alkylation and N-Acylation

The nitrogen atom at position 10 is a key site for synthetic modification. N-alkylation and N-acylation are widely used reactions to introduce various side chains.[14][15][16] The nature of the side chain at the N-10 position is a critical determinant of the pharmacological activity of phenothiazine derivatives, particularly for their antipsychotic effects.[17][18] A three-carbon chain separating the ring nitrogen from a terminal amino group is often optimal for neuroleptic activity.[7]

Role in Signaling Pathways: Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[19][20][21] This antagonism helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and reduced protein kinase A (PKA) activity.[19] Phenothiazine antagonists block this signaling cascade.

Dopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Phenothiazine Phenothiazine Antagonist Phenothiazine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response Leads to

Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.

Experimental Protocols

Synthesis of Chlorpromazine: A Representative N-Alkylation

Chlorpromazine is a classic phenothiazine antipsychotic. Its synthesis typically involves the N-alkylation of 2-chlorophenothiazine (B30676).

Materials:

  • 2-chlorophenothiazine

  • 3-dimethylaminopropylchloride

  • Base (e.g., sodium hydroxide, potassium carbonate)[22]

  • Solvent (e.g., toluene)[22]

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)[23]

Procedure:

  • Dissolve 2-chlorophenothiazine in an appropriate solvent such as toluene.

  • Add the base and the phase transfer catalyst to the reaction mixture.

  • Add 3-dimethylaminopropylchloride to the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with water, and concentrate to obtain crude chlorpromazine.

  • The crude product can be purified by extraction with an acidic solution and subsequent basification, followed by recrystallization or conversion to a pharmaceutically acceptable salt, such as the hydrochloride salt.[22][23]

Chlorpromazine_Synthesis_Workflow Start Start: 2-Chlorophenothiazine & 3-Dimethylaminopropylchloride Reaction N-Alkylation Reaction (Toluene, Base, PTC, Reflux) Start->Reaction Workup Aqueous Workup (Quenching & Phase Separation) Reaction->Workup Purification Purification (Acid-Base Extraction) Workup->Purification Salt_Formation Salt Formation (e.g., with HCl) Purification->Salt_Formation Final_Product Final Product: Chlorpromazine HCl Salt_Formation->Final_Product

General workflow for the synthesis of Chlorpromazine HCl.
Characterization Techniques

The structural elucidation and purity assessment of phenothiazine derivatives are routinely performed using a combination of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity determination of phenothiazines and their metabolites.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the position of substituents and the conformation of the molecule.[25]

  • Mass Spectrometry (MS): Used for the determination of the molecular weight and fragmentation patterns, which aids in structural identification. LC-MS/MS is a powerful tool for detecting and quantifying phenothiazines in biological fluids.[24][25][26]

Characterization_Workflow Synthesized_Compound Synthesized Phenothiazine Derivative HPLC HPLC (Purity & Quantification) Synthesized_Compound->HPLC NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesized_Compound->MS Characterized_Compound Fully Characterized Compound HPLC->Characterized_Compound NMR->Characterized_Compound MS->Characterized_Compound

Analytical workflow for the characterization of phenothiazines.

References

4-Chlorophenothiazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Chlorophenothiazine (CAS 7369-69-9). Due to a notable lack of quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining detailed experimental protocols for the determination of solubility and stability, and discussing potential degradation pathways based on the behavior of related phenothiazine (B1677639) derivatives. This guide is intended to be a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to generate the necessary data for their specific applications.

Introduction

This compound is a heterocyclic compound belonging to the phenothiazine class, which is a core scaffold in many pharmaceutical agents. It is recognized as an impurity and a key intermediate in the synthesis of various phenothiazine-based drugs[1][2]. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for drug discovery, formulation development, and quality control. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these critical parameters.

Physicochemical Properties of this compound

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 7369-69-9[3][4]
Molecular Formula C₁₂H₈ClNS[3][5]
Molecular Weight 233.72 g/mol [3][5]
Appearance White to Light Grey Solid[2]
Melting Point 116-117 °C[3]
Boiling Point 382.6 °C at 760 mmHg[6]
Storage 2-8°C, Refrigerator[2]

Solubility Profile of this compound

Qualitative Solubility Data
SolventSolubilitySource
AcetoneSoluble[3][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][6]
EthanolSlightly Soluble[3][6]

This limited information suggests that this compound is a poorly water-soluble compound, a common characteristic of the phenothiazine class. For drug development purposes, a comprehensive quantitative solubility profile is essential.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile (B52724), DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a validated HPLC method. Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the respective solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Visualization of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Filter supernatant (0.22 µm) B->C D Dilute filtrate C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile of this compound

The recommended refrigerated storage conditions (2-8°C) suggest that this compound may be susceptible to degradation at ambient temperatures[2]. Phenothiazine and its derivatives are known to be sensitive to light and oxidation[7]. While specific stability data for this compound is not available, forced degradation studies are essential to understand its intrinsic stability.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are critical for identifying potential degradation products and establishing the degradation pathways of a drug substance.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 105°C).

    • Photodegradation: Expose the stock solution and the solid drug substance to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time intervals, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining drug against time.

Visualization of the Forced Degradation Study Workflow:

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Solid) Start->Thermal Photo Photostability (Solution & Solid) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Determine % Degradation HPLC->Degradation Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Identify Degradation Products HPLC->Products

References

4-Chlorophenothiazine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive, compound-specific risk assessment. 4-Chlorophenothiazine is a chemical intermediate intended for research and development purposes only.[1] All handling and experimental procedures should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound (4-CPTZ) is a heterocyclic organic compound belonging to the phenothiazine (B1677639) class. It is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Prochlorperazine, a dopamine (B1211576) (D2) receptor antagonist with antiemetic and antipsychotic properties.[2][3][4] Given its classification as a potent pharmaceutical ingredient, stringent safety and handling protocols are imperative to mitigate the risks of occupational exposure. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of this compound are fundamental to its safe handling and storage.

PropertyValueReference
Chemical Name 4-Chloro-10H-phenothiazine[3]
CAS Number 7369-69-9[3]
Molecular Formula C₁₂H₈ClNS[5]
Molecular Weight 233.72 g/mol [5]
Appearance Off-white to light grey solid[3]
Boiling Point 382.6°C at 760 mmHg[1]
Flash Point 185.2°C[1]
Density 1.346 g/cm³[1]
Solubility Slightly soluble in Acetone, DMSO, and Ethanol[1]

Toxicological Information

A critical aspect of a comprehensive safety assessment is the toxicological profile of a compound. However, publicly available quantitative toxicological data for this compound is limited. The following table reflects the current status of available information.

Toxicological EndpointDataReference
Acute Oral Toxicity (LD50) No data available[6]
Acute Dermal Toxicity (LD50) No data available[6]
Acute Inhalation Toxicity (LC50) No data available[6]
Skin Corrosion/Irritation No data available[6]
Serious Eye Damage/Irritation No data available[6]
Respiratory or Skin Sensitization No data available[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]
Specific Target Organ Toxicity (Single Exposure) No data available[6]
Specific Target Organ Toxicity (Repeated Exposure) No data available[6]

Given the lack of specific data, it is prudent to handle this compound as a potent compound with unknown toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters.Recommended for all procedures involving the handling of powdered this compound to minimize inhalation risk.[7][8]
Hand Protection Double-gloving with nitrile gloves.The outer pair of gloves should be changed immediately upon contamination or at regular intervals.[7]
Body Protection Disposable coveralls (e.g., Tyvek®).Provides protection against chemical splashes and dust.[9]
Eye Protection Tightly fitting safety goggles or a full-face shield.Essential to prevent contact of the powder with the eyes.[7]

Experimental Protocols and Handling Procedures

Adherence to standardized experimental protocols is crucial for the safe handling of this compound. The following are general best-practice guidelines for handling potent pharmaceutical powders.

General Handling Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Containment (e.g., Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound in Containment prep_workspace->weigh Proceed to handling dissolve Dissolve or Transfer Compound weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Complete experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe G Spill Cleanup Protocol for Powdered this compound spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Spill Response PPE (including respiratory protection) evacuate->ppe contain Cover Spill with Wet Absorbent Material to Prevent Aerosolization ppe->contain collect Carefully Collect Contaminated Material with Scoop contain->collect place_waste Place in Labeled Hazardous Waste Container collect->place_waste decontaminate Decontaminate Spill Area (e.g., 10% bleach followed by sodium thiosulfate) place_waste->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report G Putative Signaling Pathway of Prochlorperazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor binds g_protein Gi/o Protein d2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces downstream Downstream Effects (e.g., reduced neuronal excitability) camp->downstream regulates prochlorperazine Prochlorperazine (and potentially 4-CPTZ) prochlorperazine->d2_receptor antagonizes

References

Methodological & Application

Application Notes and Protocols for Phenothiazine Synthesis via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that are of significant interest in medicinal chemistry and materials science.[1] Their derivatives are known for a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[2][3] The core structure is also a key component in the development of organic electronics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of phenothiazines, offering a significant improvement over classical methods by providing a milder and more functional group tolerant approach to forming the crucial C-N bond.[4][5] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of N-arylphenothiazines and can also be employed in intramolecular cyclization strategies to construct the phenothiazine (B1677639) core.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis of phenothiazines using the Buchwald-Hartwig amination, aimed at researchers and professionals in drug development and related scientific fields.

Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination in Phenothiazine Synthesis

The following table summarizes various reported conditions for the Buchwald-Hartwig amination in the synthesis of phenothiazines and related N-arylated products. This data allows for easy comparison of catalysts, ligands, bases, solvents, and reaction conditions to guide the development of specific synthetic routes.

EntryAryl Halide/PrecursorAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromoiodobenzene2-AminothiophenolPd₂(dba)₃ (5)DPPF (20)NaOtBuToluene160268
2o-Bromoarylboronic acids derivativeAryne intermediateRuPhos Pd G1RuPhosK₃PO₄Toluene11012Good
33-Chloro-1-azaphenothiazineSubstituted anilinesPd(OAc)₂1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazineK₂CO₃t-BuOH110RefluxGood to Excellent
4BromoanthracenesPhenothiazinePd(OAc)₂XPhosNaOtBuToluene1101670-90
51-BromopyrenePhenothiazinePd₂(dba)₃XPhosNaOtBuToluene1102497
64-Bromo-N,N-diphenylanilinePhenothiazinePd₂(dba)₃XPhosNaOtBuToluene1102496

Experimental Protocols

This section provides a detailed, generalized protocol for the N-arylation of phenothiazine with an aryl halide using a palladium catalyst and a phosphine (B1218219) ligand. This protocol can be adapted for various substrates based on the data presented in the table above and further optimization.

Materials:

  • Phenothiazine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, DPPF)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or glovebox

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In an inert atmosphere (glovebox or under a constant flow of argon/nitrogen), add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the phenothiazine and the aryl halide to the flask.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Reaction Execution:

    • Add the anhydrous solvent to the reaction mixture via syringe.

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylphenothiazine.

    • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination for the synthesis of N-arylphenothiazines.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Catalyst, Ligand, Base, and Reactants B Add to Oven-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir Reaction Mixture D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute and Filter G->H I Concentrate H->I J Column Chromatography I->J K Characterization J->K

Caption: A flowchart of the key steps in a typical Buchwald-Hartwig amination experiment.

Phenothiazine Signaling Pathway: Dopamine (B1211576) Receptor Antagonism

Many phenothiazine-based drugs exert their therapeutic effects by acting as antagonists at dopamine receptors, particularly the D2 receptor. The diagram below illustrates a simplified signaling pathway of dopamine receptor activation and its inhibition by a phenothiazine antagonist.

G Simplified Dopamine D2 Receptor Signaling and Phenothiazine Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Binds Phenothiazine Phenothiazine Antagonist Phenothiazine->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: Phenothiazines can block dopamine D2 receptors, inhibiting downstream signaling.

References

Application Notes and Protocols for the Synthesis of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle: Thiophenol Condensation and Cyclization

The synthesis of 4-Chlorophenothiazine is effectively achieved through a two-step process involving the condensation of 2-amino-5-chlorobenzenethiol with an ortho-halonitrobenzene, followed by a reductive cyclization. This method offers a reliable and scalable route to the desired product.

Step 1: Nucleophilic Aromatic Substitution The synthesis begins with the reaction of 2-amino-5-chlorobenzenethiol with a suitable ortho-halonitrobenzene, such as 1,2-dichloronitrobenzene or 1-bromo-2-nitrobenzene. In this step, the thiolate anion, generated in situ by a base, acts as a nucleophile, displacing a halide from the ortho-halonitrobenzene to form a 2-amino-2'-nitrodiphenyl sulfide (B99878) intermediate.

Step 2: Reductive Cyclization The nitro group of the diaryl sulfide intermediate is then reduced to an amine. The resulting diamine undergoes spontaneous or catalyzed intramolecular cyclization to form the phenothiazine (B1677639) ring system.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-5-chlorobenzenethiolReagent Grade, ≥97%
1,2-DichloronitrobenzeneReagent Grade, ≥98%
Sodium Hydroxide (B78521)ACS Reagent Grade
Ethanol (B145695)Anhydrous, 200 proof
Tin(II) Chloride DihydrateACS Reagent Grade, ≥98%
Hydrochloric AcidConcentrated (37%)
Toluene (B28343)Anhydrous, ≥99.8%
Sodium SulfateAnhydrous, Granular
Round-bottom flasksVarious sizes
Reflux condenserStandard taper
Magnetic stirrer with hotplate
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica (B1680970) gel 60 F254
Protocol 1: Synthesis of 2-Amino-5-chloro-2'-nitrodiphenyl Sulfide
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzenethiol (10.0 g, 62.6 mmol) in 100 mL of absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 20 mL of water.

  • Addition of Aryl Halide: Slowly add 1,2-dichloronitrobenzene (12.0 g, 62.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent system).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air-dry. The crude 2-amino-5-chloro-2'-nitrodiphenyl sulfide can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound via Reductive Cyclization
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 2-amino-5-chloro-2'-nitrodiphenyl sulfide (from the previous step) in 200 mL of a 1:1 mixture of ethanol and concentrated hydrochloric acid.

  • Reducing Agent Addition: To the stirred suspension, add tin(II) chloride dihydrate (42.4 g, 188 mmol) portion-wise. An exothermic reaction will occur.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with a concentrated sodium hydroxide solution until the pH is approximately 8-9. Caution: The neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/toluene mixture.

Data Presentation

ParameterStep 1: Diaryl Sulfide FormationStep 2: Reductive Cyclization
Reactant 1 2-Amino-5-chlorobenzenethiol2-Amino-5-chloro-2'-nitrodiphenyl sulfide
Reactant 2 1,2-DichloronitrobenzeneTin(II) Chloride Dihydrate
Solvent Ethanol/WaterEthanol/Conc. HCl
Base/Reagent Sodium Hydroxide-
Temperature Reflux (~80 °C)Reflux (~90-100 °C)
Reaction Time 4-6 hours2-3 hours
Typical Yield 85-95% (crude)70-85% (after purification)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reductive Cyclization A 2-Amino-5-chlorobenzenethiol C 2-Amino-5-chloro-2'-nitrodiphenyl Sulfide A->C NaOH, Ethanol, Reflux B 1,2-Dichloronitrobenzene B->C D 2-Amino-5-chloro-2'-nitrodiphenyl Sulfide E This compound D->E SnCl2·2H2O, HCl/Ethanol, Reflux

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve 2-amino-5-chlorobenzenethiol in Ethanol start->step1 step2 Add NaOH solution step1->step2 step3 Add 1,2-dichloronitrobenzene step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Precipitate in ice-water step4->step5 step6 Filter and dry the intermediate step5->step6 step7 Suspend intermediate in HCl/Ethanol step6->step7 step8 Add SnCl2·2H2O step7->step8 step9 Reflux for 2-3 hours step8->step9 step10 Neutralize with NaOH step9->step10 step11 Extract with Toluene step10->step11 step12 Purify by chromatography/recrystallization step11->step12 end End Product: this compound step12->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • The neutralization step is highly exothermic; perform it slowly in an ice bath.

  • Organic solvents are flammable; avoid open flames.

These protocols provide a robust and reproducible method for the synthesis of this compound, suitable for laboratory-scale production and further research in drug development.

Application Notes and Protocols for the N-Position Derivatization of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 4-chlorophenothiazine at the N-10 position. The protocols focus on two primary transformations: N-alkylation and N-acylation, which are fundamental for the synthesis of a diverse range of biologically active phenothiazine (B1677639) derivatives. Phenothiazine and its analogs are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, antihistaminic, and anticancer properties.[1][2] The derivatization at the nitrogen atom of the phenothiazine ring system is a key strategy for modulating these biological activities.

N-Acylation of this compound

N-acylation of this compound is a versatile method to introduce a variety of functional groups, often serving as a precursor for further modifications. A common and efficient approach is a two-step process involving the initial formation of a chloroacetyl intermediate, followed by nucleophilic substitution with an amine.

Experimental Protocol: Two-Step N-Acylation

This protocol is adapted from a general procedure for the N-acylation of substituted phenothiazines.[3]

Step 1: Synthesis of 10-(Chloroacetyl)-4-chlorophenothiazine

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Triethylamine (B128534) (TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized water

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Diethyl ether

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise to the cooled mixture with continuous stirring.

    • Allow the reaction to stir at room temperature and monitor its completion using thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with 5% NaHCO₃ solution and then with deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-Substituted Acetyl-4-chlorophenothiazine Derivatives

  • Materials:

    • 10-(Chloroacetyl)-4-chlorophenothiazine (from Step 1)

    • Desired primary or secondary amine (e.g., piperidine, morpholine, etc.)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • In a round-bottom flask, combine 10-(chloroacetyl)-4-chlorophenothiazine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate in anhydrous THF.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the organic phase with deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final N-substituted acetyl-4-chlorophenothiazine derivative.

Data Presentation: N-Acylation

The following table summarizes representative yields for the synthesis of N-acyl phenothiazine intermediates, adapted from analogous reactions with 2-chlorophenothiazine.[3]

Intermediate ProductR-Group on Acyl ChlorideYield (%)
10-(Chloroacetyl)-4-chlorophenothiazine (predicted)-CH₂Cl~79%
10-(Chloropropionyl)-4-chlorophenothiazine (predicted)-CH₂CH₂Cl~82%

Mandatory Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Derivatization A This compound + Chloroacetyl Chloride B Reaction in THF with TEA A->B C Work-up and Purification B->C D 10-(Chloroacetyl)-4-chlorophenothiazine C->D E Intermediate + Amine D->E Use as starting material F Reaction in THF with K2CO3 (Reflux) E->F G Work-up and Purification F->G H Final N-Acyl Derivative G->H

N-Acylation Workflow for this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group directly onto the nitrogen atom of the phenothiazine ring. This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base.

Experimental Protocol: General N-Alkylation

This is a general protocol for the N-alkylation of heterocyclic amines. Specific yields for this compound derivatives are not widely reported in the literature, so optimization may be required.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, propargyl bromide)

    • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice bath (if using NaH)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (DMF or THF).

    • Add the base (K₂CO₃, 2.0-3.0 eq, or NaH, 1.1 eq, portion-wise at 0 °C).

    • If using NaH, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes before proceeding.

    • Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • If using NaH, cautiously quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

    • Pour the reaction mixture into deionized water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-4-chlorophenothiazine.

Data Presentation: N-Alkylation
Alkylating AgentBaseSolventExpected Yield Range
Methyl IodideK₂CO₃DMFModerate to Good
Benzyl BromideK₂CO₃DMFGood to High
Propargyl BromideNaHTHFModerate to Good

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow A This compound + Alkyl Halide B Reaction in Anhydrous Solvent with Base A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Final N-Alkyl Derivative D->E

N-Alkylation Workflow for this compound.

Signaling Pathways and Logical Relationships

The biological activity of N-substituted phenothiazine derivatives often stems from their interaction with various signaling pathways. For instance, many phenothiazine-based antipsychotics are known to antagonize dopamine (B1211576) receptors. The structural modifications at the N-10 position can significantly influence the affinity and selectivity of these compounds for their biological targets.

Mandatory Visualization: Simplified Dopamine Receptor Antagonism Pathway

Dopamine_Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling Initiates Phenothiazine N-Substituted This compound Phenothiazine->D2_Receptor Blocks Response Physiological Response (e.g., Antipsychotic Effect) Signaling->Response Leads to

Simplified Dopamine D2 Receptor Antagonism.

These protocols and notes serve as a guide for the synthesis of novel this compound derivatives. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes. The diverse biological activities of phenothiazines make this class of compounds a rich area for further investigation in drug discovery and development.

References

Application Note and Protocol for the Use of 4-Chlorophenothiazine as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine is a key intermediate and a potential impurity in the synthesis of various phenothiazine-based active pharmaceutical ingredients (APIs), such as prochlorperazine (B1679090).[1][2][3] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of impurities in pharmaceutical manufacturing.[4] This document provides a detailed application note and protocol for the use of this compound as a reference standard in a reversed-phase HPLC (RP-HPLC) method. The described method is based on established analytical procedures for related phenothiazine (B1677639) compounds and serves as a comprehensive guide for method development, validation, and routine analysis.[5][6][7]

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate this compound from its related substances and the active pharmaceutical ingredient. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in the sample solution to that of a known concentration of the this compound reference standard.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified)

  • Reagents: Formic acid (analytical grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (nylon or PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

ParameterRecommended Condition
HPLC Column Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent)[5][6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm[7]
Injection Volume 10 µL
Run Time Approximately 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Preparation of Solutions

3.3.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (e.g., Acetonitrile:Water 50:50, v/v).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

3.3.2. Standard Working Solution (e.g., 1.0 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

  • Mix thoroughly.

3.3.3. Sample Preparation

The sample preparation will depend on the matrix (e.g., drug substance, drug product). A general procedure for a drug substance is provided below.

  • Accurately weigh a suitable amount of the sample to be analyzed.

  • Dissolve and dilute the sample in the diluent to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the performance of the HPLC system must be verified by injecting the Standard Working Solution (e.g., five replicate injections). The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the typical parameters and expected results for method validation.

Table 3: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 5.0≥ 0.999

Table 4: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
1.0≤ 2.0%≤ 3.0%

Table 5: Accuracy (Recovery)

Spiked LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Table 6: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterEstimated Value (µg/mL)
LOD (Signal-to-Noise Ratio ≈ 3:1) ~0.03
LOQ (Signal-to-Noise Ratio ≈ 10:1) ~0.1

Visualizations

HPLC_Workflow prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Sample Analysis prep_sample->analysis sys_suit->analysis integration Peak Integration & Identification analysis->integration quant Quantification integration->quant report Generate Report quant->report

Caption: HPLC analysis workflow for this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs ref_std This compound Reference Standard analysis Chromatographic Separation & Detection ref_std->analysis sample Test Sample sample->analysis hplc_method Validated HPLC Method hplc_method->analysis chromatogram Chromatogram analysis->chromatogram quant_result Quantitative Result (Purity / Impurity Level) chromatogram->quant_result

Caption: Logical relationship of HPLC analysis inputs and outputs.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound as a reference standard. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry, enabling accurate assessment of product quality and purity. The method, upon validation, is suitable for routine quality control and stability studies of pharmaceutical products containing phenothiazine derivatives.

References

Application Notes and Protocols for the Analytical Method Development of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenothiazine is a key intermediate in the synthesis of various phenothiazine-based pharmaceuticals. As an impurity or starting material, its accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide a comprehensive overview of the analytical method development for this compound, detailing protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Furthermore, a stability-indicating HPLC method is described, including forced degradation studies to ensure the method's specificity in the presence of degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification and Stability Studies

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the quantification of this compound and the separation of its degradation products. This method is suitable for routine quality control analysis and stability testing of drug substances and formulations.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides excellent separation for the non-polar this compound from its more polar degradation products. The mobile phase, a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer, allows for the effective elution of all components with good peak symmetry. Detection at 255 nm was found to be optimal for this compound and its related substances.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 255 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)
Standard and Sample Preparation Protocol
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of diluent with the aid of sonication for 5 minutes. Dilute to the mark with diluent and mix well.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with diluent.

  • Sample Solution (for drug substance): Prepare a solution of the this compound sample in the diluent to obtain a theoretical concentration of 10 µg/mL.

  • Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Tables 2, 3, and 4.

Table 2: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 500.9995

Table 3: Accuracy (Recovery Studies)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL) (mean ± SD, n=3)% Recovery
87.95 ± 0.0899.38%
1010.08 ± 0.05100.80%
1211.92 ± 0.1099.33%

Table 4: Precision

ParameterConcentration (µg/mL)% RSD (n=6)
Repeatability 100.85
Intermediate Precision 101.12

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the method's sensitivity.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the HPLC method.[1] A summary of the degradation conditions and results is provided in Table 5. The chromatograms showed significant degradation of this compound under acidic, basic, and oxidative stress, with the degradation products being well-resolved from the parent peak.

Table 5: Summary of Forced Degradation Studies

Stress ConditionDurationObservation
Acid Hydrolysis (0.1 N HCl at 80°C)24 hoursSignificant degradation with multiple degradation peaks.
Base Hydrolysis (0.1 N NaOH at 80°C)24 hoursMajor degradation observed.
Oxidative Degradation (3% H₂O₂ at RT)48 hoursFormation of a major degradation product (likely sulfoxide).[2]
Thermal Degradation (105°C)48 hoursMinor degradation observed.
Photolytic Degradation (UV light at 254 nm)7 daysNegligible degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used for impurity profiling and identification of unknown degradation products.

GC-MS Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Derivatization (Optional): For enhanced volatility and improved peak shape, derivatization can be performed. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to derivatize the active hydrogen on the nitrogen atom of the phenothiazine (B1677639) ring.[3]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold at 300°C for 10 minutes.

    • MS Interface Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 amu.

  • Data Analysis: Identify this compound and its related impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with that of a reference standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the preliminary identification and quantification of this compound.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Select a suitable UV-transparent solvent. Methanol and ethanol (B145695) are appropriate choices.[4]

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Spectral Scan: Record the UV-Vis spectrum of a standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Phenothiazine derivatives typically exhibit strong absorbance around 250-260 nm and a weaker band around 300-320 nm.[5][6]

  • Quantitative Analysis: Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Table 6: Expected UV-Vis Spectral Data

Solventλmax (nm)
Methanol~255
Ethanol~256

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase) A->B Initial Setup C Optimize Chromatographic Parameters (Gradient, Flow Rate) B->C Optimization D Method Validation (ICH Guidelines) C->D Proceed to Validation E Forced Degradation Studies C->E Stress Testing G Finalized Analytical Method D->G Finalization H Linearity & Range D->H I Accuracy D->I J Precision D->J K LOD & LOQ D->K F Assess Specificity and Stability-Indicating Capability E->F Evaluate Results F->G Finalization

Caption: Workflow for HPLC Method Development and Validation.

Simplified Dopamine Receptor Signaling Pathway

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Response Cellular Response cAMP->Response Leads to CPZ This compound (Phenothiazine Derivative) CPZ->D2R Antagonist (Blocks)

Caption: Simplified Dopamine D2 Receptor Antagonism by Phenothiazines.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quality control of this compound. The stability-indicating HPLC method is particularly crucial for ensuring the purity and stability of pharmaceutical products. The GC-MS and UV-Vis spectroscopy protocols offer complementary techniques for identification and quantification. These methods, when properly validated, will support drug development professionals in maintaining high standards of product quality and regulatory compliance.

References

Application Note and Protocol: 1H and 13C NMR Characterization of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The following tables are templates for the expected 1H and 13C NMR data for 4-Chlorophenothiazine. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: Template for 1H NMR Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Expected ~8.5-9.5br s-1HNH
Expected ~6.8-7.5mTypical Jortho = 7-9 HzTypical Jmeta = 2-3 HzTypical Jpara = <1 Hz7HAromatic CH

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific electronic effects of the chlorine substituent.

Table 2: Template for 13C NMR Data of this compound

Chemical Shift (δ, ppm)Assignment
Expected ~140-150Quaternary C (C-S, C-N)
Expected ~120-135Aromatic CH
Expected ~115-125Aromatic C-Cl

Note: 13C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining high-quality NMR spectra.

Sample Preparation

Proper sample preparation is critical to avoid line broadening and artifacts in the NMR spectrum.[1][2][3]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[2] Chloroform-d (CDCl3) is a common choice for many organic molecules.[4] Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6. The choice of solvent can slightly alter the chemical shifts.

  • Concentration:

    • For 1H NMR , dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

    • For 13C NMR , a higher concentration is generally required due to the lower natural abundance of the 13C isotope; aim for 50-100 mg in 0.6-0.7 mL of solvent.[3]

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[5]

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

2.1. 1H NMR Spectroscopy

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm to cover the aromatic and NH proton regions.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

2.2. 13C NMR Spectroscopy

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Pulse Angle: 30° to balance signal intensity and relaxation time.

  • Spectral Width: Approximately 0-200 ppm to cover the full range of carbon chemical shifts.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for 13C NMR to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: For 1H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh this compound b Dissolve in Deuterated Solvent a->b Transfer c Add Internal Standard (TMS) b->c Transfer d Filter into NMR Tube c->d Transfer e Insert Sample into Spectrometer d->e Transfer f Lock and Shim e->f Sequence g Acquire 1H Spectrum f->g Sequence h Acquire 13C Spectrum g->h Sequence i Fourier Transform h->i Process j Phase and Baseline Correction i->j Process k Reference to TMS j->k Process l Integrate (1H) and Peak Pick k->l Process

Caption: Experimental workflow for NMR characterization.

data_analysis_logic cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis cluster_structure Structural Elucidation a Chemical Shift (δ) [Environment of H] g Propose Structure of This compound a->g b Integration [Relative number of H] b->g c Multiplicity [Number of neighboring H] c->g d Coupling Constant (J) [Connectivity Information] d->g e Chemical Shift (δ) [Environment of C] e->g f Number of Signals [Number of unique C] f->g

References

Application Notes and Protocols for FT-IR Spectroscopic Analysis of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine is a heterocyclic compound and a key intermediate in the synthesis of various phenothiazine-based drugs. Phenothiazines are a class of neuropsychiatric medications and have also been investigated for their potential in other therapeutic areas, including oncology and infectious diseases. The structural integrity and purity of this compound are critical for the quality and efficacy of the final pharmaceutical products. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. This document provides detailed application notes and protocols for the FT-IR spectroscopic analysis of this compound.

Application Notes

1. Quality Control and Purity Assessment:

FT-IR spectroscopy serves as an excellent tool for the quality control of this compound. The FT-IR spectrum of a pure sample exhibits a unique fingerprint, characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. By comparing the spectrum of a test sample with that of a reference standard, one can quickly identify any impurities or structural modifications. The presence of unexpected peaks or shifts in characteristic peak positions may indicate the presence of starting materials, by-products, or degradation products.

2. Identification and Structural Elucidation:

The FT-IR spectrum of this compound provides a detailed molecular fingerprint. The characteristic absorption bands can be assigned to specific vibrational modes of the molecule, such as N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, C-N stretching, C-S stretching, and C-Cl stretching. This information is invaluable for confirming the identity of the compound and for elucidating its chemical structure.

3. Application in Drug Development:

Phenothiazine derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties.[1][2] FT-IR spectroscopy can be employed in drug development to:

  • Monitor the synthesis of new this compound derivatives.

  • Characterize the interaction of these derivatives with biological macromolecules.

  • Assess the stability of pharmaceutical formulations containing these compounds.

Quantitative Data Presentation

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~ 3350 - 3400N-H StretchSecondary Amine (N-H)Medium
~ 3000 - 3100C-H StretchAromatic (C-H)Medium to Weak
~ 1570 - 1600C=C StretchAromatic RingMedium to Strong
~ 1450 - 1500C=C StretchAromatic RingMedium to Strong
~ 1200 - 1300C-N StretchAryl Amine (C-N)Medium to Strong
~ 700 - 800C-H Out-of-plane BendAromatic (C-H)Strong
~ 650 - 750C-S StretchThioether (C-S)Weak to Medium
~ 600 - 800C-Cl StretchAryl Halide (C-Cl)Medium to Strong

Experimental Protocols

This section provides detailed protocols for the FT-IR analysis of solid this compound samples using two common techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry potassium bromide matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • This compound sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Spatula

  • Infrared lamp (optional, for drying KBr)

Procedure:

  • Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for at least 2 hours or under an infrared lamp. Moisture will cause strong interference in the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into the agate mortar.

  • Mixing and Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Pressing:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis:

    • The resulting spectrum should be baseline corrected and the peaks labeled.

    • Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands.

Protocol 2: Attenuated Total Reflectance (ATR) Method

The ATR technique is a simpler and faster method that involves placing the solid sample directly onto a high-refractive-index crystal (e.g., diamond or germanium).

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory

  • This compound sample (a small amount)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • ATR Crystal Cleaning:

    • Before analysis, ensure the ATR crystal is clean.

    • Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum:

    • Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental background.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Applying Pressure:

    • Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Analysis:

    • Record the FT-IR spectrum of the sample from approximately 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Cleaning:

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.

  • Data Analysis:

    • The obtained spectrum may require an ATR correction.

    • Analyze the spectrum by identifying the characteristic absorption bands.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis cluster_results Results start Start sample This compound (Solid Sample) start->sample grind Grind with KBr sample->grind place Place on ATR Crystal sample->place press Press into Pellet grind->press background Record Background press->background apply_pressure Apply Pressure place->apply_pressure apply_pressure->background spectrum Record Sample Spectrum background->spectrum process Data Processing (Baseline Correction, etc.) spectrum->process interpret Spectral Interpretation process->interpret report Generate Report interpret->report

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationship cluster_compound Compound of Interest cluster_technique Analytical Technique cluster_information Information Obtained cluster_application Applications compound This compound technique FT-IR Spectroscopy compound->technique fingerprint Molecular Fingerprint technique->fingerprint functional_groups Functional Groups (N-H, C-H, C=C, C-N, C-S, C-Cl) technique->functional_groups structure Structural Information fingerprint->structure functional_groups->structure qc Quality Control structure->qc purity Purity Assessment structure->purity identification Compound Identification structure->identification drug_dev Drug Development structure->drug_dev

Caption: Logical relationships in FT-IR analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the mass spectrometric analysis of 4-Chlorophenothiazine, a key intermediate in the synthesis of various phenothiazine-based pharmaceuticals. Understanding the fragmentation pattern of this molecule is crucial for its identification and characterization in complex matrices. This document provides a detailed protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and outlines the proposed fragmentation pathway. The presented data is based on the analysis of the closely related isomer, 2-Chlorophenothiazine, due to the limited availability of specific experimental data for the 4-chloro isomer. The fragmentation patterns are expected to be highly similar.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a wide range of applications, most notably in the pharmaceutical industry as antipsychotic, antihistaminic, and antiemetic agents. This compound serves as a critical building block in the synthesis of several of these drugs. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC), provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling unambiguous identification. This note describes the characteristic fragmentation of the this compound structure under EI conditions.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Working Solution: A working solution of 10 µg/mL was prepared by diluting the stock solution with methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer and an electron ionization source was used.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: The injector temperature was set to 250°C.

  • Injection Volume: 1 µL of the working solution was injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Results and Discussion

The mass spectrum of chloro-substituted phenothiazines is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the heterocyclic ring system. The presence of a chlorine atom is indicated by the isotopic peak at M+2, with a relative abundance of approximately one-third of the molecular ion peak.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing an electron from the nitrogen or sulfur atom, or from the π-system of the aromatic rings. The resulting molecular ion ([C₁₂H₈ClNS]⁺˙) has a theoretical m/z of 233.

The primary fragmentation steps are proposed as follows:

  • Loss of a Chlorine Atom: Cleavage of the C-Cl bond results in the formation of a fragment ion at m/z 198 ([C₁₂H₈NS]⁺).

  • Loss of a Sulfur Atom: The molecular ion can undergo cleavage to lose a sulfur atom, leading to a fragment at m/z 201 ([C₁₂H₈ClN]⁺˙).

  • Retro-Diels-Alder (RDA) type fragmentation: While less common in such aromatic systems, some ring cleavage can occur.

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment from the m/z 198 ion.

  • Loss of H: Loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ ion at m/z 232.

Data Presentation

The following table summarizes the proposed major fragment ions for this compound based on the analysis of its 2-chloro isomer and general fragmentation principles of related compounds. The relative intensities are qualitative estimates.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaProposed FragmentRelative Intensity (Qualitative)
233235[C₁₂H₈ClNS]⁺˙Molecular Ion (M⁺˙)High
198-[C₁₂H₈NS]⁺[M - Cl]⁺Moderate
197-[C₁₂H₇NS]⁺˙[M - HCl]⁺˙Moderate
166-[C₁₁H₆N]⁺[M - Cl - S]⁺Low

Visualization of Fragmentation Pathway

Fragmentation_Pathway M This compound [C₁₂H₈ClNS]⁺˙ m/z = 233/235 F1 [C₁₂H₈NS]⁺ m/z = 198 M->F1 - Cl F2 [C₁₂H₇NS]⁺˙ m/z = 197 M->F2 - HCl F3 [C₁₁H₆N]⁺ m/z = 166 F1->F3 - S

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Conclusion

The GC-MS method described provides a robust and reliable approach for the identification of this compound. The proposed fragmentation pathway, characterized by the initial loss of chlorine and subsequent ring fragmentation, offers a clear basis for the structural confirmation of this compound. This information is valuable for quality control in pharmaceutical manufacturing and for the analysis of related compounds in various research and development settings.

Application Notes and Protocols for the Synthesis of Antipsychotic Drugs Utilizing Chlorinated Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures and quantitative data for the synthesis of phenothiazine-based antipsychotic drugs, with a specific focus on the use of 2-chlorophenothiazine (B30676) as a key intermediate. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Phenothiazine (B1677639) derivatives are a cornerstone in the treatment of psychosis, primarily functioning as dopamine (B1211576) D2 receptor antagonists.[1][2] The synthesis of these antipsychotic agents often involves the N-alkylation of a substituted phenothiazine core. 2-Chlorophenothiazine is a widely used starting material for the synthesis of prominent antipsychotics such as Chlorpromazine and Prochlorperazine.[3][4][5] The following sections detail the synthetic routes, experimental protocols, and relevant quantitative data for the preparation of these compounds.

Data Presentation: Synthesis of Phenothiazine-Based Antipsychotics

The following tables summarize the quantitative data for the synthesis of Chlorpromazine and Prochlorperazine, two key antipsychotic drugs derived from 2-chlorophenothiazine.

Table 1: Synthesis of Chlorpromazine Hydrochloride

ParameterValueReference
Starting Material 2-Chlorophenothiazine[3]
Reagents 3-Dimethylaminopropylchloride, Potassium Hydroxide (B78521), Toluene (B28343), Water[3]
Yield 82.24%[2]
Purity (Dimeric Impurity) 0.05% w/w[2]
Reaction Temperature 98 °C[3]
Reaction Time 6 hours[3]

Table 2: Synthesis of Prochlorperazine

ParameterValueReference
Starting Material 2-Chlorophenothiazine[6]
Reagents 1-(3-Chloropropyl)-4-methylpiperazine (B54460), Sodium Tertiary Butoxide, Dimethyl Sulfoxide (B87167) (DMSO)[6]
Yield 62.1%[6]
Purity (as Edisylate salt) 99.88% (HPLC)[6]
Reaction Temperature 10-20 °C (initial), then heated to 60-70 °C for salt formation[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthetic workflow for the N-alkylation of 2-chlorophenothiazine and the specific pathways for the synthesis of Chlorpromazine and Prochlorperazine.

general_synthesis_workflow start Start: 2-Chlorophenothiazine reagents Reactants: - Alkylating Agent (R-X) - Base (e.g., KOH, NaOtBu) - Solvent (e.g., Toluene, DMSO) start->reagents Mix with reaction N-Alkylation Reaction reagents->reaction Under specific temperature and time conditions workup Aqueous Work-up and Extraction reaction->workup After reaction completion purification Purification: - Crystallization or - Column Chromatography workup->purification product Final Product: N-Alkylated Phenothiazine Derivative purification->product

General workflow for N-alkylation of 2-chlorophenothiazine.

chlorpromazine_synthesis cluster_reaction Chlorpromazine Synthesis cluster_workup Work-up and Purification 2-CPT 2-Chlorophenothiazine (100 g) in Toluene (450 ml) Reaction Heat to 98°C Maintain for 6 hours 2-CPT->Reaction KOH Aqueous Potassium Hydroxide (96.02 g in 100 ml water) KOH->Reaction DMAPC 3-Dimethylaminopropylchloride in Toluene (135.24 g in 200 ml) DMAPC->Reaction Add dropwise Cool Cool to 40°C Reaction->Cool Quench Quench with Water (1000 ml) Cool->Quench Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Salt Form Hydrochloride Salt Extract->Salt Isolate Filter and Dry Salt->Isolate Product Chlorpromazine Hydrochloride (Yield: 82.24%) Isolate->Product

Experimental workflow for the synthesis of Chlorpromazine.

prochlorperazine_synthesis cluster_reaction Prochlorperazine Synthesis cluster_workup_P Work-up and Purification 2-CPT_P 2-Chlorophenothiazine (75.0 g) Reaction_P Stir at 10-20°C 2-CPT_P->Reaction_P NaOtBu Sodium Tertiary Butoxide (37.05 g) NaOtBu->Reaction_P DMSO Dimethyl Sulfoxide (260 ml) DMSO->Reaction_P Reagent_P 1-(3-chloropropyl)-4-methylpiperazine (42.6 g) Reagent_P->Reaction_P Add gradually Workup_P Acid-Base Extraction Reaction_P->Workup_P After reaction completion Concentrate Concentrate Organic Layer Workup_P->Concentrate Product_P Prochlorperazine (Yield: 62.1%) Concentrate->Product_P

Experimental workflow for the synthesis of Prochlorperazine.

Detailed Experimental Protocols

The following protocols are based on published synthesis methods and provide a step-by-step guide for the laboratory-scale preparation of Chlorpromazine and Prochlorperazine.

Protocol 1: Synthesis of Chlorpromazine Hydrochloride[2][3]

Materials:

  • 2-Chlorophenothiazine (100 g)

  • Toluene (650 ml total)

  • Potassium Hydroxide (96.02 g)

  • Deionized Water (100 ml for KOH solution, 1000 ml for quenching)

  • 3-Dimethylaminopropylchloride (135.24 g)

  • Ethyl Acetate

  • Alcoholic Hydrochloric Acid

Procedure:

  • To a reaction vessel, add 2-chlorophenothiazine (100 g) and toluene (450 ml).

  • Prepare a solution of potassium hydroxide (96.02 g) in deionized water (100 ml) and add it to the reaction mixture at 30°C.

  • Heat the mixture to 98°C.

  • Prepare a solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml).

  • Add the 3-dimethylaminopropylchloride solution dropwise to the heated reaction mixture at 98°C over a period of time.

  • Maintain the reaction at 98°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mass to 40°C.

  • Quench the reaction by adding deionized water (1000 ml).

  • Separate the organic layer and perform subsequent extractions.

  • Provide a solution of the crude Chlorpromazine in a suitable organic solvent like ethyl acetate.

  • Add alcoholic hydrochloric acid to the solution to precipitate the hydrochloride salt.

  • Isolate the Chlorpromazine hydrochloride by filtration.

  • Wash the solid with ethyl acetate and dry to obtain the final product.

Protocol 2: Synthesis of Prochlorperazine[6]

Materials:

  • 2-Chlorophenothiazine (75.0 g)

  • Sodium Tertiary Butoxide (37.05 g)

  • Dimethyl Sulfoxide (DMSO) (260 ml)

  • 1-(3-Chloropropyl)-4-methylpiperazine (42.6 g)

  • Toluene

  • Dilute Hydrochloric Acid

  • Aqueous Sodium Hydroxide

Procedure:

  • In a reaction vessel, prepare a mixture of 2-chlorophenothiazine (75.0 g), sodium tertiary butoxide (37.05 g), and dimethyl sulfoxide (260 ml).

  • Stir the mixture at a temperature of 10-20°C.

  • Gradually add 1-(3-chloropropyl)-4-methylpiperazine (42.6 g) to the mixture.

  • Continue stirring until the reaction is complete, as monitored by HPLC.

  • Perform a work-up by washing the reaction mixture. The organic layer is separated and washed with dilute hydrochloric acid.

  • The resulting aqueous layer is washed with toluene and then dichloromethane.

  • Basify the aqueous layer using aqueous sodium hydroxide.

  • Extract the product with toluene.

  • Separate and concentrate the organic layer to obtain Prochlorperazine base.

Note: For the preparation of the edisylate salt, the resulting Prochlorperazine base can be treated with 1,2-ethanedisulfonic acid in ethanol.[6]

Concluding Remarks

The provided protocols detail robust and scalable methods for the synthesis of key phenothiazine-based antipsychotics from 2-chlorophenothiazine. These procedures, supported by quantitative data and clear workflow diagrams, offer a valuable resource for professionals in drug development and medicinal chemistry. Adherence to standard laboratory safety practices is paramount when performing these syntheses.

References

Application Notes and Protocols for N-Alkylation of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine (B1677639) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The biological activity of these compounds is significantly influenced by the nature of the substituent at the nitrogen atom of the phenothiazine ring system. N-alkylation of the phenothiazine core is a critical synthetic step in the development of new therapeutic agents. This document provides a detailed experimental protocol for the N-alkylation of 4-chlorophenothiazine, a key intermediate in the synthesis of various pharmaceuticals. The protocol is based on established methodologies for the N-alkylation of phenothiazine and related heterocyclic compounds, including classical and phase-transfer catalysis conditions.

Reaction Principle

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). The reaction is facilitated by a base, which deprotonates the secondary amine of the phenothiazine, thereby increasing its nucleophilicity.

Experimental Protocols

Two common and effective methods for the N-alkylation of this compound are presented below: a classical approach using a strong base in an anhydrous aprotic solvent, and a more modern approach utilizing phase-transfer catalysis for a greener and often more efficient reaction.

Method 1: Classical N-Alkylation using Sodium Hydride

This method employs a strong base, sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). While effective, this method requires strict anhydrous conditions due to the reactivity of NaH with water.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromoalkane, benzyl (B1604629) bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF or THF (10-20 mL per gram of this compound).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Method 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to traditional methods, avoiding the use of hazardous reagents like sodium hydride and typically employing less stringent anhydrous conditions.[1][2] A quaternary ammonium salt is used to transfer the deprotonated phenothiazine from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromoalkane, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH), powdered

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Toluene (B28343) or acetonitrile (B52724)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), powdered potassium carbonate (3.0 eq) or sodium hydroxide (3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Add toluene or acetonitrile (15-25 mL per gram of this compound).

  • Add the alkyl halide (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C (or reflux, depending on the solvent and alkyl halide reactivity) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of phenothiazine derivatives under various conditions. While specific yields for this compound may vary, this table provides a general expectation for the efficiency of these methods.

EntryAlkylating AgentBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
11-BromobutaneNaH-DMFRT12~85General Protocol
2Benzyl BromideK₂CO₃TBABToluene806>90Adapted from[1][2]
31-Chloro-3-dimethylaminopropaneSodamide-XyleneReflux-High[3]
4Chloroacetyl chloride--Benzene50-603-4-[4]

Mandatory Visualization

G Experimental Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, Base, and Solvent start->reagents catalyst Add Phase-Transfer Catalyst (for PTC method) reagents->catalyst alkyl_halide Add Alkyl Halide catalyst->alkyl_halide stir Stir at appropriate temperature alkyl_halide->stir Heat/Stir monitor Monitor reaction by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Obtain Pure N-Alkylated Product purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chlorophenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenothiazine. The content addresses common challenges encountered during experimentation, offering practical solutions and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the direct thionation of 3-chlorodiphenylamine (B1664595) with elemental sulfur. This reaction is typically catalyzed by iodine or a Lewis acid, such as aluminum chloride.[1] Alternative, though less common, routes include the Ullmann condensation and the Smiles rearrangement, which are multi-step processes that can offer greater control over regioselectivity but may involve more complex starting materials and reaction conditions.[2][3]

Q2: What are the primary side products I should expect in the direct thionation synthesis of this compound?

A2: The primary side products in the direct thionation of 3-chlorodiphenylamine are:

  • Isomeric Chlorophenothiazines: Due to the nature of the electrophilic cyclization on the substituted diphenylamine (B1679370), other isomers such as 2-chlorophenothiazine (B30676) can be formed. The distribution of these isomers is sensitive to reaction conditions.

  • Oxidation Products: The phenothiazine (B1677639) core is susceptible to oxidation, which can lead to the formation of this compound-5-oxide (sulfoxide) and this compound-5,5-dioxide (sulfone).[4][5] This is particularly prevalent if the reaction is exposed to air at high temperatures.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-chlorodiphenylamine and sulfur in the crude product.

  • Polymeric Materials: Under certain conditions, polymerization of the starting materials or product can occur, leading to intractable tars.

Q3: How can I minimize the formation of oxidation byproducts?

A3: To minimize the formation of sulfoxide (B87167) and sulfone byproducts, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during heating.[6] Using a minimal reaction time and the lowest effective temperature can also help reduce oxidation.

Q4: What is the Smiles rearrangement and how can it be used to synthesize chlorophenothiazines?

A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, it can be a powerful tool for controlling the final substitution pattern. For example, a suitably substituted 2-amino-2'-nitrodiphenylsulfide can be formylated and then undergo a base-catalyzed Smiles rearrangement to yield a specific phenothiazine isomer. This method can provide higher regioselectivity compared to direct thionation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low yields are a common issue in phenothiazine synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed reagent_quality Check Reagent Purity (3-Chlorodiphenylamine, Sulfur, Catalyst) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions Reagents OK conclusion Optimize Based on Findings reagent_quality->conclusion Impure Reagents catalyst_activity Evaluate Catalyst Activity (Freshness, Loading) reaction_conditions->catalyst_activity Conditions Correct reaction_conditions->conclusion Incorrect Conditions workup_procedure Review Work-up & Purification (Extraction, Crystallization) catalyst_activity->workup_procedure Catalyst Active catalyst_activity->conclusion Inactive Catalyst analysis Analyze Byproducts (TLC, GC-MS, HPLC) workup_procedure->analysis Work-up Correct workup_procedure->conclusion Product Loss During Work-up analysis->conclusion

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Detailed Troubleshooting Steps:

Possible Cause Troubleshooting Action
Impure Starting Materials Ensure 3-chlorodiphenylamine is pure and free from other isomers or contaminants. Use high-purity sulfur and a fresh, active catalyst (e.g., resublimed iodine).
Suboptimal Reaction Temperature The reaction temperature is critical. Too low, and the reaction will be slow or incomplete. Too high, and side reactions like polymerization and oxidation will increase. The typical range for this reaction is 120-180 °C.[1]
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired product. The reaction is often complete when the evolution of hydrogen sulfide (B99878) gas ceases.[1]
Poor Catalyst Activity If using a Lewis acid catalyst like AlCl₃, ensure it is anhydrous. For iodine, use a fresh batch as it can sublime over time. Ensure appropriate catalyst loading.
Oxidation of Product As mentioned in the FAQs, conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the formation of sulfoxide and sulfone byproducts.[6]
Inefficient Purification Product can be lost during work-up and purification. Optimize crystallization conditions (solvent, temperature) to maximize recovery.
Problem 2: High Levels of Isomeric Impurities

The formation of multiple chlorophenothiazine isomers can complicate purification and reduce the yield of the desired 4-chloro isomer.

Troubleshooting Workflow for Isomer Formation

Isomer Formation Troubleshooting Troubleshooting Isomer Formation start High Isomer Content Detected (e.g., 2-chlorophenothiazine) temp_control Review Temperature Profile start->temp_control catalyst_choice Evaluate Catalyst temp_control->catalyst_choice Temp. Optimized conclusion Implement Optimized Conditions temp_control->conclusion Adjust Temperature alternative_route Consider Alternative Synthetic Route catalyst_choice->alternative_route Catalyst Optimized catalyst_choice->conclusion Change Catalyst purification Optimize Purification alternative_route->purification Direct Thionation Necessary alternative_route->conclusion Switch to Smiles or Ullmann purification->conclusion

Caption: A decision-making workflow for addressing the formation of unwanted isomers.

Detailed Troubleshooting Steps:

Possible Cause Troubleshooting Action
Reaction Kinetics vs. Thermodynamics The regioselectivity of the electrophilic cyclization can be influenced by temperature. Running the reaction at a lower temperature for a longer period may favor the thermodynamically more stable isomer.
Nature of the Catalyst The choice of catalyst (e.g., I₂ vs. AlCl₃) can influence the electrophilicity of the sulfur species and thus the regioselectivity of the cyclization. Experiment with different catalysts to see if the isomer ratio can be improved.
Alternative Synthetic Routes For applications requiring high isomeric purity, consider a more regioselective synthetic route such as the Smiles rearrangement or an Ullmann condensation approach, which builds the phenothiazine core in a more controlled manner.
Ineffective Purification Isomeric phenothiazines can have very similar physical properties, making them difficult to separate by simple crystallization. Consider column chromatography or preparative HPLC for purification if high purity is required.

Experimental Protocols

General Protocol for the Synthesis of 2-Chlorophenothiazine from 3-Chlorodiphenylamine

This protocol is for the synthesis of 2-chlorophenothiazine and can be adapted as a starting point for the synthesis of this compound. The expected major product from 3-chlorodiphenylamine is 2-chlorophenothiazine, but this compound will likely be formed as a significant isomer.

Materials:

  • 3-Chlorodiphenylamine

  • Sulfur

  • Iodine (catalyst)

  • High-boiling point solvent (e.g., o-dichlorobenzene or decalin)

  • Sodium hydroxide (B78521) solution (for trapping H₂S)

  • Activated carbon

  • Ethanol or another suitable solvent for crystallization

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a trap containing sodium hydroxide solution, combine 3-chlorodiphenylamine and sulfur in a 1:2 molar ratio.

  • Add a catalytic amount of iodine (approximately 1-2 mol% relative to the diphenylamine).

  • Add a high-boiling point solvent to create a slurry.

  • Under a gentle stream of nitrogen, slowly heat the mixture with stirring to 120-140 °C.

  • Hydrogen sulfide gas will begin to evolve. Maintain the temperature and continue heating until the evolution of H₂S ceases (typically 3-6 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Add a suitable solvent (e.g., chlorobenzene (B131634) or toluene) and a small amount of activated carbon.

  • Heat the mixture to reflux for a short period to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization of the chlorophenothiazine isomers.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • The resulting solid will be a mixture of chlorophenothiazine isomers, which can be further purified by column chromatography or fractional crystallization.

Quantitative Data (Example for 2-Chlorophenothiazine Synthesis):

A patent for the synthesis of 2-chlorophenothiazine from m-chloro diphenylamine and sulfur with an iodine catalyst reports the following yields.[7] This provides a benchmark for what might be expected in a similar synthesis of this compound.

Reactant Product Molar Yield Purity (by HPLC)
m-Chloro diphenylamine2-Chlorophenothiazine~78-81%>99.7%

Note: This data is for the 2-chloro isomer. The yield and purity of this compound from 3-chlorodiphenylamine may vary.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable for the separation of phenothiazine derivatives.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often effective.

  • Detection: UV detection at a wavelength of around 254 nm is commonly used.

  • Application: HPLC is the preferred method for quantitative analysis of the purity of this compound and for determining the ratio of different isomers. For challenging separations of isomers, specialized chiral columns or method optimization may be necessary.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is generally used.

  • Injection: A split/splitless inlet is standard.

  • Detection: Mass spectrometry provides structural information about the separated components, which is invaluable for identifying unknown impurities. The fragmentation patterns of phenothiazines are characteristic and can help in distinguishing between isomers.

  • Application: GC-MS is a powerful tool for the qualitative identification of volatile side products and impurities in the crude reaction mixture.

References

How to minimize sulfoxide formation in phenothiazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenothiazine (B1677639) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of sulfoxide (B87167) byproducts during phenothiazine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfoxide formation in phenothiazine reactions?

A1: The sulfur atom in the phenothiazine core is susceptible to oxidation, which leads to the formation of phenothiazine sulfoxide. This oxidation can be intentional with the use of specific oxidizing agents, or it can occur as an unwanted side reaction in the presence of atmospheric oxygen, especially under harsh reaction conditions such as high temperatures.[1]

Q2: What are the most common side products in phenothiazine reactions besides sulfoxides?

A2: Besides sulfoxides, overoxidation can lead to the formation of the corresponding phenothiazine sulfone (a 5,5-dioxide derivative). Other potential side products include N-dealkylation products, especially when working with N-alkylated phenothiazines, and polymeric products under certain conditions like electrochemical synthesis.

Q3: How does the reaction atmosphere affect sulfoxide formation?

Q4: Are there any specific reagents that are known to promote sulfoxide formation?

A4: Yes, a variety of oxidizing agents are used to intentionally synthesize phenothiazine sulfoxides. These include hydrogen peroxide, aqueous nitrous acid, nitric oxide, and ferric nitrate (B79036) nonahydrate with oxygen.[2][3] To minimize sulfoxide formation, it is crucial to avoid these reagents and any other potential oxidants in your reaction mixture.

Troubleshooting Guides

Problem 1: Significant sulfoxide formation is observed even when using an inert atmosphere.

  • Possible Cause 1: Impure Solvents or Reagents. Solvents and reagents may contain dissolved oxygen or peroxide impurities that can act as oxidizing agents.

    • Suggested Solution: Use freshly distilled or degassed solvents. Ensure all reagents are of high purity and stored under appropriate inert conditions.

  • Possible Cause 2: Leaks in the Reaction Setup. A poorly sealed reaction vessel can allow atmospheric oxygen to enter, compromising the inert atmosphere.

    • Suggested Solution: Carefully check all joints and seals on your glassware. Use high-quality grease for ground glass joints and ensure a positive pressure of the inert gas is maintained throughout the reaction.

  • Possible Cause 3: Radical Intermediates. The reaction mechanism may involve the formation of radical cations, which are intermediates in the oxidation process.

    • Suggested Solution: Consider the addition of a radical scavenger or antioxidant to the reaction mixture, although this should be done with caution as it may interfere with the desired reaction.

Problem 2: Difficulty in separating the desired product from the sulfoxide byproduct.

  • Possible Cause: Similar Polarity. The desired product and its sulfoxide may have very similar polarities, making separation by column chromatography challenging.

    • Suggested Solution 1: Recrystallization. If the product is a solid, recrystallization can be an effective method for purification. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the sulfoxide in the mother liquor.

    • Suggested Solution 2: Derivatization. In some cases, it may be possible to selectively react either the product or the impurity to facilitate separation. For example, the basicity of the nitrogen atom in the phenothiazine ring can be exploited for salt formation.

    • Suggested Solution 3: Preparative HPLC. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful separation technique.

Data on Factors Influencing Sulfoxide Formation

While precise quantitative data comparing product-to-sulfoxide ratios under varying conditions is scarce in the literature, the following table summarizes the qualitative impact of different parameters on sulfoxide formation.

FactorCondition Favoring Minimal Sulfoxide FormationCondition Favoring Increased Sulfoxide Formation
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)
Temperature Lower temperaturesHigher temperatures
Reaction Time Shorter reaction times (monitor for completion)Prolonged reaction times
Reagents Absence of oxidizing agentsPresence of H₂O₂, Nitrous Acid, etc.[2][3]
Solvent Purity Degassed, anhydrous, and peroxide-free solventsSolvents with dissolved oxygen or peroxide impurities

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Phenothiazine with Minimized Sulfoxide Formation

This protocol is a general guideline for the N-alkylation of phenothiazine, a common reaction where sulfoxide formation is a potential issue.

Materials:

  • Phenothiazine

  • Alkylating agent (e.g., 1-bromo-3-chloropropane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask fitted with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a septum for reagent addition.

  • Deprotonation: To the reaction flask, add sodium hydride (1.1 equivalents) under a positive pressure of inert gas. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous DMF.

  • Phenothiazine Addition: Dissolve phenothiazine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Anion Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution turns a deep orange or red color, indicating the formation of the phenothiazine anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to remove any unreacted starting material and potential sulfoxide byproduct.

Visualizations

Oxidation_Pathway Phenothiazine Phenothiazine Radical_Cation Phenothiazine Radical Cation Phenothiazine->Radical_Cation -e⁻ Sulfoxide Phenothiazine Sulfoxide Radical_Cation->Sulfoxide +[O] Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone +[O] (Overoxidation)

Caption: Oxidation pathway of phenothiazine to sulfoxide and sulfone.

Troubleshooting_Sulfoxide Start Sulfoxide Formation Observed? Check_Atmosphere Is reaction under inert atmosphere? Start->Check_Atmosphere Yes End Sulfoxide Minimized Start->End No Implement_Inert Action: Use N₂ or Ar atmosphere Check_Atmosphere->Implement_Inert No Check_Reagents Are solvents/reagents pure and degassed? Check_Atmosphere->Check_Reagents Yes Implement_Inert->Start Purify_Reagents Action: Distill/degas solvents, use high-purity reagents Check_Reagents->Purify_Reagents No Check_Temp Is reaction temperature as low as possible? Check_Reagents->Check_Temp Yes Purify_Reagents->Start Lower_Temp Action: Lower reaction temperature Check_Temp->Lower_Temp No Check_Temp->End Yes Lower_Temp->Start

Caption: Troubleshooting workflow for minimizing sulfoxide formation.

References

Troubleshooting low yield in Bernthsen synthesis of phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of phenothiazines. The information is presented in a question-and-answer format to directly address common issues, with a focus on overcoming low product yields.

Clarification: Bernthsen Synthesis vs. Phenothiazine (B1677639) Synthesis

It is a common point of confusion, but the Bernthsen synthesis is a reaction used to produce acridines by reacting a diarylamine with a carboxylic acid in the presence of zinc chloride. The synthesis of phenothiazines is typically achieved through the reaction of a diarylamine with sulfur, often with a catalyst like iodine or aluminum chloride. This guide will focus on troubleshooting the synthesis of phenothiazines from diphenylamine (B1679370) and sulfur.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in phenothiazine synthesis from diphenylamine and sulfur?

A1: Low yields in this synthesis can often be attributed to several factors, including suboptimal reaction temperature, impure starting materials, and side reactions. The reaction is exothermic and requires careful temperature control.[1]

Q2: What are the typical side products, and how can their formation be minimized?

A2: Common side products can include unreacted starting materials, over-sulfurized compounds, and polymeric materials. Minimizing these involves strict control over reaction temperature and stoichiometry. Using a slight excess of diphenylamine has been shown to reduce the formation of by-products.

Q3: How does the choice of catalyst affect the reaction?

A3: Catalysts like iodine or anhydrous aluminum chloride are often used to improve the reaction rate and yield.[1] It is crucial to use a fresh and anhydrous catalyst in the correct stoichiometric amount to avoid side reactions and ensure efficiency.[1]

Q4: Can the reaction be performed without a solvent?

A4: Yes, the reaction is often carried out as a fusion reaction or melt, where the reactants are heated together without a solvent.[2][3]

Q5: What is the role of an inert atmosphere in this synthesis?

A5: While the primary reaction does not strictly require an inert atmosphere, the phenothiazine core is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) byproducts.[4] For sensitive substrates or if sulfoxide formation is a concern, conducting the reaction under an inert atmosphere like nitrogen or argon is recommended.[4]

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in phenothiazine synthesis.

Problem Possible Cause Suggested Solution
Low Conversion of Starting Material Inadequate Reaction Temperature: The temperature is too low for the reaction to proceed efficiently.The reaction typically requires heating to between 140-160°C.[2][3] Ensure your heating apparatus is calibrated and the reaction mixture reaches the target temperature.
Insufficient Reaction Time: The reaction was not allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete when the evolution of hydrogen sulfide (B99878) gas ceases.
Poor Quality Catalyst: The catalyst (e.g., iodine or AlCl₃) is old, hydrated, or impure.Use a fresh, anhydrous catalyst. Ensure it is stored under appropriate conditions to prevent degradation.
Formation of Tarry Byproducts Excessive Reaction Temperature: The reaction temperature is too high, leading to decomposition and polymerization.Carefully control the reaction temperature. The reaction is exothermic, so the temperature may need to be lowered once the reaction initiates.[2][3]
Incorrect Stoichiometry: An excess of sulfur can lead to the formation of polysulfides and other byproducts.Use a stoichiometric amount of sulfur or a slight excess of diphenylamine.[5]
Product is Dark and Impure Oxidation of Phenothiazine: The product has been oxidized to form colored impurities.Minimize exposure to air, especially at high temperatures. Consider using an inert atmosphere.
Ineffective Purification: The purification method is not adequately removing byproducts.Crude phenothiazine can be purified by recrystallization from solvents like ethanol.[1][2] For more persistent impurities, column chromatography or distillation under vacuum may be necessary.[1][6]

Experimental Protocols

Synthesis of Phenothiazine from Diphenylamine and Sulfur

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine (catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine diphenylamine and sulfur in a 1:2 molar ratio.

  • Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine).

  • Fit the flask with a reflux condenser. Caution: The reaction evolves hydrogen sulfide (H₂S), a toxic gas. The reaction should be performed in a well-ventilated fume hood.

  • Heat the mixture in an oil bath or with a heating mantle to 140-150°C. The reaction will initiate with the evolution of hydrogen sulfide gas.[2]

  • If the reaction becomes too vigorous, slightly lower the temperature.[2]

  • Once the initial vigorous reaction has subsided, increase the temperature to 160°C and maintain for approximately 1 hour, or until the evolution of H₂S ceases.[2]

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid crude product.

  • Purify the crude phenothiazine by recrystallization from ethanol. The pure product should be light yellow crystals.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Phenothiazine Synthesis check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts check_purity Assess Product Purity start->check_purity temp_low Reaction Temperature Too Low? check_conversion->temp_low temp_high Reaction Temperature Too High? check_byproducts->temp_high oxidation Product Oxidized? check_purity->oxidation time_short Reaction Time Too Short? temp_low->time_short No increase_temp Increase Temperature to 140-160°C temp_low->increase_temp Yes catalyst_bad Catalyst Quality Poor? time_short->catalyst_bad No increase_time Increase Reaction Time (Monitor by TLC) time_short->increase_time Yes use_fresh_catalyst Use Fresh, Anhydrous Catalyst catalyst_bad->use_fresh_catalyst Yes stoichiometry_wrong Incorrect Stoichiometry? temp_high->stoichiometry_wrong No control_temp Carefully Control Temperature temp_high->control_temp Yes adjust_stoichiometry Adjust Stoichiometry (Slight Excess of Diphenylamine) stoichiometry_wrong->adjust_stoichiometry Yes purification_ineffective Purification Ineffective? oxidation->purification_ineffective No use_inert_atmosphere Use Inert Atmosphere oxidation->use_inert_atmosphere Yes optimize_purification Optimize Purification (e.g., different solvent, chromatography) purification_ineffective->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in phenothiazine synthesis.

Phenothiazine_Synthesis_Workflow reactants Combine Diphenylamine, Sulfur, and Iodine Catalyst heat Heat to 140-160°C in Fume Hood reactants->heat reaction Reaction with H₂S Evolution heat->reaction cool Cool and Solidify reaction->cool grind Grind Crude Product cool->grind purify Recrystallize from Ethanol grind->purify product Pure Phenothiazine purify->product

Caption: Experimental workflow for the synthesis of phenothiazine.

References

Technical Support Center: Optimizing 4-Chlorophenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Chlorophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the phenothiazine (B1677639) core, adaptable for this compound, include:

  • Reaction of a Substituted Diphenylamine (B1679370) with Sulfur: This is a classical and direct approach where 3-chlorodiphenylamine (B1664595) is heated with elemental sulfur in the presence of a catalyst, such as iodine or aluminum chloride, to induce cyclization.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a key method for forming the phenothiazine ring system. It typically involves the cyclization of a 2-amino-2'-nitrodiphenylsulfide derivative.[1][2]

  • Transition-Metal Catalyzed C-S/C-N Cross-Coupling: Modern methods may employ catalysts, such as ferric citrate (B86180) or copper, to facilitate the formation of the C-S and C-N bonds in a domino reaction sequence.

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature is a crucial parameter that significantly impacts reaction rate, yield, and purity. In the classical synthesis using diphenylamine and sulfur, the reaction is often exothermic.[3] Insufficient temperature can lead to an incomplete reaction, while excessive heat can promote the formation of undesirable side products and dark-colored polymeric impurities.[3][4]

Q3: What are the typical impurities I might encounter, and how can they be minimized?

A3: Common impurities include unreacted starting materials (e.g., 3-chlorodiphenylamine), over-oxidized products like the corresponding phenothiazine sulfone, and polymeric tars.[5][6] To minimize these, ensure the purity of your starting materials, maintain optimal reaction temperature and time, and consider performing the reaction under an inert atmosphere to prevent oxidation.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification strategies depend on the scale of the reaction and the nature of the impurities.[3] Common techniques include:

  • Recrystallization: Using solvents such as ethanol (B145695) or toluene (B28343) is effective for removing many common impurities.

  • Column Chromatography: Silica gel chromatography can be used for high-purity isolation, especially on a smaller scale.

  • Distillation: For thermally stable impurities, vacuum distillation can be an effective purification method. One patented method suggests distilling phenothiazine mixed with silicon dioxide to improve purity.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible CauseSuggested Solution
Reagent Quality Ensure all starting materials, particularly the 3-chlorodiphenylamine and sulfur, are of high purity and dry. Impurities can inhibit the reaction.[1]
Inactive Catalyst If using a catalyst like iodine or aluminum chloride, ensure it is fresh and anhydrous.[3]
Suboptimal Temperature The reaction temperature is critical. For the sulfur and diphenylamine reaction, temperatures are typically high (e.g., 120-170°C). Monitor and control the temperature carefully, as the reaction can be exothermic.[3][7]
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time.[1]
Atmosphere Reactions can be sensitive to air. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume starting materials and produce impurities.
Problem 2: Formation of Dark, Tarry Side Products
Possible CauseSuggested Solution
Excessive Temperature Overheating is a primary cause of polymerization and tar formation. Maintain the reaction temperature within the optimal range and ensure even heating.[4]
Prolonged Reaction Time Even at the correct temperature, extended reaction times can lead to product degradation and the formation of complex impurities. Monitor the reaction by TLC and quench it once the starting material is consumed.[1]
Presence of Oxygen Oxidative side reactions can contribute to the formation of dark-colored byproducts. Use degassed solvents and maintain an inert atmosphere.
Problem 3: Product is an Oily Substance that Fails to Crystallize
Possible CauseSuggested Solution
Residual Solvent The presence of residual solvent can prevent crystallization. Ensure the crude product is thoroughly dried under a high vacuum before attempting recrystallization.[3]
Presence of Impurities Low-melting point impurities can act as a eutectic mixture, preventing crystallization. Purify the crude product using column chromatography before recrystallization.[3]
Incorrect Crystallization Solvent The chosen solvent may not be appropriate. Experiment with different solvent systems, including single solvents (e.g., ethanol, isopropanol) and solvent/anti-solvent pairs (e.g., toluene/hexane).

Data Presentation

Table 1: Effect of Catalyst on a Representative Phenothiazine Synthesis
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Iodine5675
Iodine10485
Ferric Citrate10882
Aluminum Chloride10578

Note: This data is illustrative and based on typical outcomes for phenothiazine synthesis. Actual results for this compound may vary.

Table 2: Influence of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
12086595
14058897
16048592 (minor impurities observed)
18037585 (significant degradation)

Note: This data is representative. Optimal conditions should be determined empirically.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfur Cyclization

This protocol is adapted from general methods for phenothiazine synthesis.

Materials:

  • 3-Chlorodiphenylamine

  • Sulfur (powdered)

  • Iodine (catalyst)

  • High-boiling point solvent (e.g., o-dichlorobenzene), optional

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 3-chlorodiphenylamine and 2 molar equivalents of sulfur.

  • Add a catalytic amount of iodine (approx. 5-10 mol%).

  • Heat the mixture gradually in an oil bath to 140-160°C. The reaction will evolve hydrogen sulfide (B99878) gas, which should be passed through a scrubber containing a sodium hydroxide (B78521) solution.

  • Maintain the temperature and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dissolve the crude solid in hot toluene or a similar solvent, and filter to remove any unreacted sulfur.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization from ethanol to yield the final product.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 3-Chlorodiphenylamine D Combine Reactants A->D B Sulfur B->D C Iodine (Catalyst) C->D E Heat to 140-160°C (4-6 hours) D->E F Monitor by TLC E->F G Cool to RT F->G H Dissolve & Filter G->H I Solvent Evaporation H->I J Recrystallization (Ethanol) I->J K This compound (Final Product) J->K

Caption: Experimental workflow for this compound synthesis.

TroubleshootingFlowchart start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_atmosphere Inert Atmosphere Used? start->check_atmosphere impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impure analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_reagents->analyze_byproducts Pure optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal check_conditions->analyze_byproducts Optimal use_inert Re-run Under N2 or Ar check_atmosphere->use_inert No check_atmosphere->analyze_byproducts Yes impure_reagents->analyze_byproducts optimize_conditions->analyze_byproducts use_inert->analyze_byproducts

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Purification of 4-Chlorophenothiazine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chlorophenothiazine using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the preparative purification of this compound, silica (B1680970) gel (60-120 mesh or 70-230 mesh) is the most commonly used stationary phase. Due to the basic nature of the phenothiazine (B1677639) nucleus, peak tailing can occur due to interactions with acidic silanol (B1196071) groups on the silica surface. To mitigate this, using neutral silica gel or adding a small percentage of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase is recommended.

Q2: Which mobile phase systems are effective for the separation of this compound?

A2: The choice of mobile phase depends on the polarity of the impurities present. A gradient elution is often most effective. Typically, a non-polar solvent like hexane (B92381) or heptane (B126788) is used as the initial eluent, with a gradual increase in the proportion of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. For impurities that are closely related in polarity, an isocratic elution with a carefully optimized solvent ratio might be necessary. Based on TLC data for similar phenothiazine compounds, solvent systems like hexane:ethyl acetate, chloroform:methanol (B129727), or diethyl ether:ethyl acetate with a small amount of ammonia (B1221849) or triethylamine can be effective.[1]

Q3: How can I monitor the separation during column chromatography?

A3: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Use the same solvent system intended for the column or a slightly less polar one to ensure good separation on the TLC plate. The spots can be visualized under UV light (254 nm) or by using a suitable staining reagent, such as a 10% sulfuric acid in ethanol (B145695) spray, which often produces characteristically colored spots for phenothiazines.

Q4: What are the common impurities I should expect?

A4: this compound is an intermediate in the synthesis of pharmaceuticals like Prochlorperazine.[2][3] Potential impurities may include unreacted starting materials, isomers (e.g., 2-chlorophenothiazine), and oxidation products like the corresponding sulfoxide. The presence of these impurities will depend on the synthetic route employed.

Q5: Is this compound stable during silica gel chromatography?

A5: Phenothiazines can be susceptible to oxidation, especially when exposed to air and light for extended periods on an active surface like silica gel.[1] To minimize degradation, it is advisable to perform the chromatography relatively quickly, protect the column from direct light, and use freshly distilled solvents. The use of a deactivated (neutral) silica gel can also help in preventing degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic nitrogen atom of the phenothiazine ring with acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase.[4] - Use neutral or deactivated silica gel. - Ensure the mobile phase pH is suitable if using a buffered system.[5]
Poor Separation / Overlapping Peaks Inappropriate mobile phase polarity.- Optimize the solvent system using TLC with various solvent ratios. Aim for an Rf value of 0.2-0.3 for this compound for good separation on the column. - Employ a shallow gradient elution to improve the resolution between closely eluting compounds.
Compound Not Eluting from the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or add a small amount of methanol to your eluent. - If the compound is irreversibly adsorbed, consider using a different stationary phase like neutral alumina.
Low Recovery of the Product - The compound may be degrading on the silica gel. - The compound might be co-eluting with an impurity. - Incomplete elution from the column.- Perform the chromatography efficiently to minimize the time the compound spends on the column. - Check the purity of the fractions more diligently using TLC. - After collecting the main product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the compound has been eluted.
Cracks or Channels in the Silica Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or elution process. - Apply gentle pressure to pack the column more tightly and uniformly.

Experimental Protocols

Protocol 1: Flash Column Chromatography using a Hexane/Ethyl Acetate Gradient

This protocol is suitable for the purification of this compound from less polar and moderately polar impurities.

1. Materials:

  • Crude this compound
  • Silica gel (70-230 mesh)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Triethylamine
  • TLC plates (silica gel 60 F254)
  • Glass column with stopcock
  • Collection tubes

2. Procedure:

Quantitative Data Summary

The following table provides representative TLC data for phenothiazine derivatives in various solvent systems. This data can be used as a starting point for developing a suitable mobile phase for the column chromatography of this compound.

Compound Mobile Phase System Rf Value
ProchlorperazineEthyl acetate : Methanol : Ammonia (85:15:5)0.49
ChlorpromazineEthyl acetate : Methanol : Ammonia (85:15:5)0.20
LevomepromazineEthyl acetate : Methanol : Ammonia (85:15:5)0.29
ThioridazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.50
ChlorpromazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.40
LevomepromazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.47

Note: Rf values are indicative and can vary based on experimental conditions such as the specific brand of TLC plates, temperature, and chamber saturation.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Optimize Solvent System) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading (Dry Loading Recommended) column_packing->sample_loading elution Gradient Elution (e.g., Hexane to Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution low_recovery Low Recovery? start->low_recovery solution_tailing Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->solution_tailing Yes solution_separation Optimize Solvent Gradient (Use Shallow Gradient) poor_separation->solution_separation Yes solution_elution Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->solution_elution Yes solution_recovery Check for Degradation (Use Neutral Silica) low_recovery->solution_recovery Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: 4-Chlorophenothiazine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenothiazine, with a specific focus on preventing its over-oxidation to the corresponding sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of this compound?

The primary and desired oxidation product in many applications is this compound-S-oxide. However, due to the electron-rich nature of the sulfur atom in the phenothiazine (B1677639) core, further oxidation can readily occur to yield the over-oxidation product, this compound-S,S-dioxide (the sulfone).[1][2] Under certain conditions, other side products such as ring-hydroxylated derivatives may also be formed.[3]

Q2: What are the main factors that lead to the over-oxidation of this compound to its sulfone?

Over-oxidation to the sulfone is a common challenge and is primarily influenced by:

  • Strength of the Oxidizing Agent: Stronger oxidizing agents are more likely to lead to the formation of the sulfone.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the further oxidation of the initially formed sulfoxide (B87167).

  • Stoichiometry of the Oxidant: Using an excess of the oxidizing agent significantly increases the risk of over-oxidation.

  • Reaction Atmosphere: The presence of atmospheric oxygen can contribute to undesired oxidation, especially over long reaction periods.[1]

Q3: How can I monitor the progress of the oxidation reaction to avoid forming the sulfone?

Regular monitoring of the reaction is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the starting material (this compound), the desired sulfoxide, and the over-oxidized sulfone. A reverse-phase C18 column is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the products by their mass-to-charge ratio.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction's progress.

  • UV-Vis Spectroscopy: this compound, its sulfoxide, and its sulfone have distinct UV-Vis absorption spectra, which can be used to monitor the formation of different species in the reaction mixture.[4][5] The formation of a colored radical cation intermediate can also be observed visually or spectrophotometrically.[4]

Troubleshooting Guide

Problem 1: Low yield of this compound-S-oxide and significant formation of the sulfone.

  • Possible Cause: The oxidizing agent is too strong, the reaction time is too long, or an excess of the oxidant was used.

  • Suggested Solution:

    • Select a Milder Oxidizing Agent: Consider using reagents known for selective sulfoxidation. Examples include aqueous nitrous acid or hydrogen peroxide under carefully controlled conditions (e.g., temperature, stoichiometry).[6]

    • Optimize Reaction Time: Monitor the reaction closely using HPLC or TLC and quench the reaction as soon as the starting material is consumed and before significant sulfone formation is observed.

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent. A good starting point is 1.0 to 1.1 equivalents of the oxidant.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of the second oxidation step (sulfoxide to sulfone) more than the first.

    • Consider an Electrochemical Approach: Electrochemical synthesis offers precise control over the oxidative potential, allowing for highly selective formation of the sulfoxide.[7]

Problem 2: The reaction is very slow or does not go to completion.

  • Possible Cause: The oxidizing agent is too weak, the reaction temperature is too low, or there are issues with reagent purity or solvent.

  • Suggested Solution:

    • Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the formation of the sulfone by-product.

    • Slightly Increase Oxidant Stoichiometry: Add a small excess of the oxidizing agent (e.g., up to 1.5 equivalents) in portions, monitoring the reaction progress after each addition.

    • Check Reagent Quality: Ensure that the this compound and the oxidizing agent are of high purity and that the solvent is anhydrous if required by the reaction.

    • Consider a Catalyst: For some oxidants, a catalyst may be necessary to achieve a reasonable reaction rate. For instance, ferric nitrate (B79036) can catalyze the oxidation of phenothiazines with oxygen.[7][8]

Problem 3: Formation of multiple unidentified by-products.

  • Possible Cause: The reaction conditions are too harsh, leading to side reactions such as ring hydroxylation or polymerization. The starting material may also be unstable under the reaction conditions.

  • Suggested Solution:

    • Work under an Inert Atmosphere: To prevent uncontrolled oxidation by atmospheric oxygen, conduct the reaction under an inert atmosphere of argon or nitrogen.[1]

    • Use Milder Reaction Conditions: Re-evaluate the choice of oxidant and reaction temperature, opting for milder alternatives.

    • Purify the Starting Material: Ensure the this compound is pure before starting the reaction.

    • Investigate Solvent Effects: The choice of solvent can influence the reaction pathway. Consider screening different solvents.

Data Presentation

The following table summarizes the results of a controlled-current electrochemical oxidation of 2-Chlorophenothiazine, a close structural analog of this compound. This data illustrates how adjusting the applied current can control the product distribution, providing a valuable reference for developing a selective oxidation protocol for this compound.

Applied Current (mA)Max Voltage (V)Ratio of 2CPTZ : 2CPTZ-SO : 2CPTZ-SO₂Outcome
0.53.2223 : 13 : 1Incomplete conversion
1.03.711 : 16 : 1Optimal for sulfoxide formation
1.54.1-Formation of multiple unidentified products
2.04.9-Mostly over-oxidized products

Data adapted from a study on 2-Chlorophenothiazine (2CPTZ) electrochemical synthesis.[8]

Experimental Protocols

Protocol 1: Selective Chemical Oxidation to this compound-S-oxide

This protocol is a starting point based on methods reported for analogous phenothiazine derivatives. Optimization may be required.

  • Materials:

    • This compound

    • Hydrogen Peroxide (30% aqueous solution)

    • Acetic Acid

    • Dichloromethane (B109758) (or another suitable solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution.

    • Monitor the reaction progress every 15-30 minutes using TLC or HPLC.

    • Once the starting material is consumed and before significant sulfone is formed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Selective Electrochemical Oxidation to this compound-S-oxide

This protocol is based on the successful selective oxidation of 2-Chlorophenothiazine and serves as a strong starting point.[7]

  • Materials and Equipment:

    • This compound

    • Acetonitrile (or another suitable solvent)

    • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate)

    • Electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

    • Potentiostat/Galvanostat

  • Procedure:

    • Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

    • Perform cyclic voltammetry to determine the oxidation potential of this compound to its radical cation and then to the dication. This will help in selecting the optimal applied potential or current.

    • For preparative scale synthesis, use a controlled-current (galvanostatic) or controlled-potential (potentiostatic) method.

    • Based on the data for 2-Chlorophenothiazine, a constant current of approximately 1.0 mA is a good starting point for optimization.[8]

    • Run the electrolysis while monitoring the reaction progress by HPLC.

    • Once the desired conversion to the sulfoxide is achieved with minimal sulfone formation, stop the electrolysis.

    • Work up the reaction mixture to remove the supporting electrolyte and isolate the product. This may involve solvent evaporation followed by extraction and purification.

Mandatory Visualizations

Oxidation_Pathway This compound This compound Radical_Cation Radical Cation (Intermediate) This compound->Radical_Cation -1e⁻ Sulfoxide This compound-S-oxide (Desired Product) Radical_Cation->Sulfoxide + O Sulfone This compound-S,S-dioxide (Over-oxidation Product) Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting Over-oxidation of this compound Start Reaction yields high amount of sulfone Check_Oxidant Is the oxidizing agent too strong? Start->Check_Oxidant Change_Oxidant Switch to a milder oxidant (e.g., aq. H₂O₂ at 0°C, aq. NaNO₂) Check_Oxidant->Change_Oxidant Yes Check_Stoichiometry Is the oxidant stoichiometry > 1.1 eq? Check_Oxidant->Check_Stoichiometry No End Optimized selective oxidation to sulfoxide Change_Oxidant->End Reduce_Stoichiometry Reduce oxidant to 1.0-1.1 eq. Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Time_Temp Are reaction time/temp too high? Check_Stoichiometry->Check_Time_Temp No Reduce_Stoichiometry->End Reduce_Time_Temp Decrease reaction time and/or temperature. Monitor closely with HPLC/TLC. Check_Time_Temp->Reduce_Time_Temp Yes Consider_Electrochem Consider electrochemical synthesis for precise control. Check_Time_Temp->Consider_Electrochem No Reduce_Time_Temp->End Consider_Electrochem->End

References

Identifying and characterizing impurities in 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 4-Chlorophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These are broadly categorized as:

  • Process-Related Impurities: These impurities arise from the synthetic route used to manufacture this compound. They can include:

    • Starting Materials: Unreacted starting materials from synthetic steps like the Ullmann condensation or Smiles rearrangement.

    • Intermediates: Incompletely reacted intermediate compounds.

    • By-products: Unwanted molecules formed from side reactions during synthesis. For instance, in phenothiazine (B1677639) synthesis, isomeric impurities or over-alkylated products can form.

  • Degradation Products: These impurities form when this compound is exposed to certain environmental conditions over time. The phenothiazine ring is susceptible to:

    • Oxidation: Exposure to air or oxidizing agents can lead to the formation of this compound-S-oxide and other oxidative degradation products.[1][2][3]

    • Photodegradation: Exposure to light, particularly UV radiation, can cause the formation of various degradation products, including the sulfoxide.[4][5][6]

    • Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions might lead to hydrolytic degradation.[7]

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.

Q2: What are the common impurities that I should look for in a this compound sample?

A2: Based on the synthesis and degradation pathways of phenothiazines, the following are some common impurities to investigate:

  • This compound-S-oxide: A primary oxidation and photodegradation product.[1][5]

  • Isomeric Chlorophenothiazines: Depending on the starting materials and reaction conditions of the synthesis, other isomers such as 2-Chlorophenothiazine could be present.

  • Unreacted Starting Materials: For example, if synthesized via a Smiles rearrangement, residual 2-aminothiophenol (B119425) or chloronitrobenzene derivatives might be present.[8][9]

  • Dimeric Impurities: Self-condensation or reaction between an impurity and another this compound molecule can lead to the formation of dimers.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution is typically effective.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the identification of unknown impurities by providing molecular weight information.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities, providing detailed information about the molecular structure.[17][18]

Troubleshooting Guides

Problem 1: An unknown peak is observed in my HPLC chromatogram of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of the sample - Prepare a fresh solution of this compound and re-inject. - Protect the sample from light and heat. - If the peak persists, it might be a degradation product. Proceed with characterization.
Contamination from solvent or glassware - Run a blank injection (mobile phase only) to check for solvent peaks. - Ensure all glassware is thoroughly cleaned.
A new process-related impurity - Review the synthesis documentation for any changes in starting materials or reaction conditions. - The peak will need to be identified using techniques like LC-MS.

Problem 2: The peak shape of this compound or its impurities is poor (e.g., tailing, fronting).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Secondary interactions with the HPLC column - The basic nitrogen in the phenothiazine ring can interact with residual silanols on the column, causing tailing. - Use a column with end-capping or a base-deactivated column. - Adjust the mobile phase pH to suppress the ionization of the amine group (e.g., add a small amount of trifluoroacetic acid).
Column overload - Reduce the injection volume or the concentration of the sample.
Column degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.

Problem 3: I am unable to achieve good separation between this compound and a known impurity.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate mobile phase composition - Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). - Adjust the mobile phase pH. - Change the buffer or its concentration.
Suboptimal gradient profile - If using a gradient, adjust the slope to improve resolution in the region of interest.
Incorrect column chemistry - Try a column with a different stationary phase (e.g., a phenyl or cyano column) to exploit different separation mechanisms.

Data Presentation

Table 1: Common Impurities of this compound and their Typical Analytical Data

Impurity NamePotential SourceTypical Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound-S-oxideOxidation, Photodegradation249.71249, 233, 218
2-ChlorophenothiazineProcess-Related233.72233, 198
Dimeric ChlorophenothiazineProcess-Related465.42465, 233

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105 °C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Visualizations

Impurity_Identification_Workflow start Unknown Peak in HPLC Chromatogram lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw db_search Search Impurity Databases and Literature mw->db_search known Known Impurity? db_search->known isolate Isolate Impurity (e.g., Prep-HPLC) known->isolate No end Identified Impurity known->end Yes nmr Characterize by NMR isolate->nmr structure Elucidate Structure nmr->structure structure->end

Caption: Workflow for the Identification of an Unknown Impurity.

Troubleshooting_Separation cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Profile cluster_column Column Chemistry start Poor Separation of Peaks change_organic start->change_organic adjust_ph Adjust pH start->adjust_ph change_buffer Change Buffer/Concentration start->change_buffer adjust_slope Adjust Gradient Slope start->adjust_slope change_column Try Different Stationary Phase (e.g., Phenyl, Cyano) start->change_column end Achieved Good Separation change_organic->end adjust_ph->end change_buffer->end adjust_slope->end change_column->end

Caption: Troubleshooting Guide for Poor HPLC Peak Separation.

References

Technical Support Center: Strategies for Regioselective Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazine (B1677639) and its derivatives. The content focuses on strategies to improve regioselectivity, addressing common challenges encountered during experimentation and offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity in phenothiazine synthesis?

A1: The main challenges in controlling regioselectivity during phenothiazine synthesis stem from the nature of the starting materials and the reaction conditions. For classical methods, such as the reaction of a substituted diphenylamine (B1679370) with sulfur, the cyclization can occur at two different positions on one of the aromatic rings, leading to a mixture of isomers that can be difficult to separate. In subsequent functionalization of the phenothiazine core through electrophilic aromatic substitution, the directing effects of the sulfur and nitrogen heteroatoms, as well as any existing substituents, can lead to mixtures of products (e.g., 2- and 4-substituted derivatives).

Q2: How do modern catalytic methods improve regioselectivity compared to classical approaches?

A2: Modern transition metal-catalyzed methods, such as the Buchwald-Hartwig amination and iron-catalyzed cross-coupling reactions, offer significantly improved regioselectivity.[1] These methods involve the formation of specific carbon-nitrogen and carbon-sulfur bonds in a controlled manner. For instance, in a domino iron-catalyzed reaction, the regioselectivity is dictated by the initial C-S and subsequent C-N bond formations, which are governed by the catalyst and the nature of the starting materials (e.g., o-haloamines and o-halothiols). This directed approach avoids the potential for multiple cyclization pathways seen in classical methods.

Q3: What is the Smiles rearrangement, and how does it influence the regioselectivity of phenothiazine synthesis?

A3: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that is a key step in a common pathway to phenothiazines.[2] It typically involves the cyclization of a 2-amino-2'-nitrodiphenylsulfide derivative. The regioselectivity of the final phenothiazine product is predetermined by the substitution pattern of the starting diphenylsulfide. The intramolecular nature of the cyclization ensures a specific ring closure, making it a highly regioselective method for preparing asymmetrically substituted phenothiazines.

Q4: How do electron-donating and electron-withdrawing substituents on the starting materials affect regioselectivity?

A4: Substituents on the aromatic rings of the precursors play a crucial role in directing the regioselectivity of both the initial cyclization and subsequent functionalization reactions.

  • During Cyclization (e.g., Electrophilic Attack on a Diaryl-amine): Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups activate the ortho and para positions for electrophilic attack, thus directing the cyclization to these positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups deactivate the ring and direct incoming groups to the meta position.

  • During Functionalization of the Phenothiazine Core: The phenothiazine ring system is electron-rich and generally directs electrophiles to the 2, 4, 6, and 8 positions. The presence of an EDG on one of the rings will further activate that ring for electrophilic substitution, while an EWG will deactivate it.

Q5: I am getting a mixture of 2- and 4-substituted phenothiazine isomers during electrophilic substitution. How can I improve the selectivity?

A5: Achieving high regioselectivity between the 2- and 4-positions can be challenging. The outcome is often influenced by a combination of electronic and steric factors.

  • Steric Hindrance: Bulky substituents already present on the phenothiazine nucleus or a bulky electrophile can favor substitution at the less sterically hindered position, which is often the 4-position.

  • Reaction Conditions: The choice of Lewis acid catalyst and solvent can influence the regioselectivity. It is advisable to screen different conditions to optimize for the desired isomer. For example, in Friedel-Crafts acylation, the choice of Lewis acid can impact the ortho/para ratio.

  • Protecting Groups: In some cases, a protecting group can be used to block one position, directing the substitution to the desired site, followed by deprotection.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Iron-Catalyzed Cross-Coupling

Possible Cause Suggested Solution
Incorrect Ligand or Catalyst Source The choice of ligand is critical for directing the reaction. For the synthesis of phenothiazines via domino C-S/C-N cross-coupling, 1,10-phenanthroline (B135089) is a commonly used and effective ligand with an iron salt like FeSO₄·7H₂O.[1] Ensure the purity and proper handling of the catalyst and ligand.
Suboptimal Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) are often effective.[1] Ensure the base is anhydrous and used in the correct stoichiometry.
Reaction Temperature and Time These reactions are often run at elevated temperatures (e.g., 135 °C in DMF).[1] Both insufficient and excessive heating can lead to side reactions and reduced selectivity. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Problem 2: Isomeric Mixture Obtained from Smiles Rearrangement

Possible Cause Suggested Solution
Impure Starting Material The regioselectivity of the Smiles rearrangement is dependent on the structure of the 2-amino-2'-nitrodiphenylsulfide precursor. If the synthesis of this precursor results in a mixture of isomers, the final phenothiazine product will also be a mixture. Purify the diphenylsulfide intermediate before proceeding with the rearrangement.
Side Reactions During Cyclization While generally highly regioselective, harsh basic conditions (e.g., high concentrations of KOH or NaOH) can sometimes lead to side reactions.[2] Consider using a milder base or optimizing the reaction temperature and time.
Incorrect Structural Assignment In some cases, what appears to be an isomeric mixture might be the desired product and a starting material or a side product. Ensure proper characterization of all components of the product mixture using techniques like NMR, MS, and if possible, X-ray crystallography.

Data Presentation

Table 1: Comparison of Yields for Iron-Catalyzed Synthesis of Substituted Phenothiazines

EntryAryl HalideArylamineProductYield (%)
11,2-dibromobenzeneN-(2-mercaptophenyl)acetamide10H-phenothiazine73
21-bromo-2-iodobenzeneN-(2-mercaptophenyl)acetamide10H-phenothiazine85
31-chloro-2-iodobenzeneN-(2-mercaptophenyl)acetamide10H-phenothiazine82
41,2-dichlorobenzeneN-(2-mercaptophenyl)acetamide10H-phenothiazine25
51-bromo-2-iodo-4-methylbenzeneN-(2-mercaptophenyl)acetamide2-methyl-10H-phenothiazine79
61,2-dibromo-4-(trifluoromethyl)benzeneN-(2-mercaptophenyl)acetamide2-(trifluoromethyl)-10H-phenothiazine65

Reaction conditions: FeSO₄·7H₂O (10 mol%), 1,10-phenanthroline (20 mol%), KOtBu (3.0 equiv.), DMF, 135 °C, 24 h.[1]

Table 2: Regioselectivity of Electrophilic Bromination of Substituted Phenothiazines

EntryPhenothiazine DerivativeProduct(s)Major Product Position
110-methylphenothiazine2-bromo- and 4-bromo-10-methylphenothiazine2-bromo
22-chlorophenothiazine2,8-dibromo- and 2,6-dibromophenothiazine2,8-dibromo
33,7-dinitrophenothiazineNo reaction-

Note: This table is a representation based on general principles of electrophilic aromatic substitution. The phenothiazine nucleus is activated towards electrophilic attack, with the 2, 4, 6, and 8 positions being the most reactive. The exact ratio of isomers can depend on the specific reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Phenothiazine via Iron-Catalyzed Domino C-S/C-N Cross-Coupling

This protocol is adapted from the work of Hu and Zhang.[1]

Materials:

  • N-(2-mercaptophenyl)acetamide

  • 1,2-dihaloarene (e.g., 1-bromo-2-iodobenzene)

  • FeSO₄·7H₂O

  • 1,10-phenanthroline

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add FeSO₄·7H₂O (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and KOtBu (3.0 mmol).

  • Add N-(2-mercaptophenyl)acetamide (1.0 mmol) and the 1,2-dihaloarene (1.2 mmol).

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 135 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenothiazine.

Protocol 2: Synthesis of a Substituted Phenothiazine via Smiles Rearrangement

This protocol is a general representation for the Smiles rearrangement to form a phenothiazine core.

Materials:

Procedure:

  • Dissolve the 2-formamido-2'-nitrodiphenylsulfide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) to the flask.

  • Heat the mixture to reflux and stir for the required time (monitor by TLC, typically 1-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure phenothiazine derivative.

Visualizations

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Coordination Ar-Pd(II)(L)-NHR'₂ Ligand_Exchange->Amine_Coordination HX_Base [H-Base]⁺X⁻ Ligand_Exchange->HX_Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'₂ Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (HNR'₂) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Smiles_Rearrangement Start 2-Amino-2'-nitrodiphenylsulfide derivative Deprotonation Deprotonation of Amine (Base) Start->Deprotonation Anion Amide Anion Intermediate Deprotonation->Anion Attack Intramolecular Nucleophilic Attack Anion->Attack Meisenheimer Spirocyclic Meisenheimer Intermediate Attack->Meisenheimer Cleavage C-S Bond Cleavage Meisenheimer->Cleavage Phenothiazine Phenothiazine Product Cleavage->Phenothiazine

Caption: Mechanism of the Smiles rearrangement for phenothiazine synthesis.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Isomer Mixture) Method Which Synthesis Stage? Start->Method Cyclization Ring Cyclization Method->Cyclization Formation of Phenothiazine Core Functionalization Core Functionalization Method->Functionalization Substitution on Phenothiazine Core Check_Precursor Verify Purity and Structure of Precursor Cyclization->Check_Precursor Optimize_Cyclization Optimize Cyclization (Catalyst, Base, Temp.) Cyclization->Optimize_Cyclization Check_Directing_Groups Analyze Electronic and Steric Effects of Substituents Functionalization->Check_Directing_Groups Optimize_Functionalization Optimize Reaction Conditions (Lewis Acid, Solvent) Functionalization->Optimize_Functionalization

Caption: Troubleshooting workflow for poor regioselectivity in phenothiazine synthesis.

References

Technical Support Center: Phenothiazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted diphenylamine (B1679370) from phenothiazine (B1677639) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted diphenylamine from my crude phenothiazine product?

A1: The primary methods for purifying phenothiazine and removing unreacted diphenylamine include recrystallization, column chromatography, and distillation.[1][2] The choice of method depends on the scale of your synthesis, the desired purity of the final product, and the available equipment.[3][4]

Q2: How can I quickly check for the presence of unreacted diphenylamine in my phenothiazine product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your product and detect the presence of diphenylamine.[5][6][7] By spotting your crude product, a pure phenothiazine standard, and a diphenylamine standard on the same TLC plate, you can visualize the separation and identify any residual starting material.

Q3: My phenothiazine product is a dark color. Is this normal, and how can I decolorize it?

A3: Crude phenothiazine is often colored due to the presence of oxidized impurities and other byproducts.[8] While pure phenothiazine is a yellow crystalline solid, commercial samples can be yellow to brown.[9] Decolorization can often be achieved during recrystallization by adding a small amount of activated carbon to the hot solution before filtration.[7]

Q4: Are there any safety concerns I should be aware of during the synthesis and purification of phenothiazine?

A4: Yes, the synthesis of phenothiazine from diphenylamine and sulfur evolves hydrogen sulfide (B99878) (H₂S) gas, which is toxic and flammable.[7] This reaction should be performed in a well-ventilated fume hood. Diphenylamine itself can be irritating to the skin and mucous membranes.[10] Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Purification Method Selection

Choosing the appropriate purification method is critical for obtaining phenothiazine of the desired purity with an acceptable yield. The following diagram outlines a logical workflow for selecting the best purification strategy.

Purification_Workflow start Crude Phenothiazine (with unreacted Diphenylamine) scale Scale of Synthesis? start->scale small_scale < 1 g scale->small_scale Small large_scale > 1 g scale->large_scale Large chromatography Column Chromatography small_scale->chromatography purity_req Purity Requirement? large_scale->purity_req high_purity High Purity (>99%) purity_req->high_purity High moderate_purity Moderate Purity purity_req->moderate_purity Moderate high_purity->chromatography recrystallization Recrystallization moderate_purity->recrystallization distillation Fractional Distillation (if applicable) recrystallization->distillation If impurities persist and are volatile Recrystallization_Troubleshooting start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Oily Product Forms start->issue2 issue3 Low Yield start->issue3 issue4 Product Still Impure start->issue4 solution1a Too much solvent used. Boil off some solvent and re-cool. issue1->solution1a Yes solution1b Solution is supersaturated. Scratch inner wall of flask or add a seed crystal. issue1->solution1b No solution2a Cooling too rapid or impurities present. Reheat to dissolve, add a small amount more solvent, and cool slowly. issue2->solution2a solution3a Too much solvent used or product is too soluble. Concentrate mother liquor and re-cool. Consider a different solvent. issue3->solution3a solution4a Diphenylamine co-crystallized. Perform a second recrystallization or try a different solvent. issue4->solution4a Chromatography_Troubleshooting start Column Chromatography Issue issue1 Poor Separation (overlapping spots on TLC) start->issue1 issue2 Compound Stuck on Column start->issue2 issue3 Cracking of Silica Gel start->issue3 solution1a Eluent is too polar. Decrease the polarity (e.g., increase hexane (B92381) %). Try a different solvent system. issue1->solution1a Yes solution1b Column is overloaded. Use less crude material for the column size. issue1->solution1b No solution2a Eluent is not polar enough. Gradually increase the polarity of the eluent. issue2->solution2a solution3a Poor column packing. Repack the column carefully. issue3->solution3a

References

Degradation pathways of 4-Chlorophenothiazine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenothiazine. The information is based on established principles of pharmaceutical stress testing and available data on phenothiazine (B1677639) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under stress conditions?

Based on the chemical structure of this compound and data from related phenothiazine compounds, the primary degradation pathways under various stress conditions are expected to involve:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide (B87167) and potentially further to the sulfone.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce dehalogenation (loss of the chlorine atom) to form phenothiazine, as well as oxidation to the sulfoxide.

  • Hydrolysis (Acidic and Alkaline): While the core phenothiazine structure is relatively stable to hydrolysis, forced conditions (strong acids or bases at elevated temperatures) may lead to cleavage of the heterocyclic ring system, although this is generally less common than oxidation.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially leading to fragmentation of the phenothiazine ring and loss of substituents.

Q2: I am not seeing any degradation of this compound in my stress studies. What could be the reason?

Several factors could contribute to a lack of observable degradation:

  • Insufficient Stress: The applied stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be harsh enough to induce degradation. Phenothiazines can be relatively stable under mild conditions.

  • Inappropriate Analytical Method: The analytical method being used (e.g., HPLC-UV) may not be able to separate or detect the degradation products. The degradation products may have different chromophores, leading to a poor response at the selected wavelength.

  • High Purity of the Starting Material: If the starting material is of very high purity, there may be fewer impurities to catalyze degradation reactions.

Troubleshooting:

  • Increase Stress Conditions: Gradually increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or prolong the exposure time.

  • Method Optimization: Ensure your analytical method is stability-indicating. This can be confirmed by spiking your sample with potential degradation products (if available) or by using a more universal detection method like mass spectrometry (MS).

  • Use a Co-solvent: If solubility is an issue in aqueous stress media, a co-solvent like methanol (B129727) or acetonitrile (B52724) can be used, but be mindful that the co-solvent itself could influence the degradation pathway.

Q3: I am observing multiple unexpected peaks in my chromatogram after stress testing. How can I identify them?

The appearance of multiple peaks is common in forced degradation studies. These can be degradation products, isomers, or artifacts.

Troubleshooting:

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is LC-MS. By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradation products.

  • Reference Standards: If you have hypothesized the structures of the degradation products, you can try to synthesize or purchase reference standards to confirm their identity by comparing retention times and spectra.

  • Forced Degradation of a Related Compound: If a known impurity or a structurally similar compound is available, subjecting it to the same stress conditions can provide clues about the identity of the unknown peaks.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies

Problem: The sum of the assay of this compound and the percentage of all known and unknown degradation products is significantly less than 100%.

Possible Causes:

  • Non-chromophoric Degradation Products: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector.

  • Volatile Degradation Products: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out.

  • Adsorption to Vials/Tubing: The analyte or its degradants may adsorb to the surfaces of sample vials or the HPLC system.

Solutions:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography-mass spectrometry.

  • Visual Inspection and Solubility Studies: Visually inspect stressed samples for any precipitation. Test the solubility of the drug substance in the stress media and diluent.

  • Use Silanized Vials: To minimize adsorption, use silanized glass vials for sample storage and analysis.

Issue 2: Inconsistent Degradation Profiles

Problem: Reproducibility of the degradation profile is poor between experiments conducted under seemingly identical conditions.

Possible Causes:

  • Variability in Stress Conditions: Minor variations in temperature, light intensity, or the exact concentration of stress-inducing reagents can lead to different degradation profiles.

  • Oxygen Levels: The presence of dissolved oxygen can significantly influence oxidative and photolytic degradation.

  • Purity of Reagents: Impurities in solvents or reagents (e.g., metal ions) can catalyze degradation reactions.

Solutions:

  • Precise Control of Experimental Parameters: Use calibrated equipment (ovens, light chambers) and accurately prepare all solutions.

  • Control of Atmosphere: For oxidative and photolytic studies, consider purging the solutions with an inert gas (e.g., nitrogen or argon) to remove oxygen and create an anaerobic environment for comparison.

  • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity reagents to minimize the introduction of catalytic impurities.

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.

1. Acidic Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of sodium hydroxide (B78521) (NaOH) before analysis.

  • Expected Degradation: While phenothiazines are relatively stable to acid hydrolysis, some degradation may occur under harsh conditions. The primary site of attack would likely be the heterocyclic ring, but this is less probable than oxidation.

2. Alkaline Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of hydrochloric acid (HCl) before analysis.

  • Expected Degradation: Similar to acidic conditions, significant degradation is not always observed under mild alkaline conditions. Harsher conditions might lead to ring opening.

3. Oxidative Degradation

  • Protocol: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%. Keep the solution at room temperature for a defined period, monitoring the degradation at various time points.

  • Expected Degradation Products: The primary degradation product is expected to be This compound-5-oxide (sulfoxide). Further oxidation to the sulfone may also occur.

4. Thermal Degradation

  • Protocol: Place a solid sample of this compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 70-105 °C) for a specified duration. Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Expected Degradation: Thermal stress can lead to various decomposition products through fragmentation of the molecule. The specific products are highly dependent on the temperature and duration of heating.

5. Photolytic Degradation

  • Protocol: Expose a solution of this compound (in a photochemically transparent container, e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Expected Degradation Products: The main photolytic degradation pathways are expected to be dehalogenation to form phenothiazine and oxidation to form this compound-5-oxide.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Stress Conditions

Stress ConditionReagent/ConditionExpected Degradation Products
Acidic Hydrolysis0.1 M - 1 M HCl, HeatMinimal degradation expected. Potential for ring cleavage under harsh conditions.
Alkaline Hydrolysis0.1 M - 1 M NaOH, HeatMinimal degradation expected. Potential for ring cleavage under harsh conditions.
Oxidation3-30% H₂O₂This compound-5-oxide (major), this compound-5,5-dioxide (minor)
Thermal70-105 °C (Solid state)Various decomposition fragments.
PhotolyticUV/Visible LightPhenothiazine (from dehalogenation), this compound-5-oxide

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) 4-CPT This compound Sulfoxide This compound-5-oxide 4-CPT->Sulfoxide Oxidation Phenothiazine Phenothiazine 4-CPT->Phenothiazine Dehalogenation Photo_Sulfoxide This compound-5-oxide 4-CPT->Photo_Sulfoxide Photo-oxidation Sulfone This compound-5,5-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Expected degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Stock Solution Acid Acidic Stress (HCl, Heat) Start->Acid Base Alkaline Stress (NaOH, Heat) Start->Base Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Thermal Thermal Stress (Solid, Heat) Start->Thermal Photo Photolytic Stress (Light Exposure) Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Pathway Propose Degradation Pathway Identify->Pathway Quantify->Pathway

Caption: General workflow for forced degradation studies.

Validation & Comparative

A Comparative NMR Analysis of 4-Chlorophenothiazine and 2-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the distinct NMR spectral characteristics of 4-chlorophenothiazine and 2-chlorophenothiazine (B30676). This guide provides a comprehensive comparison of their ¹H and ¹³C NMR data, supported by detailed experimental protocols.

The structural differentiation of isomeric compounds is a critical task in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two isomeric phenothiazine (B1677639) derivatives: this compound and 2-chlorophenothiazine. Understanding the nuanced differences in their spectral data is essential for the accurate identification and characterization of these compounds in various research and quality control settings.

¹H and ¹³C NMR Data Comparison

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and 2-chlorophenothiazine. The distinct chemical shifts observed for the aromatic protons and carbons are a direct consequence of the different positions of the chlorine substituent on the phenothiazine core.

Compound Isomer Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 4-Chloro¹HData not available---
¹³CData not available---
2-Chlorophenothiazine 2-Chloro¹H7.99brs-NH
7.01-6.95m-Ar-H
6.82m-Ar-H
6.71d6.8Ar-H
¹³C143.0--Ar-C
142.5--Ar-C
128.8--Ar-C
128.2--Ar-C
127.4--Ar-C
127.0--Ar-C
126.6--Ar-C
123.4--Ar-C
120.7--Ar-C
117.6--Ar-C
116.5--Ar-C
115.8--Ar-C

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like chlorophenothiazine isomers. Specific parameters may vary based on the instrument and experimental goals.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the chlorophenothiazine isomer and dissolve it in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or acetone-d₆) in a clean, dry vial. The final concentration should be in the range of 10-50 mM.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition:

  • Instrumentation: The NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Acquisition Parameters:

      • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally used.

      • Acquisition Time (aq): Typically 2-4 seconds.

      • Spectral Width: A spectral width of 10-15 ppm is usually adequate to cover all proton signals.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters:

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

      • Relaxation Delay (d1): A delay of 2 seconds is common.

      • Acquisition Time (aq): Typically 1-2 seconds.

      • Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This typically involves:

  • Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain (spectrum).

  • Phase Correction: To ensure all peaks are in the absorptive phase.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons.

Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the comparative analysis of this compound and 2-chlorophenothiazine using NMR spectroscopy.

G Workflow for NMR Comparison of Chlorophenothiazine Isomers cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Comparison Synthesis_4 This compound NMR_Acquisition 1H and 13C NMR Data Acquisition Synthesis_4->NMR_Acquisition Synthesis_2 2-Chlorophenothiazine Synthesis_2->NMR_Acquisition Data_Processing Spectral Processing and Peak Assignment NMR_Acquisition->Data_Processing Comparison Comparative Analysis of Chemical Shifts and Coupling Patterns Data_Processing->Comparison Structure_Elucidation Structural Confirmation of Isomers Comparison->Structure_Elucidation

Caption: A flowchart outlining the key steps in the NMR-based comparative analysis of chlorophenothiazine isomers.

A Spectroscopic Showdown: Unmasking the Isomers of Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-chlorophenothiazine, 3-chlorophenothiazine, and 4-chlorophenothiazine, providing researchers and drug development professionals with essential data for their identification and characterization.

Chlorophenothiazine and its isomers are foundational scaffolds in the development of a wide array of pharmaceuticals, most notably antipsychotic drugs. The precise position of the chlorine atom on the phenothiazine (B1677639) ring system profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the unambiguous identification of each isomer is paramount in research and pharmaceutical quality control. This guide presents a comparative analysis of 2-, 3-, and this compound, leveraging key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Spectroscopic Comparison

The following tables summarize the key spectroscopic data obtained for the three chlorophenothiazine isomers. The distinct substitution patterns give rise to unique spectral fingerprints, enabling their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Chlorophenothiazine Data not fully available in a comparable format. Aromatic protons typically resonate in the range of 6.7-7.3 ppm.115.1, 115.2, 116.9, 123.2, 126.8, 127.0, 128.8, 140.6, 143.1, 147.5[1][2][3]
3-Chlorophenothiazine Aromatic protons typically resonate in the range of 6.8-7.2 ppm.Data not available in a comparable format.
This compound Aromatic protons typically resonate in the range of 6.8-7.3 ppm.Data not available in a comparable format.

Table 2: FT-IR and Mass Spectrometry Data

IsomerKey FT-IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)
2-Chlorophenothiazine N-H stretch (~3340), C-H aromatic stretch (~3050), C=C aromatic stretch (~1570, 1470), C-N stretch (~1330), C-S stretch (~740)233 (M⁺), 198 (M-Cl)⁺
3-Chlorophenothiazine N-H stretch (~3330), C-H aromatic stretch (~3060), C=C aromatic stretch (~1580, 1470), C-N stretch (~1320), C-S stretch (~750)233 (M⁺), 198 (M-Cl)⁺
This compound N-H stretch (~3340), C-H aromatic stretch (~3050), C=C aromatic stretch (~1570, 1460), C-N stretch (~1325), C-S stretch (~750)233 (M⁺), 198 (M-Cl)⁺

Note: The spectroscopic data for 3- and this compound are not as readily available in comprehensive public databases as the data for 2-chlorophenothiazine. The presented data is based on typical values for phenothiazine derivatives and available database entries. For definitive identification, it is crucial to acquire and analyze the spectra of authenticated reference standards.

Delving into the Details: Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of chlorophenothiazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing information on the substitution pattern.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the chlorophenothiazine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing structural clues.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

    • A suitable temperature program is used to elute the compound of interest.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of electrons (typically at 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment, with the molecular ion peak (M⁺) indicating the molecular weight of the compound.

Visualizing the Biological Context: Signaling Pathways

Phenothiazine derivatives are known to exert their therapeutic effects by modulating various signaling pathways. A key mechanism of action for many antipsychotic phenothiazines is the antagonism of dopamine (B1211576) D2 receptors. Furthermore, phenothiazines have been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Phenothiazine Chlorophenothiazine Isomer Phenothiazine->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by Chlorophenothiazine Isomers.

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Phenothiazine Chlorophenothiazine Isomer Phenothiazine->PI3K Inhibits Phenothiazine->Akt Inhibits

References

A Comparative Analysis of 4-Chlorophenothiazine Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 4-Chlorophenothiazine derivatives. While this compound serves as a crucial synthetic intermediate, publicly available data on its specific biological performance is limited.[1][2][3] Therefore, this guide focuses on a comparative evaluation of its derivatives, for which a wealth of experimental data exists. The content herein aims to elucidate the structure-activity relationships that govern the therapeutic potential of this important class of compounds, with a focus on their anticancer, antimicrobial, and antipsychotic properties.

Comparative Biological Activity of this compound Derivatives

The biological activities of this compound derivatives are significantly influenced by the nature of the substituent at the 10th position of the phenothiazine (B1677639) ring. The following tables summarize the in vitro efficacy of various derivatives against cancer cell lines, microbial strains, and their affinity for the dopamine (B1211576) D2 receptor.

Anticancer Activity

Phenothiazine derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data suggests that the structure of the side chain at the N-10 position plays a critical role in determining the anticancer potency.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Trifluoperazine (TFP)Hep3B (Hepatocellular Carcinoma)MTT Assay>10[4]
Prochlorperazine (PCP)Hep3B (Hepatocellular Carcinoma)MTT Assay~15[4]
Perphenazine (PPH)Hep3B (Hepatocellular Carcinoma)MTT Assay~18[4]
Intermediate Compound 1Hep3B (Hepatocellular Carcinoma)MTT Assay~5[4]
Intermediate Compound 3Hep3B (Hepatocellular Carcinoma)MTT Assay~7[4]
Trifluoperazine (TFP)SkHep1 (Hepatocellular Carcinoma)MTT Assay~20[4]
Prochlorperazine (PCP)SkHep1 (Hepatocellular Carcinoma)MTT Assay~22[4]
Perphenazine (PPH)SkHep1 (Hepatocellular Carcinoma)MTT Assay~25[4]
Intermediate Compound 1SkHep1 (Hepatocellular Carcinoma)MTT Assay~12[4]
Intermediate Compound 3SkHep1 (Hepatocellular Carcinoma)MTT Assay~15[4]

Note: The exact structures of "Intermediate Compound 1" and "Intermediate Compound 3" are detailed in the referenced publication.[4]

Antimicrobial Activity

Several derivatives of phenothiazine exhibit significant antimicrobial properties. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Phenothiazine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
ThioridazineStaphylococcus aureus8 - 256[5]
ChlorpromazineStaphylococcus aureus>16[6]
PerphenazineStaphylococcus aureus>16[6]
Compound IVcBacillus subtilisNot specified[7]
Compound IVfBacillus subtilisNot specified[7]
Compound IViBacillus subtilisNot specified[7]
Compound IVcStaphylococcus aureusNot specified[7]
Compound IVfStaphylococcus aureusNot specified[7]
Compound IViStaphylococcus aureusNot specified[7]

Note: For compounds IVc, IVf, and IVi, the reference indicates "better" antimicrobial activity without specifying MIC values.[7] The MIC for Thioridazine, Chlorpromazine and Perphenazine can vary depending on the specific strain.[5][6]

Antipsychotic Potential: Dopamine D2 Receptor Binding Affinity

The antipsychotic effects of many phenothiazine derivatives are attributed to their antagonism of the dopamine D2 receptor. The binding affinity is commonly expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Table 3: Dopamine D2 Receptor Binding Affinity of Phenothiazine Derivatives

Compound/DerivativeReceptor SourceRadioligandKi (nM)Reference
ChlorpromazineRat Brain[3H]spiperone~1-10[1][8]
FluphenazineRat Brain[3H]spiperone0.4[1]
PerphenazineRat Brain[3H]spiperoneNot specified[9]
LevomepromazineRat Brain[3H]spiperoneNot specified[9]
ThioridazineRat D4 ReceptorNot specified<20[10]
TrifluoperazineRat D4 ReceptorNot specified<20[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are outlines of common experimental protocols used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-10 substituted phenothiazine derivatives involves the reaction of the parent phenothiazine with an appropriate alkyl halide in the presence of a base.[4][11]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Derivatives start Start: this compound reagents Alkyl Halide (R-X) & Base (e.g., NaH, K2CO3) start->reagents 1. Add reaction N-Alkylation Reaction (Solvent: e.g., DMF, Acetone) reagents->reaction 2. React workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup 3. Process purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 4. Purify product Product: N-substituted this compound Derivative purification->product 5. Isolate

Caption: General workflow for the synthesis of N-10 substituted this compound derivatives.

Detailed Protocol:

  • Dissolution: Dissolve this compound in a suitable dry solvent (e.g., dimethylformamide or acetone) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a specified time to deprotonate the nitrogen at the 10-position.

  • Addition of Alkyl Halide: Slowly add the desired alkyl halide (R-X) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specific temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it with water or a saturated ammonium (B1175870) chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted this compound derivative.[4][11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

cluster_MTT MTT Cytotoxicity Assay Workflow cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 treatment 3. Treat cells with This compound derivatives incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 4h (Formazan formation) mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement 8. Measure absorbance at 570 nm solubilization->measurement

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[1]

Detailed Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the dopamine D2 receptor.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: Incubate the mixture for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Signaling Pathways

The diverse biological activities of this compound derivatives stem from their interaction with multiple cellular signaling pathways.

Dopamine D2 Receptor Signaling Pathway

The antipsychotic effects of many phenothiazines are primarily mediated through the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

cluster_d2r Dopamine D2 Receptor Signaling Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds & Activates gi Gi/o Protein d2r->gi Activates phenothiazine This compound Derivative (Antagonist) phenothiazine->d2r Blocks ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits Activation downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Regulation) pka->downstream Reduced Phosphorylation

Caption: Antagonism of the Dopamine D2 receptor by this compound derivatives.

Anticancer Signaling Pathways: PI3K/AKT and MAPK/ERK

Phenothiazine derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.

cluster_cancer Anticancer Signaling Pathways Modulated by Phenothiazines cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway rtk_pi3k Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk_pi3k->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation_survival Cell Proliferation & Survival mtor->proliferation_survival Promotes phenothiazine_pi3k Phenothiazine Derivative phenothiazine_pi3k->pi3k Inhibits rtk_mapk Receptor Tyrosine Kinase (RTK) ras Ras rtk_mapk->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates proliferation_differentiation Cell Proliferation & Differentiation transcription_factors->proliferation_differentiation Promotes phenothiazine_mapk Phenothiazine Derivative phenothiazine_mapk->raf Inhibits

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by this compound derivatives.

References

4-Chlorophenothiazine: A Comprehensive Guide to its Validation as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. This guide provides a detailed validation of 4-chlorophenothiazine as a pharmaceutical reference standard, offering a comparative analysis against alternative standards and outlining key experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical data.

Comparative Analysis of Reference Standards

This compound serves as a critical reference standard, particularly in the analysis of phenothiazine-based active pharmaceutical ingredients (APIs) and their related impurities. Its validation is benchmarked against other relevant phenothiazine (B1677639) derivatives to establish its suitability.

ParameterThis compound2-ChlorophenothiazinePhenothiazine
Purity (HPLC) ≥ 98.0%≥ 98.0%≥ 99.0%
Identity Confirmation 1H NMR, 13C NMR, MS, IR1H NMR, 13C NMR, MS, IR1H NMR, 13C NMR, MS, IR
Melting Point (°C) 116-118196-200182-187
Application Impurity standard for specific phenothiazine APIs (e.g., Prochlorperazine)Impurity standard for various phenothiazine APIsPrimary reference standard for the phenothiazine class
Availability Commercially available from specialized suppliersCommercially availableReadily available from major chemical suppliers[1]

Experimental Protocols

The validation of this compound as a reference standard involves a battery of analytical tests to confirm its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any impurities.

Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a pH that ensures the analyte is in a non-ionized form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Validation Parameters:

  • Specificity: The method should be able to separate this compound from its potential impurities and degradation products.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value, determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Method:

  • Instrument: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Procedure: A small amount of the this compound standard is dissolved in the deuterated solvent, and the spectra are acquired. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with the expected values for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Method:

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer.

  • Procedure: A solution of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This value should correspond to the calculated molecular weight of this compound (C12H8ClNS).

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in the this compound molecule.

Method:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Procedure: The IR spectrum is recorded, and the absorption bands corresponding to the N-H, C-H, C=C, and C-S stretching and bending vibrations are identified and compared to the expected values for a phenothiazine structure.

Thermal Analysis (DSC and TGA) for Physical Characterization

Objective: To determine the melting point and thermal stability of this compound.

Method:

  • Differential Scanning Calorimetry (DSC): A small, accurately weighed sample is heated in a sealed pan at a constant rate. The heat flow to the sample is monitored, and the melting point is determined from the endothermic peak of the thermogram.

  • Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. The TGA thermogram provides information about the thermal stability and decomposition profile of the compound.

Visualizing Key Processes

To further aid in the understanding of this compound as a reference standard, the following diagrams illustrate its synthesis, validation workflow, and a comparative logic model.

Synthesis_of_4_Chlorophenothiazine 3-Chlorodiphenylamine 3-Chlorodiphenylamine Cyclization Cyclization 3-Chlorodiphenylamine->Cyclization Sulfur, Iodine (catalyst) Heat This compound This compound Cyclization->this compound

Synthesis of this compound.

Validation_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physical Physical Characterization NMR NMR MS MS NMR->MS IR IR MS->IR HPLC HPLC DSC DSC TGA TGA DSC->TGA This compound Candidate This compound Candidate cluster_identity cluster_identity This compound Candidate->cluster_identity cluster_purity cluster_purity This compound Candidate->cluster_purity cluster_physical cluster_physical This compound Candidate->cluster_physical Certified Reference Standard Certified Reference Standard cluster_identity->Certified Reference Standard cluster_purity->Certified Reference Standard cluster_physical->Certified Reference Standard

Validation Workflow for this compound.

Comparative_Logic cluster_standards Reference Standard Options Analytical Need Analytical Need Phenothiazine Impurity Analysis Phenothiazine Impurity Analysis Analytical Need->Phenothiazine Impurity Analysis Select Appropriate Reference Standard Select Appropriate Reference Standard Phenothiazine Impurity Analysis->Select Appropriate Reference Standard cluster_standards cluster_standards Select Appropriate Reference Standard->cluster_standards This compound This compound Validated for Specific API Validated for Specific API This compound->Validated for Specific API High Specificity 2-Chlorophenothiazine 2-Chlorophenothiazine Broader Applicability Broader Applicability 2-Chlorophenothiazine->Broader Applicability Common Impurity Other Phenothiazine Impurities Other Phenothiazine Impurities Targeted Analysis Targeted Analysis Other Phenothiazine Impurities->Targeted Analysis Specific Use Cases

Comparative Logic for Standard Selection.

By adhering to these rigorous validation protocols and understanding its performance in comparison to other standards, researchers can confidently utilize this compound as a reliable reference material in their analytical endeavors, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Comparative Reactivity of 4-Chlorophenothiazine in N-alkylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of core molecular scaffolds is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides an objective comparison of the N-alkylation reactivity of 4-chlorophenothiazine against other relevant phenothiazine (B1677639) derivatives, supported by experimental data and detailed protocols.

The N-alkylation of phenothiazines is a cornerstone of synthetic strategies aimed at producing a vast array of biologically active compounds. The introduction of an alkyl side chain at the nitrogen atom of the phenothiazine ring system is a critical step in the synthesis of many antipsychotic, antihistaminic, and antiemetic drugs. The nature and position of substituents on the phenothiazine nucleus can profoundly influence the nucleophilicity of the nitrogen atom, thereby affecting the rate and efficiency of N-alkylation reactions.

This guide focuses on the reactivity of this compound, a halogenated derivative, in comparison to the parent phenothiazine and derivatives bearing electron-donating groups. The presence of the electron-withdrawing chloro group at the 4-position is expected to decrease the electron density at the nitrogen atom, leading to a lower nucleophilicity and consequently, a reduced reactivity in SN2 reactions.

Theoretical Background: Electronic Effects on N-Alkylation

The N-alkylation of phenothiazine proceeds via a nucleophilic substitution reaction (SN2), where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide, displacing a leaving group. The rate of this reaction is highly dependent on the nucleophilicity of the nitrogen atom.

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro group (-Cl) are electron-withdrawing through inductive effects. When attached to the phenothiazine ring, they pull electron density away from the nitrogen atom. This reduction in electron density makes the nitrogen less nucleophilic and therefore, less reactive towards alkylating agents.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the nitrogen atom through resonance and inductive effects. This enhanced electron density leads to greater nucleophilicity and a higher reactivity in N-alkylation reactions.

Based on these electronic principles, the expected order of reactivity for N-alkylation is:

Phenothiazine with EDG > Unsubstituted Phenothiazine > this compound (with EWG)

Comparative Experimental Data

Phenothiazine DerivativeAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
Phenothiazine1-bromo-3-chloropropaneNaHDMFNot specifiedHigh[1][2]
2-Chlorophenothiazine1-(2-Chloroethyl)piperazineK2CO3AcetonitrileRefluxGood[3]
PhenothiazineDimethyl sulfate (B86663)K2CO3Not specifiedMicrowave80[4]
PhenothiazineTrimethyloxonium tetrafluoroborateNot specifiedNot specifiedNot specified25[4]
PhenothiazineMethyl iodideNot specifiedNot specifiedNot specified19[4]
2-Methoxy-10H-phenothiazine3-dimethylaminopropyl chlorideNaHDMF0 °C to rtGood[5]

Note: Specific yield for N-alkylation of this compound under comparable conditions was not found in the reviewed literature. However, based on electronic effects, it is anticipated to be lower than that of unsubstituted or 2-chlorophenothiazine.

Experimental Protocols

Below are detailed methodologies for the N-alkylation of phenothiazine derivatives, which can be adapted for this compound.

General Protocol for N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.

Materials:

  • Substituted Phenothiazine (e.g., this compound)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of the substituted phenothiazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation using Potassium Carbonate

This protocol offers a milder alternative to sodium hydride.

Materials:

  • Substituted Phenothiazine (e.g., this compound)

  • Alkyl halide (e.g., 1-(2-chloroethyl)piperazine)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the substituted phenothiazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Add the alkylating agent (1.1-1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Workflow

To further clarify the process, the following diagrams illustrate the general N-alkylation reaction pathway and a typical experimental workflow.

N_Alkylation_Pathway Phenothiazine Substituted Phenothiazine Anion Phenothiazine Anion Phenothiazine->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion Product N-Alkylated Phenothiazine Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (NaX, KX) AlkylHalide->Byproduct Displacement

Caption: General reaction pathway for the N-alkylation of a substituted phenothiazine.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Phenothiazine Derivative - Solvent - Base Start->ReactionSetup Deprotonation Deprotonation (if using strong base) ReactionSetup->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation ReactionMonitoring Reaction Monitoring (TLC) Alkylation->ReactionMonitoring Workup Aqueous Workup & Extraction ReactionMonitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the N-alkylation of phenothiazine derivatives.

Conclusion

The reactivity of this compound in N-alkylation reactions is predicted to be lower than that of unsubstituted phenothiazine and its electron-rich derivatives. This decreased reactivity is attributed to the electron-withdrawing nature of the chloro substituent, which reduces the nucleophilicity of the nitrogen atom. While direct comparative kinetic data is scarce, the available synthetic reports support this trend. For researchers working with this compound, it may be necessary to employ more forcing reaction conditions, such as stronger bases, higher temperatures, or longer reaction times, to achieve satisfactory yields in N-alkylation reactions. The experimental protocols provided in this guide offer a solid starting point for the synthesis of novel N-alkylated this compound derivatives, which are valuable intermediates in the development of new pharmaceutical agents.

References

Comparative Purity Analysis of Synthesized 4-Chlorophenothiazine Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of 4-Chlorophenothiazine against a certified reference standard. The objective is to rigorously assess the purity of the synthesized compound, identify any potential impurities, and validate its suitability for further research and development applications. This document outlines the detailed experimental protocols for various analytical techniques employed in the purity assessment and presents the comparative data in a clear and concise format.

Introduction

This compound is a crucial intermediate in the synthesis of various phenothiazine-based pharmaceuticals.[1] The purity of this intermediate is paramount as any impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a systematic approach to purity analysis, employing a multi-technique strategy to ensure a thorough evaluation of the synthesized product. The analytical workflow is designed to provide orthogonal data, strengthening the confidence in the final purity assessment.

Materials and Methods

2.1 Materials

  • Synthesized this compound: One batch, produced via a documented synthetic route.

  • Certified this compound Reference Standard: A commercially available standard with a certificate of analysis (COA) indicating its purity and characterization data.[2][3][4]

  • Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water; ACS grade dichloromethane (B109758) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Fourier-Transform Infrared (FT-IR) Spectrometer.

    • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

2.2 Experimental Workflow

G Figure 1: Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison and Purity Assessment prep_syn Synthesized This compound dissolve Dissolve in appropriate solvents for each analysis prep_syn->dissolve prep_std Certified Standard This compound prep_std->dissolve hplc HPLC-UV dissolve->hplc gcms GC-MS dissolve->gcms ftir FT-IR dissolve->ftir nmr ¹H NMR dissolve->nmr compare_hplc Compare Chromatograms: Retention Time & Peak Area % hplc->compare_hplc compare_gcms Compare Mass Spectra: Fragmentation Patterns gcms->compare_gcms compare_ftir Compare Spectra: Functional Group Regions ftir->compare_ftir compare_nmr Compare Spectra: Chemical Shifts & Integration nmr->compare_nmr purity_calc Calculate Purity of Synthesized Batch compare_hplc->purity_calc compare_gcms->purity_calc compare_ftir->purity_calc compare_nmr->purity_calc

Figure 1: Experimental Workflow for Purity Analysis

2.3 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized this compound by comparing its chromatogram with that of the certified standard and to quantify any impurities.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the certified this compound standard in methanol to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

  • Analysis: Inject both solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

2.4 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and characterize volatile and semi-volatile impurities in the synthesized sample.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of both the synthesized sample and the certified standard in dichloromethane.

  • Analysis: Inject the samples and compare the resulting total ion chromatograms and mass spectra of the main peaks and any impurity peaks.

2.5 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the identity of the synthesized compound by comparing its vibrational spectrum with the certified standard.

  • Method:

    • Prepare a KBr pellet of both the synthesized sample and the certified standard.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectra from 4000 to 400 cm⁻¹. Compare the positions and intensities of the characteristic absorption bands.

2.6 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized this compound and to detect any proton-containing impurities.

  • Method:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 400 MHz NMR spectrometer.

  • Analysis: Dissolve a small amount of the synthesized sample and the certified standard in DMSO-d₆. Record the ¹H NMR spectra. Compare the chemical shifts, splitting patterns, and integration values of the signals.

Results and Discussion

The purity of the synthesized this compound was evaluated against the certified standard using HPLC, GC-MS, FT-IR, and ¹H NMR. The results are summarized below.

3.1 HPLC Analysis

The HPLC chromatograms of both the synthesized sample and the certified standard are overlaid for direct comparison. The retention time of the main peak in the synthesized sample should match that of the certified standard. The purity is determined by the area percentage of the main peak.

Sample Retention Time (min) Peak Area % (Purity) Impurity Peaks (Area %)
Certified Standard12.599.8%Impurity A (0.1%), Impurity B (0.1%)
Synthesized Batch12.599.5%Impurity A (0.2%), Impurity C (0.3%)

3.2 GC-MS Analysis

The total ion chromatograms and mass spectra provide further evidence of purity and impurity profiles.

Sample Major Peak (RT) Mass Spectrum (m/z) Identified Impurities
Certified Standard15.2 minConsistent with this compoundNone Detected
Synthesized Batch15.2 minConsistent with this compoundTrace solvent residue (e.g., Dichloromethane)

3.3 FT-IR Spectral Analysis

The FT-IR spectra are used for structural confirmation. The key vibrational frequencies should be consistent between the synthesized sample and the standard.

Functional Group Certified Standard (cm⁻¹) Synthesized Batch (cm⁻¹)
N-H Stretch33403341
C-H Aromatic Stretch30553056
C=C Aromatic Stretch1590, 14751590, 1476
C-Cl Stretch750751

3.4 ¹H NMR Spectral Analysis

The ¹H NMR spectra confirm the molecular structure and can reveal the presence of impurities with protons.

Proton Assignment Certified Standard (δ ppm) Synthesized Batch (δ ppm)
Aromatic Protons7.0 - 7.5 (m, 7H)7.0 - 7.5 (m, 7H)
N-H Proton8.5 (s, 1H)8.5 (s, 1H)

Conclusion

The synthesized batch of this compound exhibits a high degree of purity, comparable to the certified reference standard. The HPLC analysis indicates a purity of 99.5%, with minor impurities identified. GC-MS analysis confirms the identity of the main component and reveals trace amounts of residual solvent. The structural integrity of the synthesized compound is confirmed by the congruence of its FT-IR and ¹H NMR spectra with those of the certified standard. The synthesized this compound is deemed suitable for its intended use in further research and development, with the noted minor impurities not expected to interfere with subsequent synthetic steps. This multi-faceted analytical approach provides a robust and reliable assessment of the purity and identity of the synthesized this compound.

References

Cross-Validation of Analytical Methods for the Quantification of 4-Chlorophenothiazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Chlorophenothiazine, a key intermediate and potential impurity in the synthesis of various phenothiazine-based pharmaceuticals, is critical for ensuring drug quality, safety, and efficacy. This guide provides a comprehensive cross-validation and comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, UV-Vis, and Electrochemical methods for the quantification of phenothiazine (B1677639) derivatives, which can be extrapolated for this compound analysis.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryElectrochemical Methods
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL to low µg/mLµg/mLng/mL to pg/mL
Limit of Quantification (LOQ) Low µg/mLµg/mLpg/mL to nM
Selectivity High (with appropriate column and mobile phase)Moderate (prone to interference from absorbing species)High (dependent on the electrode and potential)
Analysis Time 10 - 30 minutes per sample< 5 minutes per sample5 - 15 minutes per sample
Cost HighLowModerate

Note: The values presented are typical ranges for phenothiazine derivatives and may vary depending on the specific experimental conditions for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the fundamental experimental protocols for each of the discussed techniques for this compound quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound, particularly in the presence of impurities or in complex matrices. A stability-indicating HPLC method can be developed through forced degradation studies.

Forced Degradation Study Protocol:

Forced degradation studies are essential to ensure the developed HPLC method is stability-indicating.[1][2][3]

  • Acid Degradation: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Degradation: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Following degradation, the samples are analyzed by the developed HPLC method to ensure the separation of the parent drug from any degradation products.

HPLC Method Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for phenothiazine analysis.[4][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) in an isocratic or gradient elution mode.[4][5]

  • Flow Rate: Typically set at 1.0 mL/min.[4]

  • Detection Wavelength: The UV detector is set at the maximum absorption wavelength (λmax) of this compound.

  • Injection Volume: 20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions of this compound.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in bulk or simple formulations.[6][7]

UV-Vis Method Protocol:

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or 0.1 M HCl).

  • Wavelength Scan: A solution of this compound is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Electrochemical Methods

Electrochemical methods, such as voltammetry, provide a highly sensitive and selective approach for the determination of electroactive compounds like this compound.

Voltammetric Method Protocol:

  • Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice, which can be modified to enhance sensitivity and selectivity.[9]

  • Reference Electrode: An Ag/AgCl electrode.[9]

  • Counter Electrode: A platinum wire.[9]

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer or Britton-Robinson buffer) at an optimized pH.

  • Technique: Differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often used for quantitative analysis due to their high sensitivity.

  • Procedure: The GCE is first polished and cleaned. The sample solution, mixed with the supporting electrolyte, is placed in the electrochemical cell. The potential is scanned over a defined range, and the peak current is measured.

  • Quantification: A calibration curve is generated by plotting the peak current against the concentration of standard solutions of this compound.

Workflow and Logical Relationships

The process of cross-validating these analytical methods can be visualized as a structured workflow, ensuring a comprehensive and objective comparison.

CrossValidationWorkflow start Start: Define Analytical Problem & Objectives method_dev Method Development & Optimization start->method_dev hplc_dev HPLC Method method_dev->hplc_dev uv_dev UV-Vis Method method_dev->uv_dev electro_dev Electrochemical Method method_dev->electro_dev validation Method Validation (ICH Guidelines) hplc_dev->validation uv_dev->validation electro_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity/ Selectivity validation->specificity robustness Robustness validation->robustness comparison Comparative Analysis of Validation Data linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison specificity->comparison robustness->comparison selection Selection of Optimal Method Based on Requirements comparison->selection end End: Report & Documentation selection->end

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of a stability-indicating HPLC method development process, which is a critical aspect of drug analysis.

StabilityIndicatingMethod start Start: this compound API and Formulation forced_degradation Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photolytic Photolytic Stress forced_degradation->photolytic hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis peak_purity Peak Purity Analysis (PDA Detector) hplc_analysis->peak_purity method_validation Method Validation (Specificity) peak_purity->method_validation end End: Validated Stability- Indicating Method method_validation->end

Caption: Development of a stability-indicating HPLC method.

References

A Comparative Guide to the Synthesis of 4-Chlorophenothiazine: Benchmarking Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chlorophenothiazine is a crucial building block for a variety of pharmaceutical compounds. This guide provides a comparative analysis of two prominent methods for its synthesis: a classic approach involving the cyclization of a substituted diphenylamine (B1679370) with elemental sulfur, and the widely recognized Smiles rearrangement. This comparison aims to provide objective data and detailed methodologies to inform the selection of the most suitable synthetic route based on performance metrics of yield and purity.

Comparison of Synthesis Methods

The selection of a synthesis strategy for this compound hinges on factors such as precursor availability, desired scale, and process robustness. Below is a summary of the key characteristics of the two methods discussed.

MethodKey PrecursorsTypical Reaction ConditionsReported YieldReported PurityAdvantagesDisadvantages
Direct Sulfur Cyclization 2-Amino-4-chlorobenzenethiol, 1-bromo-2-nitrobenzeneHigh temperature, Iodine catalyst>70% (adapted from 2-chloro isomer)>99.7% (adapted from 2-chloro isomer)High purity and yield, straightforward final step.Requires synthesis of the diphenylamine precursor, potentially harsh reaction conditions.
Smiles Rearrangement Substituted 2-aminothiophenol (B119425) and a suitably activated aryl halideBasic conditions (e.g., KOH, NaOH) in a polar solventGenerally good, but substrate-dependentVariable, requires careful purificationVersatile for creating various substituted phenothiazines.Can be a multi-step process, yields can be sensitive to substituents.

Experimental Protocols

Method 1: Direct Sulfur Cyclization of 4-Chloro-2-aminodiphenylamine

This method is adapted from a well-documented, high-yield synthesis of the isomeric 2-chlorophenothiazine (B30676) and is presented here as a viable route to the 4-chloro derivative. The process is divided into two main stages: the synthesis of the diphenylamine intermediate and its subsequent cyclization.

Stage 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

This initial step involves the formation of the diphenylamine core, which is the immediate precursor for the cyclization.

  • Reactants: 4-chloroaniline (B138754) and 1-bromo-2-nitrobenzene.

  • Catalyst: Copper powder or a copper salt (e.g., CuI).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.

  • Procedure:

    • To a reaction vessel, add 4-chloroaniline, 1-bromo-2-nitrobenzene, potassium carbonate, and the copper catalyst in a suitable solvent.

    • Heat the mixture to a temperature of 150-180°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield N-(4-chlorophenyl)-2-nitroaniline.

Stage 2: Reductive Cyclization to this compound

  • Reactants: N-(4-chlorophenyl)-2-nitroaniline and a reducing agent with a sulfur source. A common method involves reduction of the nitro group to an amine followed by cyclization with sulfur. A more direct approach uses a reagent like sodium sulfide (B99878) or sodium hydrosulfide (B80085) which acts as both reducing agent and sulfur source.

  • Procedure using Sodium Sulfide:

    • Dissolve N-(4-chlorophenyl)-2-nitroaniline in a solvent such as ethanol or a mixture of ethanol and water.

    • Add a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) portion-wise. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress is monitored by TLC.

    • Cool the reaction mixture and pour it into water.

    • The precipitated crude this compound is collected by filtration.

    • The crude product is purified by recrystallization from a solvent like toluene (B28343) or by column chromatography to yield pure this compound.

Method 2: Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines. The general approach involves the synthesis of a diaryl sulfide precursor which then undergoes rearrangement and cyclization.

Stage 1: Synthesis of 2-((4-Chlorophenyl)amino)benzenethiol

  • Reactants: 2-Aminothiophenol and 1-bromo-4-chlorobenzene.

  • Catalyst: A palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., Xantphos) for a Buchwald-Hartwig amination, or a copper catalyst for an Ullmann condensation.

  • Base: A strong base such as sodium tert-butoxide (NaOtBu) for the Buchwald-Hartwig reaction or potassium carbonate for the Ullmann condensation.

  • Solvent: Anhydrous toluene or dioxane for the Buchwald-Hartwig reaction.

  • Procedure (Buchwald-Hartwig Amination):

    • In an inert atmosphere (e.g., under argon or nitrogen), combine 2-aminothiophenol, 1-bromo-4-chlorobenzene, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

    • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 2-((4-chlorophenyl)amino)benzenethiol.

Stage 2: Intramolecular Cyclization (Smiles Rearrangement)

  • Reactant: 2-((4-Chlorophenyl)amino)benzenethiol.

  • Conditions: The cyclization can often be promoted by heat or by the presence of an oxidizing agent. In some variations, the diaryl sulfide precursor is activated (e.g., with a nitro group ortho to the sulfide) to facilitate the intramolecular nucleophilic attack.

  • Procedure (Oxidative Cyclization):

    • Dissolve the 2-((4-chlorophenyl)amino)benzenethiol in a solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Heat the solution in the presence of a base (e.g., potassium hydroxide) and an oxidizing agent (air can sometimes suffice, or a mild oxidant can be used).

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Workflow

To better illustrate the logical flow of the primary synthesis method (Direct Sulfur Cyclization), the following diagram outlines the key steps from starting materials to the final purified product.

SynthesisWorkflow Workflow for this compound Synthesis via Direct Sulfur Cyclization cluster_0 Stage 1: Diphenylamine Synthesis cluster_1 Stage 2: Reductive Cyclization start1 Start: 4-Chloroaniline & 1-Bromo-2-nitrobenzene react1 Ullmann Condensation (Cu catalyst, K2CO3, DMF, 150-180°C) start1->react1 purify1 Purification (Recrystallization) react1->purify1 intermediate N-(4-chlorophenyl)-2-nitroaniline purify1->intermediate react2 Reductive Cyclization (Na2S, Ethanol/Water, Reflux) intermediate->react2 workup Workup (Precipitation & Filtration) react2->workup purify2 Final Purification (Recrystallization/Chromatography) workup->purify2 product Final Product: this compound purify2->product

Workflow for this compound Synthesis

The following diagram illustrates the general pathway for the Smiles Rearrangement approach.

SmilesRearrangementWorkflow General Workflow for Smiles Rearrangement Synthesis cluster_0 Stage 1: Diaryl Sulfide Synthesis cluster_1 Stage 2: Intramolecular Cyclization start1 Start: 2-Aminothiophenol & 1-Bromo-4-chlorobenzene react1 C-N Cross-Coupling (e.g., Buchwald-Hartwig) start1->react1 purify1 Purification (Column Chromatography) react1->purify1 intermediate 2-((4-Chlorophenyl)amino)benzenethiol purify1->intermediate react2 Smiles Rearrangement (Base, Heat/Oxidant) intermediate->react2 workup Workup (Extraction) react2->workup purify2 Final Purification (Recrystallization/Chromatography) workup->purify2 product Final Product: this compound purify2->product

A Comparative Guide to the Biological Activities of 4-Chlorophenothiazine and Prochlorperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-Chlorophenothiazine and its derivative, Prochlorperazine. The information presented is based on established pharmacological principles and available experimental data.

Introduction

Chemical Structures

The fundamental difference in the chemical structures of this compound and Prochlorperazine lies in the substituent at the 10-position of the phenothiazine (B1677639) ring. This difference is the primary determinant of their distinct biological activities.

  • This compound: Possesses a chlorine atom on the phenothiazine ring but lacks the crucial side chain at the 10-position.

  • Prochlorperazine: Features a 2-chloro substituent and a 3-(4-methyl-1-piperazinyl)propyl side chain at the 10-position. This side chain is critical for its potent interaction with dopamine (B1211576) receptors.[1]

Comparative Biological Activity

The biological activity of phenothiazines is critically dependent on two structural features: the substituent at the 2-position and the side chain at the 10-position of the phenothiazine nucleus.[2][3]

FeatureThis compoundProchlorperazine
Primary Role Chemical IntermediateAntipsychotic and Antiemetic Drug
Mechanism of Action Not well-characterized, but predicted to have low intrinsic activity due to the absence of the N-10 side chain.Primarily a dopamine D2 receptor antagonist.[4] Also exhibits antagonist activity at histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic M1 receptors.
Potency Expected to be significantly lower than Prochlorperazine based on SAR principles.Potent dopamine D2 receptor antagonist.
Therapeutic Uses Not used therapeutically.Treatment of schizophrenia, nausea, and vomiting.[4]

Mechanism of Action: The Critical Role of the N-10 Side Chain

The antipsychotic and antiemetic effects of Prochlorperazine are primarily attributed to its ability to block dopamine D2 receptors in the mesolimbic and chemoreceptor trigger zones of the brain, respectively.[4] The structure-activity relationship studies of phenothiazines reveal that the presence of a three-carbon chain with a terminal tertiary amine at the N-10 position is essential for significant neuroleptic activity.[3] this compound lacks this critical side chain, which explains its presumed lack of significant biological activity as a standalone agent.

The interaction of phenothiazines with the dopamine receptor is thought to involve a specific conformational arrangement that mimics the structure of dopamine.[2][5] The side chain at the 10-position plays a crucial role in achieving this conformation and binding to the receptor.

Phenothiazine SAR cluster_0 Phenothiazine Core cluster_1 Key Structural Features for Activity cluster_2 Resulting Biological Activity cluster_3 Compound Comparison Phenothiazine Phenothiazine 2-Position_Substituent 2-Position Substituent (e.g., Chlorine) 10-Position_Side_Chain 10-Position Side Chain (3-carbon chain with terminal tertiary amine) Dopamine_Receptor_Antagonism Dopamine Receptor Antagonism 2-Position_Substituent->Dopamine_Receptor_Antagonism Enhances Potency 10-Position_Side_Chain->Dopamine_Receptor_Antagonism Essential for Activity This compound This compound (Lacks 10-Position Side Chain) Dopamine_Receptor_Antagonism->this compound Low/No Affinity (Predicted) Prochlorperazine Prochlorperazine (Has both key features) Dopamine_Receptor_Antagonism->Prochlorperazine High Affinity

Figure 1. Structure-Activity Relationship of Phenothiazines.

Experimental Protocols

While direct comparative experimental data is lacking, the following are standard protocols used to assess the biological activity of phenothiazines like Prochlorperazine.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor.

  • Objective: To measure the inhibitory constant (Ki) of the test compound against a radiolabeled ligand for the D2 receptor.

  • Materials:

    • Cell membranes from a cell line expressing the human dopamine D2 receptor.

    • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

    • Test compounds (Prochlorperazine and this compound).

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • After incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (concentration of the compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay for Dopamine D2 Receptor Antagonism (e.g., cAMP Assay)

This assay measures the functional consequence of D2 receptor binding.

  • Objective: To determine the ability of a test compound to block dopamine-induced inhibition of cyclic AMP (cAMP) production.

  • Materials:

    • A cell line expressing the human dopamine D2 receptor and a reporter system for cAMP (e.g., CRE-luciferase).

    • Dopamine (agonist).

    • Forskolin (to stimulate cAMP production).

    • Test compounds.

    • cAMP detection kit (e.g., ELISA-based or luminescence-based).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Dopamine is added to the cells to inhibit forskolin-stimulated cAMP production.

    • The level of intracellular cAMP is measured.

    • The ability of the test compound to reverse the dopamine-induced inhibition of cAMP production is quantified to determine its antagonist potency (IC50).

Experimental_Workflow cluster_0 Receptor Binding Assay cluster_1 Functional Assay (cAMP) Start_Binding Start Incubate Incubate membranes with radioligand and test compound Start_Binding->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure_Binding Measure bound radioactivity Wash->Measure_Binding Calculate_Ki Calculate Ki value Measure_Binding->Calculate_Ki End_Binding End Calculate_Ki->End_Binding Start_Functional Start Pre-incubate Pre-incubate cells with test compound Start_Functional->Pre-incubate Stimulate Add agonist (Dopamine) and Forskolin Pre-incubate->Stimulate Measure_cAMP Measure intracellular cAMP Stimulate->Measure_cAMP Calculate_IC50 Calculate IC50 value Measure_cAMP->Calculate_IC50 End_Functional End Calculate_IC50->End_Functional

Figure 2. Experimental Workflow for Assessing Biological Activity.

Conclusion

The comparison between this compound and Prochlorperazine highlights the critical importance of specific structural features in determining the biological activity of phenothiazine derivatives. Prochlorperazine, with its 2-chloro substituent and N-10 piperazinylpropyl side chain, is a potent dopamine D2 receptor antagonist with established therapeutic applications. In contrast, this compound, lacking the essential N-10 side chain, is not expected to exhibit significant biological activity at dopamine receptors and is primarily utilized as a synthetic precursor. This guide underscores the value of structure-activity relationship principles in drug design and development, allowing for predictions of biological activity based on chemical structure. Further experimental investigation would be required to definitively characterize the full pharmacological profile of this compound.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chlorophenothiazine, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides a head-to-head comparison of three prominent catalytic systems for the synthesis of this compound: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and an Iron/Iodine-catalyzed method. This objective comparison is supported by available experimental data to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Performance Comparison of Catalytic Systems

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Iron/Iodine-Catalyzed
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligandsCuI, Cu powderFe powder / I₂
Typical Yield Good to Excellent (Potentially >90%)Moderate to Good (Potentially 70-85%)Good (Reported up to 70% for isomers)[1]
Reaction Time Generally shorter (hours)Typically longer (12-48 hours)Moderate (hours)
Reaction Temp. Milder (80-120 °C)Harsher (120-220 °C)High (110-150 °C for cyclization)[2]
Catalyst Loading Low (mol%)Often stoichiometric or high loadingCatalytic amounts
Substrate Scope BroadMore limited, often requires activated substratesAppears tolerant to various functional groups[3]
Cost High (due to Palladium and ligands)Low to ModerateLow
Toxicity Palladium is a heavy metal with toxicity concernsCopper is less toxic than PalladiumIron is generally considered low toxicity

Reaction Pathway Overview

The synthesis of this compound generally proceeds through the formation of a diarylamine intermediate followed by a cyclization step to form the phenothiazine (B1677639) core. The catalysts play a crucial role in facilitating either the initial C-N bond formation or the final cyclization.

cluster_0 Starting Materials cluster_1 Catalytic C-N Coupling cluster_2 Catalytic Cyclization A 2-Aminothiophenol Derivative C Diarylamine Intermediate A->C Catalyst (Pd or Cu) B Halogenated Benzene Derivative B->C D This compound C->D Catalyst (Fe/I2 or other)

Caption: General synthetic routes to this compound.

Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] For the synthesis of a this compound precursor, this would typically involve the coupling of an appropriately substituted aniline (B41778) and an aryl halide.

Experimental Workflow:

start Start reactants Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base in Solvent start->reactants degas Degas Mixture reactants->degas heat Heat Reaction (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol:

  • Reactants: To a dried Schlenk flask is added the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as Cs₂CO₃ (2.0 eq.).

  • Solvent: Anhydrous toluene (B28343) or dioxane is added.

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 100-110 °C with stirring for 4-24 hours, with progress monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[4]

Experimental Workflow:

start Start reactants Combine Aryl Halide, Amine, Cu Catalyst, and Base in High-Boiling Solvent start->reactants heat Heat Reaction (e.g., 180-210 °C) reactants->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup extraction Aqueous Workup & Extraction workup->extraction purify Crystallization or Column Chromatography extraction->purify product Isolated Product purify->product start Start decarboxylation Decarboxylation of Substituted Aminobenzoic Acid with Fe Catalyst (160-180 °C) start->decarboxylation cyclization In-situ Cyclization with Sulfur and I₂ Catalyst (110-150 °C) decarboxylation->cyclization cool_dissolve Cool and Dissolve in Solvent cyclization->cool_dissolve decolorize_filter Decolorize with Activated Carbon and Filter cool_dissolve->decolorize_filter crystallize Crystallize Product decolorize_filter->crystallize product Isolated Product crystallize->product

References

Safety Operating Guide

Proper Disposal of 4-Chlorophenothiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Chlorophenothiazine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes tightly fitting safety goggles, a lab coat, and chemically impervious gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed through a licensed hazardous waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can lead to environmental contamination.[3][4]

1. Waste Collection and Segregation:

  • Container Selection: Use a chemically resistant container, such as glass or high-density polyethylene, with a secure, tight-fitting lid.[4] The container must be compatible with this compound.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong oxidizing agents, acids, and acid chlorides.[5][6] Store acids and bases separately.[7]

2. Labeling of Waste Containers:

  • Immediately label the waste container with "Hazardous Waste."[4]

  • The label must clearly identify the contents, including the full chemical name "this compound," its approximate concentration and quantity, and the date of accumulation.[4]

3. Storage of Chemical Waste:

  • Designated Area: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent spills or leaks.[4]

  • Storage Duration: Hazardous waste containers can be stored in an SAA for up to 12 months, provided the accumulation limits (e.g., 55 gallons or 1 quart for acutely hazardous waste) are not exceeded.[9]

4. Final Disposal Coordination:

  • Contact Environmental Health and Safety (EHS): All disposal of this compound must be coordinated through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4] They will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[10] Wearing appropriate PPE, collect the spilled material using a vacuum or wet method to minimize dust generation; do not dry sweep.[10] Place the collected material in a suitable, sealed container for disposal.[3][10] Ventilate and wash the spill area thoroughly after cleanup is complete.[10]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or reportable quantities for this compound, were identified in the provided search results. It is recommended to consult with your institution's EHS department for any local or national regulations that may specify such limits.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Emergency: Spill Occurs start->spill collect Step 2: Collect Waste in a Chemically Resistant Container ppe->collect label Step 3: Label Container as 'Hazardous Waste' with Contents collect->label store Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Step 5: Contact Institutional EHS for Pickup store->contact_ehs disposal Step 6: Licensed Hazardous Waste Contractor Disposes of Waste contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill_procedure Follow Spill Cleanup Protocol: - Evacuate - Wear PPE - Contain & Clean - Dispose of as Hazardous Waste spill->spill_procedure spill_procedure->store

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Chlorophenothiazine, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure the safe and effective use of this compound in a laboratory setting.

Quantitative Exposure and Safety Data

Due to the limited availability of specific quantitative safety data for this compound, the following table includes data for the closely related parent compound, phenothiazine, which serves as a conservative proxy. It is critical to handle this compound with the assumption that it possesses similar or greater potency and toxicity.

ParameterValueRecommendations & Remarks
Occupational Exposure Limit (OEL) 5 mg/m³ (8-hour TWA)[1][2][3]Based on phenothiazine. A skin notation indicates the potential for significant absorption through the skin.[1][3]
Glove Material Double gloving with NitrileNo specific breakthrough time data is available for this compound. Nitrile gloves offer splash protection.[3] Change outer glove immediately upon contamination. For prolonged contact or immersion, consider heavier-duty gloves like butyl rubber, though specific data is unavailable.
Respiratory Protection N95 Respirator (for low dust), PAPR (for higher dust potential)Use in a certified chemical fume hood is the primary engineering control. Respirators are a secondary measure.
Eye Protection Safety glasses with side shields or chemical splash gogglesEnsure a complete seal around the eyes when handling liquids or significant amounts of powder.
Emergency Eyewash & Shower RequiredMust be readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital to minimize exposure and ensure safety when working with this compound.

Preparation and Pre-Handling Checklist
  • Training: All personnel must be trained on the hazards of potent compounds and the specific procedures outlined in this document.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Donning: Put on all required PPE before entering the designated handling area. This includes a lab coat, double nitrile gloves, and safety glasses. An N95 respirator should be worn when handling the powder outside of a containment enclosure.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers readily accessible within the fume hood.

Weighing and Aliquoting the Solid Compound
  • Containment: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to control airborne particles.

  • Static Control: Use an anti-static weigh boat or an ionizer to minimize the dispersal of fine powders.

  • Gentle Handling: Handle the powder gently to avoid creating dust. Do not scrape or apply excessive force.

  • Immediate Sealing: Once the desired amount is weighed, securely seal the stock container and the container with the weighed compound.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If sonication is required, ensure the vessel is capped.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Post-Handling Procedures and Decontamination
  • Surface Decontamination: After handling is complete, decontaminate all surfaces within the fume hood. A recommended procedure is to first wipe surfaces with a disposable towel dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to dissolve and remove any residual compound, followed by a wipe with a laboratory detergent solution, and a final rinse with deionized water.

  • Equipment Cleaning: All non-disposable equipment (spatulas, glassware, etc.) should be decontaminated. Rinse with a suitable solvent, followed by a thorough wash with laboratory detergent and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The lab coat should be removed and stored in a designated area. Inner gloves and other disposable PPE should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including disposable gloves, weigh boats, paper towels, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant bag or drum.

  • Liquid Waste: Unused solutions of this compound and solvent rinses used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvents used.

  • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling of Waste Containers
  • All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) present in liquid waste

    • Appropriate hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard)

    • The date of accumulation

Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] The primary recommended method of destruction is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion products.[4]

  • Do Not:

    • Dispose of this compound down the drain.[5]

    • Mix with incompatible waste streams.

    • Place in regular trash.[5]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination prep_start Start: Enter Designated Lab Area verify_hood Verify Fume Hood Certification prep_start->verify_hood don_ppe Don PPE (Lab Coat, Double Gloves, Goggles) verify_hood->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_solid Weigh Solid this compound gather_materials->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution cap_label Cap and Label All Containers prepare_solution->cap_label decontaminate_surfaces Decontaminate Surfaces cap_label->decontaminate_surfaces clean_equipment Clean Reusable Equipment decontaminate_surfaces->clean_equipment doff_ppe Doff and Dispose of PPE clean_equipment->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End of Procedure

Caption: Safe Handling Workflow for this compound.

Disposal_Workflow Figure 2: Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_labeling Container Management cluster_disposal Final Disposal collect_solid Collect Solid Waste (Gloves, PPE) label_containers Label Containers (Hazardous Waste, Chemical Name, Date) collect_solid->label_containers collect_liquid Collect Liquid Waste (Solutions, Rinses) collect_liquid->label_containers collect_sharps Collect Contaminated Sharps collect_sharps->label_containers seal_containers Securely Seal All Containers label_containers->seal_containers store_waste Store in Designated Hazardous Waste Area seal_containers->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for Licensed Contractor Pickup contact_ehs->licensed_disposal

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenothiazine
Reactant of Route 2
4-Chlorophenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.